Combretastatin
Descripción
Propiedades
Key on ui mechanism of action |
CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |
|---|---|
Número CAS |
82855-09-2 |
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |
Clave InChI |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Sinónimos |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Combretastatin from Combretum caffrum: A Technical Guide
An In-depth Exploration of the Isolation, Characterization, and Biological Evaluation of a Potent Tubulin Inhibitor
This technical guide provides a comprehensive overview of the seminal discovery of combretastatin from the South African bush willow, Combretum caffrum. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental protocols, quantitative data, and the molecular mechanisms that underpin the potent anti-cancer properties of this class of natural products.
Introduction: A Bioassay-Guided Discovery
The story of this compound's discovery is a classic example of bioassay-guided fractionation, a cornerstone of natural product drug discovery. In the late 1970s and early 1980s, as part of a large-scale screening program by the U.S. National Cancer Institute (NCI), extracts from the South African tree Combretum caffrum were found to exhibit significant cytotoxic activity against murine P-388 lymphocytic leukemia cells. This initial finding prompted a more in-depth investigation led by G.R. Pettit and his colleagues at the Cancer Research Institute of Arizona State University. Their systematic approach led to the isolation and characterization of a series of novel stilbenoid compounds, which they named combretastatins.
Among the various congeners isolated, this compound A-4 emerged as a particularly potent agent, demonstrating remarkable inhibitory effects on tubulin polymerization and exhibiting powerful anti-cancer and vascular-disrupting properties. This guide will delve into the technical details of this landmark discovery, from the initial extraction of the plant material to the elucidation of the compound's mechanism of action.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the isolation, characterization, and biological evaluation of combretastatins.
Extraction and Isolation of Combretastatins from Combretum caffrum
The initial step in the discovery process involved the extraction of bioactive compounds from the bark and wood of Combretum caffrum. A multi-step process of solvent extraction and chromatographic separation was utilized to isolate the combretastatins.
Protocol for Extraction and Preliminary Fractionation:
-
Plant Material Preparation: Dried and powdered bark and wood of Combretum caffrum were used as the starting material.
-
Solvent Extraction: The powdered plant material was exhaustively extracted with a mixture of methylene (B1212753) chloride and methanol. This solvent system is effective for extracting a broad range of secondary metabolites.
-
Solvent Partitioning: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve separation between a non-polar solvent (e.g., hexane (B92381) or carbon tetrachloride) and a more polar solvent system (e.g., methanol-water mixtures).
-
Bioassay-Guided Fractionation: At each stage of the separation, the resulting fractions were tested for their cytotoxic activity using the P-388 murine lymphocytic leukemia cell line bioassay. Fractions exhibiting the highest activity were selected for further purification.
Protocol for Chromatographic Purification:
-
Sephadex LH-20 Chromatography: The active fractions were subjected to column chromatography using Sephadex LH-20, a size-exclusion chromatography resin that is also effective for separating aromatic compounds. The mobile phase typically consisted of a mixture of organic solvents, such as hexane-toluene-methanol.
-
Silica (B1680970) Gel Chromatography: Further purification was achieved through silica gel column chromatography. A gradient of less polar to more polar solvents (e.g., hexane-ethyl acetate) was used to elute the individual this compound analogues.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds was often performed using preparative HPLC.
Structural Elucidation
The precise chemical structures of the isolated combretastatins were determined using a combination of spectroscopic techniques.
Methodologies for Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecules. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided accurate molecular weight information, allowing for the determination of the elemental composition of the compounds.
-
X-ray Crystallography: For crystalline compounds like this compound A-1, single-crystal X-ray diffraction analysis provided unambiguous confirmation of the three-dimensional structure and stereochemistry.
Biological Assays
The biological activity of the isolated combretastatins was assessed using a variety of in vitro assays.
Protocol for Tubulin Polymerization Inhibition Assay:
-
Tubulin Preparation: Purified tubulin from a source such as bovine brain is used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically a PIPES-based buffer containing GTP and magnesium chloride, which are essential for tubulin polymerization.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement of Polymerization: The extent of tubulin polymerization can be monitored by an increase in turbidity (light scattering) measured spectrophotometrically at 340 nm, or by using a fluorescent reporter that binds preferentially to polymerized microtubules.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of the test compound (e.g., this compound A-4). The concentration that inhibits polymerization by 50% (IC50) is determined.
Protocol for Cytotoxicity Assay (Sulforhodamine B - SRB Assay):
-
Cell Culture: Cancer cell lines (e.g., from the NCI-60 panel) are cultured in 96-well plates.
-
Compound Treatment: Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at approximately 515 nm, which is proportional to the total cellular protein and thus to the cell number.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls is calculated.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of various combretastatins.
Table 1: In Vitro Cytotoxicity of this compound A-4 (CA-4) against Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon | 0.005 µg/mL | |
| HT-29 | Colon | 0.02 µg/mL | |
| Colo 205 | Colon | 0.07 µg/mL | |
| DLD-1 | Colon | 0.005 µg/mL | |
| HCT-15 | Colon | 0.0009 µg/mL | |
| HeLa | Cervical | ~0.011 (median) | |
| SK-LU-1 | Lung | - | |
| K562 | Leukemia | 0.0048 - 0.046 |
Table 2: In Vitro Activity of Various Combretastatins.
| Compound | Assay | IC50 / ED50 | Cell Line / System | Reference |
| This compound A-1 | Cytotoxicity (ED50) | 0.99 µg/mL | P-388 | |
| This compound A-1 | Tubulin Polymerization | Potent Inhibitor | In vitro | |
| This compound B-1 | Tubulin Polymerization | Potent Inhibitor | In vitro | |
| This compound B-3 | Cytotoxicity (ED50) | 0.4 µg/mL | P-388 | |
| This compound B-4 | Cytotoxicity (ED50) | 1.7 µg/mL | P-388 | |
| This compound A-4 | Tubulin Polymerization | 2-3 µM | In vitro | |
| This compound A-4 | Cytotoxicity (ED50) | ~0.003 µM | L1210 & P-388 |
Mechanism of Action and Signaling Pathways
This compound A-4 exerts its potent anti-cancer effects through a dual mechanism: direct inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, and disruption of tumor vasculature.
Inhibition of Tubulin Polymerization
The primary molecular target of this compound A-4 is β-tubulin. It binds to the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, leading to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Caption: this compound A-4's mechanism of tubulin polymerization inhibition.
Vascular Disrupting Activity
In addition to its direct cytotoxic effects, this compound A-4 is a potent vascular disrupting agent (VDA). It selectively targets the immature and poorly formed blood vessels that are characteristic of solid tumors.
The vascular disrupting effects of this compound A-4 phosphate (B84403) (CA-4P), a water-soluble prodrug, are mediated through the disruption of endothelial cell architecture. This involves the disassembly of the VE-cadherin/β-catenin complex, which is crucial for maintaining endothelial cell-cell junctions. This leads to increased vascular permeability, a rise in interstitial pressure, and ultimately, a shutdown of blood flow to the tumor, causing widespread tumor necrosis. The Rho/Rho kinase signaling pathway has also been implicated in the cytoskeletal rearrangements observed in endothelial cells following treatment with CA-4P.
Caption: Signaling pathway for this compound-induced vascular disruption.
Conclusion
The discovery of this compound from Combretum caffrum represents a significant milestone in the field of natural product-based cancer drug discovery. The pioneering work of G.R. Pettit and the NCI's screening program unveiled a novel class of potent anti-cancer agents with a unique dual mechanism of action. The detailed experimental methodologies and the wealth of quantitative data generated from these early studies have paved the way for the development of numerous synthetic analogues and prodrugs, some of which have advanced into clinical trials. This technical guide serves as a testament to the power of systematic, bioassay-guided research in uncovering nature's vast therapeutic potential and provides a foundational resource for scientists continuing to explore and develop tubulin inhibitors and vascular disrupting agents for the treatment of cancer.
The Intricate Dance of Structure and Activity: A Technical Guide to Combretastatin Analogues
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, stands as a potent anti-cancer agent that has inspired the development of a vast array of synthetic analogues. Its mechanism of action, the inhibition of tubulin polymerization, disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This in-depth technical guide delves into the critical structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the chemical modifications that influence their biological potency. The guide further presents detailed experimental protocols for key assays and visualizes complex biological and experimental processes to facilitate a deeper understanding for researchers in the field of oncology drug discovery.
The Core Pharmacophore: Essential Structural Features for Activity
The foundational structure of this compound A-4 consists of two phenyl rings (A and B) connected by a cis-stilbene (B147466) bridge. Extensive SAR studies have elucidated the key structural requirements for potent anti-tubulin activity:
-
The cis-Stilbene Bridge: The cis configuration of the double bond is crucial for activity.[1][3] Isomerization to the trans form leads to a significant loss of potency. This has driven the development of cis-restricted analogues where the double bond is replaced with various heterocyclic rings to lock the molecule in the active conformation.[4]
-
The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical feature for high potency.[3] These methoxy (B1213986) groups are involved in key hydrogen bonding interactions within the colchicine-binding site on β-tubulin.
-
The B-Ring: The substitution pattern on the B-ring is more tolerant to modifications, providing a fertile ground for analogue development to improve properties like solubility and metabolic stability. The natural CA-4 possesses a 3-hydroxy-4-methoxyphenyl B-ring.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound analogues against different cancer cell lines. This data highlights the impact of structural modifications on their anti-proliferative effects.
Table 1: Cytotoxicity of this compound A-4 and Analogues with Modified Bridges
| Compound | Bridge Modification | Cell Line | IC50 (µM) | Reference |
| This compound A-4 | cis-Stilbene | HCT-116 | 0.02 | [5] |
| Analogue 8 | Amide | MDA-MB-231 | 18.8 | [6] |
| Analogue 20 | Amide | A549 | 23.5 | [6] |
| Analogue 9a | Cyano-stilbene | HCT-116 | 0.02 | [5] |
| Analogue 12a1 | Piperazine-cyano-stilbene | HCT-116 | >15 | [5] |
| Hydantoin (B18101) Analogue 8d | Hydantoin | HeLa | 0.186 | [7] |
| Pyridine Analogue 4h | Pyridine | A549 | <0.01 | [8] |
Table 2: Cytotoxicity of Heterocyclic this compound Analogues
| Compound | Heterocyclic Bridge | Cell Line | IC50 (µM) | Reference |
| Imidazole Analogue 10 | Imidazole | NCI-H460 | 0.04 | [9] |
| Furocoumarin Analogue 2 | 3-oxo-2,3-dihydrofurocoumarin | CEM-13 | 4.9 | [10] |
| Furocoumarin Analogue 3 | 3-oxo-2,3-dihydrofurocoumarin | CEM-13 | 5.1 | [10] |
| Indazole Hybrid 5 | Indazole | HeLa | 0.16 | [11] |
| Triazole Analogue 3 | 1,2,4-triazole-3-thiol | HepG2 | 6.35 | [12] |
Table 3: Tubulin Polymerization Inhibition by this compound Analogues
| Compound | IC50 (µM) | Reference |
| This compound A-4 | 0.53 - 3.0 | [9] |
| Imidazole Analogue 10 | 0.53 | [9] |
| Triazole Analogue 3 | 9.50 | [13] |
| Carboxamide Analogue 5ab | 5.24 | [14] |
Key Signaling Pathways and Mechanisms of Action
This compound analogues exert their anti-cancer effects by targeting the microtubule network, which in turn triggers a cascade of downstream signaling events leading to cell death.
Inhibition of Tubulin Polymerization
The primary mechanism of action is the binding of this compound analogues to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, disrupting the dynamic equilibrium of the microtubule network, which is essential for cell division.
Caption: Inhibition of tubulin polymerization by this compound analogues.
Induction of Apoptosis
Disruption of the microtubule network triggers cell cycle arrest, primarily at the G2/M phase, which subsequently activates the intrinsic apoptotic pathway.[15] This involves the mitochondria-mediated release of cytochrome c and the activation of caspases. Some studies have also implicated the PI3K/Akt signaling pathway in the apoptotic response induced by this compound analogues.[16][17]
Caption: Signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogues.
General Workflow for Synthesis of this compound Analogues
The synthesis of this compound analogues often follows a convergent strategy, typically involving a Wittig reaction or a Suzuki coupling to form the central stilbene (B7821643) or biaryl bridge.
Caption: A generalized workflow for the synthesis of this compound analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>97%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP solution
-
Test compounds
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP (e.g., 1 mM).[6][22]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[22]
-
Data Analysis: Plot the absorbance as a function of time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)[23]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[24]
-
Staining: Wash the fixed cells with PBS and then stain them with the PI/RNase A solution for 30 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The structure-activity relationship of this compound analogues is a well-explored area, yet it continues to offer opportunities for the design of novel anti-cancer agents with improved pharmacological profiles. The key to future success lies in the rational design of analogues that maintain the core pharmacophoric features while addressing the limitations of CA-4, such as its poor water solubility and susceptibility to isomerization. The development of heterocyclic analogues and prodrug strategies has shown considerable promise. The detailed experimental protocols and visualized pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of tubulin-targeting cancer therapeutics. Continued exploration of novel scaffolds and a deeper understanding of the intricate signaling networks modulated by these compounds will undoubtedly pave the way for the next generation of potent and selective anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 4. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of hydantoin bridged analogues of this compound A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cytotoxic Activity of a New Group of Heterocyclic Analogues of the Combretastatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of this compound A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New this compound Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 14. Synthesis of this compound-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Synthesis of Novel Combretastatin Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthetic Strategies, Biological Evaluations, and Structure-Activity Relationships of Potent Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4), a natural stilbene (B7821643) isolated from the African bush willow tree Combretum caffrum, stands as a prominent lead compound in the development of anticancer agents.[1][2] Its potent cytotoxicity against a wide range of cancer cells stems from its ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and disruption of tumor vasculature.[1][3][4] However, the clinical utility of CA-4 is hampered by its poor water solubility and the propensity of its biologically active cis-isomer to convert to the less active trans-isomer.[5][6] These limitations have spurred extensive research into the synthesis of novel this compound derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of recent advancements in the synthesis of these derivatives, detailing key experimental protocols, presenting quantitative biological data, and illustrating relevant biological pathways and experimental workflows.
Strategic Modifications to the this compound Scaffold
The core strategy in developing novel this compound analogues revolves around modifying its structure to enhance stability, solubility, and potency. Key areas of modification include the stilbene bridge, the A-ring (3,4,5-trimethoxyphenyl), and the B-ring (3-hydroxy-4-methoxyphenyl).
A prevalent approach involves replacing the unstable cis-double bond with heterocyclic rings to restrict the conformation and prevent isomerization.[1][7] Various five- and six-membered heterocyclic moieties, such as isoxazoles, triazoles, and oxadiazoles, have been successfully incorporated to mimic the cis-stilbene (B147466) geometry.[7][8][9][10] Another successful strategy focuses on the introduction of functional groups to improve water solubility and introduce additional biological activities. The development of water-soluble prodrugs, such as the phosphate (B84403) derivative CA-4P, is a prime example of this approach.[1][5] Furthermore, the synthesis of derivatives bearing sulfamate (B1201201) groups has been explored to develop dual inhibitors of tubulin polymerization and steroid sulfatase.[11][12] More recently, the conjugation of amino acids to the this compound scaffold has been investigated to potentially enhance tumor targeting and cellular uptake.[13]
Quantitative Analysis of Biological Activity
The antiproliferative activity of newly synthesized this compound derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The ability of these compounds to inhibit their primary molecular target, tubulin, is also assessed through in vitro tubulin polymerization assays. The following tables summarize the biological activities of representative novel this compound derivatives from recent studies.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| CA-4 | Parent Compound | HCT-116 | 0.02 | [6] |
| Compound 16a | Sulfamate Derivative | HCT-116 | Data not specified, but potent | [11] |
| HeLa | Data not specified, but potent | [11] | ||
| HepG2 | Data not specified, but potent | [11] | ||
| MGC803 | Data not specified, but potent | [11] | ||
| MKN45 | Data not specified, but potent | [11] | ||
| MCF-7 | Data not specified, but potent | [11] | ||
| Compound 9a | Stilbene Nitrile | HCT-116 | 0.02 | [6] |
| Compound 12a1 | Piperazine-containing Stilbene Nitrile | AGS | > 40 | [6] |
| BEL-7402 | 10.15 | [6] | ||
| MCF-7 | 10.23 | [6] | ||
| HCT-116 | 3.51 | [6] | ||
| 3,4-Diarylisoxazole 43 | Isoxazole Analogue | A549 | Not specified | [7] |
| MCF-7 | Not specified | [7] | ||
| 3,4-Diarylisoxazole 45 | Isoxazole Analogue | A549 | Not specified | [7] |
| MCF-7 | Not specified | [7] | ||
| cis-3b | Benzothiophene Analogue | Keratinocyte Cancer Cells | Not specified | [8] |
Table 1: Antiproliferative Activity of Novel this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| CA-4 | Tubulin Polymerization | 1.0 | [11] |
| EMATE | Tubulin Polymerization | 25.90 | [11] |
| Compound 16a | Tubulin Polymerization | Less active than CA-4 | [11] |
| EMATE | Steroid Sulfatase | 5.01 | [11] |
| Compound 16a | Steroid Sulfatase | Potent inhibitor | [11] |
| cis-3b | Tubulin Assembly | Similar to colchicine | [8] |
Table 2: Inhibition of Tubulin Polymerization and Other Targets
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a novel this compound derivative and the evaluation of its biological activity.
Synthesis of this compound Sulfamate Derivatives (e.g., Compound 16a)
This protocol is a generalized representation based on the synthesis of sulfamate derivatives as described in the literature.[11]
-
Starting Material Synthesis: The appropriate precursor to the desired this compound analogue is synthesized. For instance, a Wittig reaction between 3,4,5-trimethoxybenzaldehyde (B134019) and a suitable phosphonium (B103445) ylide can be employed to generate the stilbene backbone.
-
Introduction of the Hydroxyl Group: If not already present, a hydroxyl group is introduced or deprotected at the desired position on the B-ring.
-
Sulfamoylation: The hydroxylated this compound analogue is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added at 0°C to deprotonate the hydroxyl group. Subsequently, sulfamoyl chloride (NH₂SO₂Cl) is added, and the reaction is allowed to proceed overnight at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired sulfamate derivative.
Cell Viability Assay (CCK-8 Assay)
This protocol is based on the methodology described for evaluating the antiproliferative activity of this compound derivatives.[11]
-
Cell Seeding: Human tumor cells (e.g., HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period, typically 48 or 72 hours.
-
CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate the mechanism of action of this compound A-4 and a general workflow for the synthesis and evaluation of its novel derivatives.
Conclusion and Future Directions
The synthesis of novel this compound derivatives continues to be a vibrant area of research in the quest for more effective and safer anticancer drugs. By addressing the inherent limitations of the natural product, chemists have successfully developed a diverse array of analogues with enhanced properties. The strategies of conformational restriction through heterocycle incorporation, solubility enhancement via prodrug approaches and functional group modification, and the introduction of dual-action moieties have all proven fruitful.
The quantitative data clearly demonstrate that many of these novel derivatives exhibit potent antiproliferative and tubulin-inhibiting activities, often in the nanomolar range. The detailed experimental protocols provide a solid foundation for researchers to build upon and further refine these synthetic and evaluative methods.
Future research will likely focus on the development of derivatives with even greater selectivity for tumor cells, thereby reducing off-target toxicities. The exploration of novel drug delivery systems, such as nanoparticle formulations, could further enhance the therapeutic index of these potent compounds.[5] The continued elucidation of structure-activity relationships, aided by computational modeling, will undoubtedly guide the rational design of the next generation of this compound-based anticancer agents.[11][14]
References
- 1. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and structure-activity relationships of constrained heterocyclic analogues of this compound A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in this compound A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel heterocyclic derivatives of this compound A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of this compound A-4 and 3′-Aminothis compound A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 14. Quantitative structure-activity relationship analysis of combretastatins: a class of novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Combretastatin A-1 and Combretastatin A-4
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed comparison of the biological activities of Combretastatin A-1 (CA-1) and this compound A-4 (CA-4), two potent natural products that function as vascular disrupting agents (VDAs). It outlines their shared mechanism of action, quantifies their differential potency, and provides detailed protocols for key evaluative experiments.
Executive Summary
This compound A-1 and A-4, derived from the African bush willow Combretum caffrum, are powerful antimitotic agents that inhibit tubulin polymerization.[1] Their primary mechanism involves binding to the colchicine (B1669291) site on β-tubulin, which leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately apoptosis.[2][3] A key therapeutic effect of these compounds is their ability to act as Vascular Disrupting Agents (VDAs), selectively targeting and collapsing the established vasculature of solid tumors, leading to extensive hemorrhagic necrosis.[4][5]
While both molecules share a common mechanism, they exhibit critical differences in potency. This compound A-4 is generally the more potent of the two in in vitro cytotoxicity and tubulin inhibition assays.[1] However, poor water solubility has hindered the clinical development of both parent compounds.[6] This led to the synthesis of water-soluble phosphate (B84403) prodrugs, this compound A-1 Phosphate (CA-1P) and this compound A-4 Phosphate (CA-4P).[1] In preclinical in vivo models, CA-1P has demonstrated superior antitumor activity and is more potent than its clinically advanced counterpart, CA-4P.[7][8] This guide delves into the quantitative data and experimental methodologies that underpin these findings.
Core Mechanism of Action: Tubulin Inhibition and Vascular Disruption
The biological activity of both CA-1 and CA-4 stems from their high-affinity binding to the colchicine-binding site on the β-subunit of tubulin heterodimers.[2][9] This interaction prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for various cellular functions, including the formation of the mitotic spindle required for cell division.[3]
The disruption of microtubule formation triggers a cascade of events:
-
Cytoskeletal Collapse: In endothelial cells lining tumor blood vessels, the depolymerization of microtubules leads to a collapse of the cytoskeleton. This causes the normally flattened endothelial cells to become spherical.[10]
-
Mitotic Arrest: Proliferating cells are arrested in the G2/M phase of the cell cycle due to the inability to form a proper mitotic spindle, which ultimately induces apoptotic cell death.[3][11]
-
Increased Vascular Permeability: The morphological changes in endothelial cells disrupt cell-cell junctions, leading to increased vascular permeability and leakage.[10]
-
Vascular Shutdown & Necrosis: The combination of endothelial cell shape change and increased permeability leads to a rapid shutdown of blood flow within the tumor core. This deprives the tumor of oxygen and nutrients, causing extensive and rapid hemorrhagic necrosis, often within hours of administration.[7][8][12]
This mechanism selectively targets the immature and poorly organized vasculature characteristic of tumors, while having a much lesser effect on the stable blood vessels found in normal tissues.[5][13]
Quantitative Comparison of Biological Activity
The key distinction between CA-1 and CA-4 lies in their relative potency, which varies between in vitro and in vivo settings.
In Vitro Cytotoxicity & Tubulin Inhibition
In vitro studies consistently show that this compound A-4 is a more potent inhibitor of cell growth and tubulin polymerization than this compound A-1. The cis-stilbene (B147466) bridge is crucial for the high potency of CA-4.[1] While specific IC50 values vary by cell line and experimental conditions, CA-4 generally displays nanomolar to sub-nanomolar activity.
| Compound | Target/Assay | IC50 Value | Cell Line(s) | Reference |
| This compound A-4 | Tubulin Polymerization | 0.53 - 3.0 µM | Bovine Brain Tubulin | [14] |
| Cytotoxicity | 0.25 µM | A549 (Lung) | [15] | |
| Cytotoxicity | 10 - 50 nM | MCF-7 (Breast) | [16] | |
| Cytotoxicity | 20 nM | HCT-116 (Colon) | [6] | |
| This compound A-1 | Cytotoxicity | Generally less potent than CA-4 | P388 (Leukemia) | [17] |
Note: Direct comparative IC50 values for CA-1 are less frequently reported in recent literature, as research focus shifted to the more potent CA-4 and its prodrugs. However, early studies established CA-4 as the most active of the natural isolates.[1]
In Vivo Antitumor Efficacy
The landscape of potency is reversed in in vivo studies comparing the respective phosphate prodrugs. This compound A-1 phosphate (CA-1P) is significantly more effective at inducing tumor growth delays and causing vascular shutdown than this compound A-4 phosphate (CA-4P).
| Prodrug Administered | Animal Model | Dose for Significant Effect | Outcome | Reference |
| CA-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | Significant tumor growth delays | [7][8] |
| Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg | ~94% tumor necrosis within 24 hours | [7][8] | |
| CA-4 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg | Measurable growth delay (no effect at lower doses) | [7][8] |
These findings highlight that CA-1P is more potent in vivo, achieving significant antitumor effects at a dose three times lower than that required for CA-4P.[7] The mechanism for both prodrugs remains the same: rapid vascular shutdown occurring within hours of treatment.[7][8]
Detailed Experimental Protocols
The evaluation of this compound activity relies on a set of standardized biochemical and cell-based assays.
Protocol: Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the inhibitory effect of a compound on the formation of microtubules from tubulin monomers in vitro. Polymerization is measured by an increase in light scattering, which is proportional to the formation of microtubule polymers.
Principle: Light at 340 nm is scattered by microtubules. The increase in absorbance (optical density) at 340 nm over time is a direct measure of tubulin polymerization. Inhibitors like combretastatins will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP), 10 mM stock
-
Glycerol
-
Test compounds (CA-1, CA-4) and controls (Paclitaxel - enhancer, Nocodazole - inhibitor) dissolved in DMSO.
-
Temperature-controlled spectrophotometer with a 96-well plate reader.
Methodology:
-
Reagent Preparation: Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound at various concentrations (or vehicle control).
-
Initiate Polymerization: Add 100 µL of the cold tubulin/GTP solution to each well. Mix gently.
-
Measurement: Immediately place the plate into the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. Calculate the Vmax (maximum rate of polymerization) and the final absorbance plateau. Determine the IC50 value of the inhibitor, which is the concentration required to inhibit polymerization by 50%.
Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds (CA-1, CA-4)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of CA-1 or CA-4. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against drug concentration and determine the IC50 value using non-linear regression.
Conclusion and Future Directions
This compound A-1 and A-4 are highly potent tubulin-binding agents with a powerful and rapid vascular-disrupting effect in solid tumors. While CA-4 demonstrates superior potency in in vitro assays, the in vivo superiority of its counterpart's prodrug, CA-1P, marks it as a compound of significant clinical interest.[7] The data underscores the critical importance of evaluating drug candidates in relevant preclinical in vivo models, as in vitro potency does not always translate directly to therapeutic efficacy.
Future research will likely focus on optimizing drug delivery, exploring combination therapies to target the viable tumor rim that can remain after VDA treatment, and identifying biomarkers to predict patient response.[12][18] The distinct potency profiles of CA-1 and CA-4 provide a valuable framework for the continued development of next-generation vascular disrupting agents.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 7. This compound A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Vascular disrupting agents | amdbook.org [amdbook.org]
- 11. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Combretastatin Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between combretastatin, a potent anti-cancer agent, and its target, β-tubulin. This document details the precise location of the binding site, key interacting amino acid residues, quantitative binding data, and the downstream signaling consequences of this interaction. Furthermore, it offers detailed protocols for key experimental assays and visual workflows to facilitate research and development in this area.
The this compound Binding Site: A Prime Target for Anti-Cancer Therapy
This compound A-4 (CA-4), a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its primary mechanism of action involves binding to the colchicine (B1669291) binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer[1][2]. This binding event prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport[3][4]. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making the this compound binding site a critical target for the development of anti-cancer therapeutics[1][5][6].
Location and Key Amino Acid Residues
The this compound binding site is situated at the interface between the α and β-tubulin subunits, though it is primarily located within the β-subunit[7][8][9]. X-ray crystallography studies of the tubulin-combretastatin A-4 complex (PDB ID: 5LYJ) have elucidated the specific amino acid residues that form the binding pocket and interact with the ligand[10][11]. The trimethoxyphenyl A-ring of CA-4 is buried in a hydrophobic pocket, while the B-ring is positioned towards the α-tubulin subunit.
Key interacting residues within the colchicine binding site on β-tubulin include:
-
Hydrophobic Interactions: Val238, Cys241, Leu248, Leu255, Ala316, Val318, and Ile378.
-
Hydrogen Bonding: The hydroxyl group on the B-ring of CA-4 can form a hydrogen bond with the side chain of Thr179 of α-tubulin[11]. The methoxy (B1213986) groups of the A-ring also contribute to the binding energy through interactions with surrounding residues.
The cis-stilbene (B147466) configuration of this compound A-4 is crucial for its high-affinity binding, as the trans-isomer is significantly less active[11].
Quantitative Analysis of this compound-Tubulin Interaction
The binding affinity of this compound A-4 and its analogs to tubulin has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization and the dissociation constant (Kd) are key parameters used to evaluate the potency of these compounds.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound A-4 | Tubulin Polymerization Inhibition | IC₅₀ | 2-3 µM | [12] |
| Tubulin Polymerization Inhibition | IC₅₀ | 2.5 µM | [12] | |
| [³H]Colchicine Displacement | Ki | 0.14 µM | [12] | |
| Direct Binding to β-tubulin | Kd | 0.4 µM | [13][14] | |
| This compound A-4 Analogs | ||||
| (cis)-1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene | Cell Growth Inhibition | IC₅₀ | 7 nM | [12] |
| Various Synthetic Analogs | Tubulin Polymerization Inhibition | IC₅₀ | Varies | [12] |
| Azo-CA4 (light-activated) | Tubulin Polymerization Inhibition | IC₅₀ | Mid-nM range | [15] |
Signaling Pathways Modulated by this compound
The binding of this compound to β-tubulin initiates a cascade of cellular events, primarily leading to apoptosis and vascular disruption in tumors.
Induction of Apoptosis
Disruption of microtubule dynamics by this compound A-4 triggers mitotic arrest, which is a potent inducer of the intrinsic apoptotic pathway[6]. This process can be both p53-dependent and independent. In some non-small cell lung cancer cells, CA-4 induces p53 to relocalize to the mitochondria, where it interacts with Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases[3]. However, apoptosis can also be induced in a p53-independent manner[3]. The apoptotic cascade is often characterized by the upregulation of the Bax/Bcl2 ratio[16][17].
Vascular Endothelial (VE)-Cadherin Signaling Disruption
A key aspect of this compound's anti-cancer activity is its ability to act as a vascular disrupting agent (VDA). CA-4 and its phosphate (B84403) prodrug (CA-4P) selectively target and destabilize the tumor neovasculature[1][18]. This is achieved, in part, by disrupting the VE-cadherin signaling pathway in endothelial cells[1][18][19]. VE-cadherin is crucial for maintaining the integrity of endothelial cell-cell junctions. This compound-induced microtubule depolymerization leads to the disengagement of VE-cadherin, increased endothelial permeability, and ultimately, vascular collapse and tumor necrosis[1][18][19]. This effect is mediated through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway[1][18][19].
dot
Caption: Signaling pathways initiated by this compound A-4 binding to β-tubulin.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound-tubulin interactions.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound (this compound A-4 or analog) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 1-5 mg/mL.
-
Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures. For each well, add the appropriate volume of General Tubulin Buffer, tubulin, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine). The final volume should be consistent across all wells.
-
Initiation of Polymerization: To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes[20][21].
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the rate of polymerization (Vmax) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve[20].
dot
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Fluorescence Spectroscopy for Binding Affinity Determination
Fluorescence spectroscopy is a sensitive method to study drug-tubulin interactions by monitoring changes in the intrinsic tryptophan fluorescence of tubulin upon ligand binding[22][23][24].
Materials:
-
Purified tubulin
-
Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 0.1 mM GTP)
-
Test compound (this compound A-4 or analog)
-
Fluorometer with a thermostatically controlled cuvette holder
Procedure:
-
Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission scan range from 310 to 400 nm.
-
Sample Preparation: Prepare a solution of tubulin (e.g., 2 µM) in the binding buffer.
-
Titration: Record the fluorescence spectrum of the tubulin solution alone. Then, perform a stepwise titration by adding small aliquots of the test compound stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the compound.
-
Data Analysis: Correct the fluorescence intensity for the dilution effect. Plot the change in fluorescence intensity (ΔF) against the ligand concentration. The dissociation constant (Kd) can be determined by fitting the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model).
Logical Workflow for Tubulin Inhibitor Discovery and Characterization
The discovery and characterization of novel tubulin inhibitors that bind to the this compound site typically follow a structured workflow that integrates computational and experimental approaches.
dot
Caption: A logical workflow for the discovery and characterization of tubulin inhibitors.
References
- 1. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the interaction of this compound A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent this compound: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessing the Antiproliferative Potential of a Novel this compound A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Cytotoxic Activity of this compound A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence spectroscopic methods to analyze drug-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin's Inhibition of Tubulin Polymerization: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Combretastatin, a natural product isolated from the South African willow tree Combretum caffrum, has garnered significant attention in oncology research due to its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound's activity: the inhibition of tubulin polymerization. We will delve into its molecular interactions, the resultant cellular consequences, and detailed protocols for key experimental assays.
Mechanism of Action: Disrupting the Cytoskeleton
The primary mechanism of action for this compound, particularly this compound A-4 (CA-4), is its direct interaction with tubulin, the fundamental protein subunit of microtubules.[2] Microtubules are dynamic polymers crucial for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure.[2] By disrupting microtubule dynamics, this compound effectively halts cell proliferation and induces programmed cell death, making it a powerful antimitotic agent.[1][3]
Binding to the Colchicine (B1669291) Site on β-Tubulin
This compound A-4 binds to the colchicine-binding site located on the β-tubulin subunit.[2][4] This binding is non-covalent and occurs at the interface between the α- and β-tubulin dimers. The cis-stilbene (B147466) configuration of CA-4 is crucial for its high-affinity binding and biological activity.[1][5] The thermodynamically more stable trans isomer exhibits significantly reduced activity.[5] This interaction with the colchicine site prevents the tubulin dimers from polymerizing into microtubules.[2][6] The binding of CA-4 introduces a conformational change that inhibits the proper incorporation of tubulin dimers into the growing microtubule lattice, leading to a net depolymerization of existing microtubules and preventing the formation of new ones.[2][7]
Quantitative Data: Binding Affinity and Cytotoxicity
The efficacy of this compound A-4 and its analogues is quantified by their binding affinity to tubulin and their cytotoxic effects on cancer cells.
Tubulin Binding Affinity
The binding affinity of this compound A-4 to tubulin is typically measured by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50) in tubulin polymerization assays.
| Compound | Parameter | Value | Assay |
| This compound A-4 | Kd | 0.4 µM[8] | Not Specified |
| This compound A-4 | IC50 | 1.0 µM[9] | Tubulin Polymerization Assay |
| Tubulin polymerization-IN-41 | IC50 | 2.61 µM[7] | Tubulin Polymerization Assay |
This table summarizes the binding affinity of this compound A-4 and a related inhibitor to tubulin.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound A-4 are demonstrated by its low IC50 values across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| 1A9 | Human Ovarian Cancer | 3.6[8] |
| 518A2 | Human Melanoma | 20[8] |
| HR | Human Gastric Cancer | 30[8] |
| HCT-116 | Human Colon Cancer | 20[10] |
| A549 | Human Lung Cancer | 1-180[11] |
| HT-29 | Human Colorectal Cancer | Varies[12] |
| 786-O | Human Renal Cancer | Varies[12] |
| MCF-7 | Human Breast Cancer | 1-180[9][11] |
| HeLa | Human Cervical Cancer | 3.4–11.3[9] |
| HepG2 | Human Liver Cancer | 3.4–11.3[9] |
| MGC803 | Human Gastric Cancer | 3.4–11.3[9] |
| MKN45 | Human Gastric Cancer | 3.4–11.3[9] |
This table presents the half-maximal inhibitory concentration (IC50) of this compound A-4 against various human cancer cell lines.
Signaling Pathways and Cellular Effects
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[13] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[13][14] This mitotic arrest is a key factor in the anti-proliferative effects of this compound.
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. This compound-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[2][14] Disruption of the microtubule network can lead to the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[14][15] The tumor suppressor protein p53 can also play a role in this process.[14] Furthermore, this compound has been shown to affect signaling pathways like PI3K/Akt, which are involved in cell survival.[16]
Experimental Protocols
To study the effects of this compound on tubulin polymerization and cellular functions, several key experimental assays are employed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[7][17]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm using a spectrophotometer.[7][17] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, leading to an increase in fluorescence intensity.[17][18]
Protocol (Turbidity-based):
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7][18]
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare various concentrations of this compound A-4 and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor).
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle control.
-
To initiate the reaction, add the tubulin solution and GTP (final concentration 1 mM) to each well.[17]
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[20]
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, providing a qualitative and quantitative assessment of the effects of this compound.[21][22]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound A-4 or vehicle control for a specified duration (e.g., 3, 6, or 18 hours).[18]
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[18][23]
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15-20 minutes to allow antibody penetration.[23]
-
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 45-60 minutes.[23]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.[24]
-
Wash the cells extensively with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature, protected from light.[21][24]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.[24]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[25][27] The amount of formazan produced is proportional to the number of viable cells.[26]
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound A-4 for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[28] A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
This compound A-4 is a potent inhibitor of tubulin polymerization that exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. This leads to microtubule depolymerization, G2/M cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogues, facilitating the development of novel and effective cancer therapeutics targeting the microtubule network.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Trends in Tubulin-Binding this compound A-4 Analogs for A...: Ingenta Connect [ingentaconnect.com]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An organometallic analogue of this compound A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00144F [pubs.rsc.org]
- 16. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abscience.com.tw [abscience.com.tw]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 24. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Vascular Disrupting Properties of Combretastatin A-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, and its water-soluble phosphate (B84403) prodrug, this compound A-4 Phosphate (CA-4P), are potent vascular disrupting agents (VDAs) that have demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and a significant reduction in tumor volume.[4][5][6] This technical guide provides an in-depth overview of the core vascular disrupting properties of CA-4, focusing on its mechanism of action, effects on endothelial cells, and key signaling pathways involved. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this promising area of oncology.
Mechanism of Action
The primary molecular target of this compound A-4 is β-tubulin .[1][7] CA-4 binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][8] This disruption of the microtubule cytoskeleton is central to its vascular-disrupting effects. The cis-stilbene (B147466) configuration of CA-4 is crucial for its high binding affinity and biological activity.[1][9]
The key events following CA-4 binding to tubulin in endothelial cells are:
-
Microtubule Depolymerization: Inhibition of tubulin polymerization leads to the disassembly of the microtubule network.[2][10] This has profound effects on cell structure, division, and intracellular transport.
-
Endothelial Cell Shape Change: The disruption of the cytoskeleton causes endothelial cells, which are normally flat and elongated, to round up and contract.[11][12][13] This morphological change is a rapid event, occurring within minutes of exposure to CA-4P.[12][13]
-
Increased Vascular Permeability: The contraction of endothelial cells and the disruption of cell-cell junctions lead to an increase in the permeability of the tumor vasculature.[2][14] This results in the leakage of plasma and macromolecules into the tumor interstitium.
-
Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell rounding, increased permeability, and potential downstream effects like increased interstitial fluid pressure and thrombosis leads to a rapid and selective shutdown of blood flow within the tumor.[14][15] This ischemic environment results in extensive hemorrhagic necrosis of the tumor core.[6][15]
Signaling Pathways
Several key signaling pathways are implicated in mediating the vascular-disrupting effects of this compound A-4.
Rho/Rho-kinase (ROCK) Signaling Pathway
The depolymerization of microtubules by CA-4P leads to the activation of the small GTPase RhoA and its downstream effector, ROCK.[16][17][18][19] This pathway plays a critical role in the regulation of the actin cytoskeleton and cell contractility.
-
Mechanism: Microtubule depolymerization releases GEF-H1, a guanine (B1146940) nucleotide exchange factor, which in turn activates RhoA. Activated RhoA-GTP then stimulates ROCK.
-
Downstream Effects: ROCK phosphorylates and activates myosin light chain (MLC), leading to actin-myosin contractility, the formation of actin stress fibers, and ultimately, the characteristic endothelial cell rounding and membrane blebbing.[16][17] Inhibition of Rho or ROCK has been shown to abolish these CA-4P-induced cytoskeletal changes.[16][17]
VE-Cadherin/β-Catenin/Akt Signaling Pathway
CA-4P also disrupts endothelial cell-cell junctions by interfering with the Vascular Endothelial (VE)-cadherin signaling complex.[11][20][21]
-
Mechanism: CA-4P treatment leads to the disengagement of VE-cadherin and β-catenin at adherens junctions.[11] This disruption weakens cell-cell adhesion.
-
Downstream Effects: The disruption of the VE-cadherin/β-catenin complex inhibits the pro-survival Akt signaling pathway.[11][20][21] This contributes to the overall anti-vascular effect, leading to increased permeability, inhibition of endothelial cell migration, and ultimately, vascular collapse and tumor necrosis.[11][20][21]
Quantitative Data
The following tables summarize key quantitative data on the effects of this compound A-4P from various studies.
Table 1: In Vitro Effects of CA-4P on Endothelial Cells
| Parameter | Cell Type | CA-4P Concentration | Effect | Reference |
| Proliferation | HUVECs | 5-10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation | [11] |
| Cell Death | HUVECs | 1 nM | More effective in inducing cell death when stimulated with FGF-2 and VEGF-A | [11] |
| Tubule Formation | HUVECs | 10 nM | Significantly decreased tubule length and branch points | [11] |
| Cell Shape (Form Factor) | HUVECs | 100 ng/ml (~250 nM) | 44% reduction in form factor within 10 minutes | [12][13] |
| Mitotic Arrest | HUVECs | ≥7.5 nM | Arrests cells at metaphase | [22] |
Table 2: In Vivo Effects of CA-4P on Tumor Vasculature
| Parameter | Tumor Model | CA-4P Dose | Time Point | Effect | Reference |
| Tumor Blood Flow | P22 Carcinosarcoma (Rat) | 100 mg/kg i.p. | 6 hours | ~100-fold reduction | [15] |
| Functional Vascular Volume | Experimental & Human Breast Cancer | <1/10 MTD | 6 hours | 93% reduction | [6] |
| Red Cell Velocity | Window Chamber Tumor Model | Not specified | 10 minutes | 70% reduction | [12][13] |
| Tumor Necrosis | SW1222 Colorectal Carcinoma (Mouse) | 100 mg/kg | 24 hours | 61 ± 5% of tumor sectional area | [18][19] |
| Tumor Perfusion | LoVo and RIF-1 Tumors | Not specified | 3 hours | Significant reduction | [23] |
| Tumor pO₂ | BT₄An Rat Gliomas | 50 mg/kg | Not specified | Reduced from 36.1 to 17.6 mmHg | [24][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vascular disrupting properties of CA-4.
Endothelial Cell Proliferation Assay
Objective: To quantify the effect of CA-4P on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human FGF-2 and VEGF-A
-
This compound A-4 Phosphate (CA-4P)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTS or WST-1)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in complete growth medium and allow to adhere overnight.
-
Starve the cells in basal medium containing 0.5% FBS for 24 hours.
-
Replace the medium with fresh basal medium containing growth factors (e.g., 10 ng/mL FGF-2 and/or VEGF-A) and varying concentrations of CA-4P (e.g., 0, 1, 5, 10, 20 nM).
-
Incubate the plates for 24 to 48 hours.
-
At the end of the incubation period, quantify cell proliferation using a preferred method:
-
Cell Counting: Detach cells with trypsin, stain with Trypan Blue, and count viable cells using a hemocytometer.
-
MTS/WST-1 Assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 1-4 hours, and measure the absorbance at the appropriate wavelength.
-
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
In Vitro Tubule Formation Assay
Objective: To assess the effect of CA-4P on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well cell culture plates (pre-chilled)
-
Endothelial cell basal medium
-
CA-4P
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing varying concentrations of CA-4P (e.g., 0, 10 nM).
-
Seed 1.5-2 x 10⁴ cells onto the Matrigel-coated wells.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope or by staining with Calcein AM and using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).
Western Blotting for Signaling Proteins
Objective: To detect changes in the phosphorylation or expression levels of key signaling proteins (e.g., MLC, Akt) in response to CA-4P.
Materials:
-
HUVECs
-
CA-4P
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MLC, anti-MLC, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs to near confluence and treat with CA-4P for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).
In Vivo Tumor Blood Flow Measurement
Objective: To measure the effect of CA-4P on blood flow within a tumor in a preclinical model.
Materials:
-
Tumor-bearing animals (e.g., mice with subcutaneous xenografts)
-
CA-4P
-
Laser Doppler flowmetry system or Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) setup
-
Anesthesia
Procedure (using Laser Doppler Flowmetry):
-
Anesthetize the tumor-bearing animal.
-
Surgically expose the tumor while maintaining its blood supply.
-
Place the Laser Doppler probe on the surface of the tumor to obtain a baseline blood flow reading.
-
Administer CA-4P (e.g., 100 mg/kg i.p.).
-
Continuously monitor and record the tumor blood flow for a set period (e.g., up to 6 hours).
-
Analyze the data to determine the percentage change in blood flow over time compared to the baseline.
Conclusion
This compound A-4 and its prodrug CA-4P are highly effective vascular disrupting agents that induce rapid and selective shutdown of tumor vasculature. Their mechanism of action, centered on tubulin depolymerization, triggers a cascade of events within endothelial cells, including profound morphological changes and the modulation of key signaling pathways such as Rho/ROCK and VE-cadherin/Akt. The extensive preclinical data, supported by ongoing clinical trials, highlight the significant potential of CA-4P as a valuable component of anti-cancer therapy, particularly in combination with chemotherapy and radiation. Further research into the intricate molecular mechanisms and the development of predictive biomarkers will undoubtedly enhance the clinical utility of this important class of anti-cancer agents.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumour vasculature: the development of this compound A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel vascular targeting/disrupting agents: this compound A4 phosphate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 6. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Anti-vascular agent this compound A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Early Effects of this compound-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The tumor vascular targeting agent this compound A-4-phosphate induces reorganization of the actin cytoskeleton and early membrane blebbing in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. City Research Online - A critical role for RhoA-GTPase signaling in the tumour vascular disrupting action of this compound A4-phosphate in vivo [openaccess.city.ac.uk]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. The tubulin-binding agent this compound A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The susceptibility of tumors to the antivascular drug this compound A4 phosphate correlates with vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchportal.lih.lu [researchportal.lih.lu]
- 25. Tumor vasculature is targeted by the combination of this compound A-4 and hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Technical Guide to Combretastatin Prodrugs with Enhanced Solubility
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 (CA4), a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent anti-cancer agent. Its mechanism of action, the inhibition of tubulin polymerization, leads to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis of cancer cells. Furthermore, CA4 exhibits remarkable vascular-disrupting properties, selectively targeting and collapsing the tumor vasculature, which leads to extensive tumor necrosis. Despite its promising therapeutic potential, the clinical development of CA4 has been significantly hampered by its poor aqueous solubility, limiting its bioavailability and formulation options.
This technical guide provides an in-depth overview of the key strategies employed to overcome the solubility challenges of this compound A4 through the design and synthesis of innovative prodrugs. We will delve into the core prodrug approaches, present quantitative data on their improved physicochemical and biological properties, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and medicinal chemistry.
Prodrug Strategies for Enhanced Solubility
To address the poor water solubility of this compound A4, several prodrug strategies have been developed. These approaches involve the chemical modification of the parent compound to introduce hydrophilic moieties, which are later cleaved in vivo to release the active CA4. The most successful strategies to date include the development of phosphate (B84403) salts and amino acid conjugates. More recently, nanoparticle-based delivery systems have also shown great promise.
Phosphate Prodrugs: The Case of Fosbretabulin (B40576) (CA4P)
The most clinically advanced this compound prodrug is fosbretabulin, also known as this compound A4 phosphate (CA4P).[1][2][3] This water-soluble prodrug is rapidly converted to the active this compound A4 by endogenous phosphatases.[4] The introduction of a phosphate group at the 3'-hydroxyl position of the B-ring of CA4 dramatically increases its aqueous solubility.[5]
Amino Acid Conjugates: The Example of Ombrabulin (B1677283) (AVE8062)
Another successful approach involves the conjugation of amino acids to the this compound core. Ombrabulin (AVE8062) is a water-soluble prodrug derived from a CA4 analog.[6][7] This strategy utilizes amino acids as hydrophilic carriers that are cleaved by peptidases in vivo to release the active drug.[8][9]
Nanoparticle Formulations
Encapsulating this compound A4 or its prodrugs within nanoparticle delivery systems represents a promising strategy to enhance solubility, improve pharmacokinetic profiles, and potentially achieve targeted delivery to tumor tissues.[10][11] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate CA4, leading to improved cytotoxic effects.[10][11]
Quantitative Data on Solubility and Biological Activity
The primary goal of developing this compound prodrugs is to enhance their aqueous solubility while retaining or improving their potent anticancer activity. The following tables summarize the key quantitative data for representative this compound prodrugs.
Table 1: Aqueous Solubility of this compound A4 and its Prodrugs
| Compound | Prodrug Type | Aqueous Solubility | Reference(s) |
| This compound A4 (CA4) | - | Poor | [6][11] |
| Fosbretabulin (CA4P) | Phosphate Salt | High (Water-soluble) | [1][2][3] |
| Ombrabulin (AVE8062) | Amino Acid Conjugate | Water-soluble | [6][7] |
| CA4-loaded PLGA Nanoparticles | Nanoparticle | Improved dispersion in aqueous media | [10][11] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound A4 Prodrugs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Ombrabulin (AVE8062) | HeyA8 (Ovarian) | 7 - 20 | [7] |
| Ombrabulin (AVE8062) | SKOV3ip1 (Ovarian) | 7 - 20 | [7] |
| Ombrabulin (AVE8062) | HeyA8-MDR (Ovarian) | 7 - 20 | [7] |
| CA4-loaded PLGA Nanoparticles | Caco-2 (Colorectal) | Lower than free CA4 | [11] |
Table 3: In Vivo Efficacy of this compound A4 Prodrugs in Animal Models
| Prodrug | Tumor Model | Key Findings | Reference(s) |
| Fosbretabulin (CA4P) | Colorectal Liver Metastases (Murine) | Significant reduction in tumor growth and blood flow; increased tumor necrosis. | [12] |
| Fosbretabulin (CA4P) | Non-Hodgkin's Lymphoma Xenograft (Murine) | Significant antitumor activity; antiangiogenic effects. | [13] |
| Ombrabulin (AVE8062) | Head and Neck Squamous Cell Carcinoma Xenografts (Murine) | Attenuated tumor growth; enhanced efficacy of radiation and chemotherapy. | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound prodrugs and the execution of essential biological assays.
Synthesis of Fosbretabulin (this compound A4 Phosphate - CA4P)
The synthesis of fosbretabulin involves the phosphorylation of the 3'-hydroxyl group of this compound A4. While various synthetic routes exist, a common approach is outlined below.[15][16]
Materials:
-
This compound A4
-
Phosphorylating agent (e.g., dibenzyl phosphite (B83602) or phosphorus oxychloride)
-
Base (e.g., pyridine (B92270), triethylamine)
-
Solvents (e.g., dichloromethane (B109758), tetrahydrofuran)
-
Reagents for deprotection (e.g., hydrogen gas with palladium on carbon catalyst)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve this compound A4 in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable base, such as pyridine or triethylamine, to the reaction mixture.
-
Slowly add the phosphorylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the phosphorylated intermediate by column chromatography on silica (B1680970) gel.
-
If protecting groups are used (e.g., benzyl (B1604629) groups), perform a deprotection step. For benzyl groups, this is typically achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Purify the final product, fosbretabulin, by recrystallization or other suitable purification techniques to yield the desired water-soluble prodrug.
Synthesis of an Amino Acid Prodrug of this compound A4 (General Protocol)
The synthesis of amino acid prodrugs of this compound A4 typically involves the coupling of an amino-modified CA4 analogue with a protected amino acid, followed by deprotection.[8]
Materials:
-
Amino-combretastatin A4 analogue
-
N-protected amino acid (e.g., Boc-glycine, Fmoc-serine)
-
Coupling agents (e.g., DCC, EDC, HOBt)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvents (e.g., dichloromethane, dimethylformamide)
-
Deprotection reagents (e.g., trifluoroacetic acid for Boc group, piperidine (B6355638) for Fmoc group)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the amino-combretastatin A4 analogue and the N-protected amino acid in an appropriate anhydrous solvent.
-
Add a base to the reaction mixture.
-
Add the coupling agents to facilitate the amide bond formation.
-
Stir the reaction at room temperature for several hours to overnight until completion, monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the protected amino acid conjugate by column chromatography.
-
Perform the deprotection of the amino acid's N-terminal protecting group using the appropriate reagents and conditions.
-
Purify the final amino acid prodrug, often as a salt (e.g., hydrochloride salt) to enhance water solubility.
Aqueous Solubility Assay
Materials:
-
This compound prodrug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the this compound prodrug to a known volume of PBS (pH 7.4) in a vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved prodrug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC with a standard curve.
-
Express the solubility in units such as mg/mL or µg/mL.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound prodrug stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound prodrug in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the prodrug solution to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of the MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound prodrug
-
Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
On ice, prepare a tubulin solution in the polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the fluorescent reporter to the tubulin solution.
-
In a pre-warmed (37°C) black 96-well plate, add the test compounds at various concentrations.
-
To initiate the polymerization reaction, add the tubulin-GTP-reporter mixture to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the prodrug on the rate and extent of tubulin polymerization compared to the controls.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound A4 and its active metabolites from prodrugs is the inhibition of tubulin polymerization.[4] CA4 binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules.[17] This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells.
The disruption of the microtubule network triggers a cascade of downstream signaling events, culminating in programmed cell death, or apoptosis.
The process is often initiated by the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak.[18][19][20][21] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, with caspase-9 and caspase-3 playing pivotal roles in executing the apoptotic program.[18][22][23]
Conclusion
The development of water-soluble prodrugs has been instrumental in advancing this compound A4 through preclinical and clinical trials. Phosphate salts and amino acid conjugates have proven to be highly effective in overcoming the solubility limitations of the parent compound, thereby improving its therapeutic potential. Furthermore, nanoparticle-based delivery systems offer exciting new avenues for enhancing the efficacy and safety of this compound-based therapies. The detailed experimental protocols and an understanding of the underlying mechanism of action provided in this guide aim to facilitate further research and development in this promising area of cancer therapeutics. The continued exploration of novel prodrug strategies and combination therapies will undoubtedly pave the way for the successful clinical application of combretastatins in the fight against cancer.
References
- 1. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Biological Evaluation of Water-Soluble Amino Acid Prodrug Conjugates Derived from this compound, Dihydronaphthalene, and Benzosuberene-Based Parent Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent microtubule-targeting agent: Synthesis and biological evaluation of water-soluble amino acid prodrug of this compound A-4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. staff.najah.edu [staff.najah.edu]
- 12. This compound A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled this compound A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Combretastatin on Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatins are a class of potent anti-cancer compounds originally isolated from the bark of the South African Bushwillow tree, Combretum caffrum.[1][2] Among these, Combretastatin A-4 (CA-4) has emerged as the most active and extensively studied compound, demonstrating significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those with multidrug resistance.[1] Combretastatins function primarily as tubulin polymerization inhibitors, classifying them as microtubule-targeting agents.[3][4] Their unique mechanism of action, which involves disrupting the formation of the mitotic spindle, leads to cell cycle arrest and subsequent apoptosis.[5][6]
Furthermore, combretastatins, particularly the water-soluble prodrug this compound A-4 Phosphate (B84403) (CA-4P), are recognized as powerful vascular disrupting agents (VDAs).[3][4][7] They selectively target and collapse the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent ischemic necrosis within the tumor core.[3][8] This dual mechanism of direct cytotoxicity to cancer cells and indirect cell death via vascular disruption makes this compound and its analogues highly promising candidates in oncology research and clinical development.[3][4]
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of combretastatins, focusing on their mechanism of action, the signaling pathways they modulate, quantitative cytotoxicity data across various cancer cell lines, and detailed protocols for key experimental assays.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary molecular target of this compound A-4 is the tubulin protein, the fundamental building block of microtubules.
-
Binding Site: CA-4 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[1][4] This interaction is crucial for its biological activity. The cis-stilbene (B147466) configuration of CA-4 is essential for this potent binding; the trans-isomer is significantly less active.[1]
-
Depolymerization: By occupying the colchicine (B1669291) site, CA-4 prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[3][9] This action disrupts the dynamic equilibrium between polymerization and depolymerization, which is critical for microtubule function, leading to a net loss of the microtubule network.[9][10]
-
Cellular Consequences: The disruption of the microtubule cytoskeleton has profound effects on rapidly dividing cancer cells. It prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis.[10] This failure in mitosis triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces programmed cell death.[5][6]
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent this compound A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 5. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of Cis-Restricted Combretastatin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2] Its clinical utility, however, is hampered by the poor aqueous solubility and the facile isomerization of the biologically active cis-stilbene (B147466) double bond to the inactive trans-isomer.[3][4] This has driven extensive research into the development of cis-restricted analogues that lock the molecule in its active conformation, leading to improved stability and pharmaceutical properties. This technical guide provides an in-depth overview of the chemical synthesis of these promising anticancer agents, complete with experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways.
The core structure of active this compound analogues generally consists of a 3,4,5-trimethoxyphenyl 'A' ring and a substituted 'B' ring, connected by a bridge that maintains a cis-orientation.[5][6] Structure-activity relationship (SAR) studies have consistently shown that the 3,4,5-trimethoxy substitution on the A-ring is crucial for potent cytotoxicity and antimitotic activity.[6][7]
Synthetic Strategies for Cis-Restriction
To overcome the issue of isomerization, various synthetic strategies have been developed to replace the olefinic bridge of this compound A-4 with conformationally rigid scaffolds. These "cis-locks" are typically five- or six-membered heterocyclic rings. This section details the synthesis of prominent classes of cis-restricted this compound analogues.
Triazole-Based Analogues
The 1,2,3-triazole ring is a popular and effective replacement for the cis-double bond. The synthesis of 1,5-disubstituted 1,2,3-triazole analogues is often achieved through a regioselective Huisgen 1,3-dipolar cycloaddition.[3][6]
Experimental Protocol: Synthesis of 1,5-Disubstituted 1,2,3-Triazole Analogues [3]
-
Step 1: Synthesis of 3,4,5-Trimethoxyaryl Azide (B81097) (1). 3,4,5-trimethoxyaniline (B125895) is subjected to a standard diazotization reaction, followed by displacement with sodium azide to yield the corresponding aryl azide in quantitative yield.
-
Step 2: Synthesis of Terminal Alkynes (2). Commercially unavailable terminal alkynes are synthesized from the corresponding aromatic aldehydes via the Colvin rearrangement, using the lithium salt of trimethylsilyldiazomethane. Phenolic hydroxyl groups are often protected prior to this step.
-
Step 3: Huisgen 1,3-Dipolar Cycloaddition. The terminal alkyne is metalated with ethylmagnesium chloride, followed by the addition of the 3,4,5-trimethoxyaryl azide. This reaction proceeds with complete regioselectivity to afford the desired 1,5-disubstituted 1,2,3-triazole.
Indole-Based Analogues
Indole-based compounds represent another significant class of cis-restricted this compound analogues. Various synthetic routes have been explored, often involving the construction of the indole (B1671886) core followed by acylation or other modifications.
Experimental Protocol: Synthesis of Indole-Bearing this compound Analogues [5]
A mixture of indole-3-acetic acid, a substituted benzaldehyde, and triethylamine (B128534) in acetic anhydride (B1165640) is heated to drive the condensation reaction. After cooling, the reaction mixture is acidified with aqueous HCl to precipitate the product. The crude product is then purified by column chromatography.
Other Heterocyclic Analogues
A variety of other five-membered heterocyclic rings have been utilized as cis-locks, including pyridazines, furans, and thiophenes. The synthetic approaches for these analogues are diverse and tailored to the specific heterocyclic system. For instance, 4,5-diarylpyridazines can be synthesized via an inverse electron-demand Diels-Alder reaction.[8]
Biological Activity and Quantitative Data
The synthesized cis-restricted this compound analogues are typically evaluated for their biological activity through a series of in vitro assays. The primary assays include cytotoxicity screening against a panel of cancer cell lines and tubulin polymerization inhibition assays.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of these compounds. The following tables summarize the IC50 values for representative cis-restricted this compound analogues against various human cancer cell lines.
Table 1: Cytotoxicity of Triazole-Based this compound Analogues
| Compound | B-Ring Substitution | Cell Line | IC50 (nM) | Reference |
| 3i | 4-methoxy | HT-29 | 4 | [4] |
| 3j | 4-ethoxy | HT-29 | 2 | [4] |
| 3j | 4-ethoxy | A-549 | 5800 | [4] |
| 12f | 2-methoxy-5-amino | Various | nanomolar range | [7] |
Table 2: Cytotoxicity of Indole-Based this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 2d | THP-1 (leukemia) | 0.80 | [5] |
| 2d | MCF-7 (breast) | 0.37 | [5] |
| 2y | MCF-7 (breast) | 3.60 | [5] |
Tubulin Polymerization Inhibition
The direct interaction of these analogues with tubulin is assessed through in vitro polymerization assays. The concentration required to inhibit tubulin polymerization by 50% (IC50) is determined.
Table 3: Tubulin Polymerization Inhibition Data
| Compound | IC50 (µM) | Reference |
| 12f (Triazole) | 4.8 | [7] |
Mechanism of Action and Signaling Pathways
Cis-restricted this compound analogues exert their anticancer effects primarily by disrupting microtubule dynamics. This leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Signaling Pathway
-
Tubulin Binding: The this compound analogue binds to the colchicine-binding site on β-tubulin.[9]
-
Inhibition of Polymerization: This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.[9]
-
Microtubule Depolymerization: The dynamic instability of microtubules is disrupted, leading to a net depolymerization.
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of caspases and changes in mitochondrial membrane potential, leading to programmed cell death.[9]
Conclusion
The development of cis-restricted this compound analogues has emerged as a highly successful strategy to overcome the limitations of the natural product. By employing conformationally rigid heterocyclic linkers, chemists have been able to synthesize a diverse array of potent and stable tubulin polymerization inhibitors. The synthetic methodologies and biological data presented in this guide highlight the significant progress in this field and provide a solid foundation for the future design and development of novel anticancer therapeutics based on the this compound pharmacophore. Further research will likely focus on optimizing the pharmacokinetic properties and exploring novel heterocyclic scaffolds to enhance efficacy and selectivity.
References
- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel indole-bearing this compound analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of this compound A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comprehensive Pharmacological Profile of Combretastatin Series (A, B, C, D)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatins, a class of natural products isolated from the African bush willow, Combretum caffrum, have garnered significant attention in oncology research due to their potent cytotoxic and vascular-disrupting activities. This technical guide provides a comprehensive overview of the pharmacological profiles of the four major combretastatin series: A, B, C, and D. We delve into their distinct chemical structures, mechanisms of action, and structure-activity relationships. This guide summarizes quantitative data on their biological activities, presents detailed protocols for key experimental assays, and visualizes the critical signaling pathways and experimental workflows.
Introduction
The combretastatins are classified into four main series based on their core chemical structures. The A series are stilbenes, with this compound A-4 (CA-4) being the most potent and extensively studied member. The B series are dihydrostilbenes, the C series are phenanthrenes, and the D series are macrocyclic lactones.[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and mitotic catastrophe in rapidly proliferating cancer cells.[1][4] A key feature of many combretastatins, particularly CA-4, is their ability to act as vascular-disrupting agents (VDAs), selectively targeting and collapsing the immature tumor vasculature, leading to extensive tumor necrosis.[5]
Chemical Structures
The fundamental structural differences between the this compound series are pivotal to their biological activities.
-
This compound A Series: Characterized by a cis-stilbene (B147466) bridge connecting two phenyl rings. The cis configuration is crucial for high tubulin-binding affinity and potent cytotoxicity.[3]
-
This compound B Series: These are dihydrostilbene derivatives, lacking the double bond in the bridge connecting the two aromatic rings.
-
This compound C Series: Possess a phenanthrene (B1679779) core structure.
-
This compound D Series: Distinguished by a macrocyclic lactone structure.
Quantitative Pharmacological Data
The cytotoxic and tubulin polymerization inhibitory activities of the different this compound series have been evaluated against a wide range of cancer cell lines. The following tables summarize the available quantitative data (IC50 values) for each series, allowing for a comparative analysis of their potency.
Table 1: Pharmacological Profile of this compound A Series
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound A-4 | HCT-116 (Colon) | MTT | 0.02 | [6] |
| BEL-7402 (Liver) | MTT | 0.03 | [6] | |
| MCF-7 (Breast) | MTT | 0.007 | [3] | |
| A549 (Lung) | SRB | <0.2 | [2] | |
| 1A9 (Ovarian) | - | 0.0036 | [7] | |
| 518A2 (Melanoma) | MTT | 0.02 | [7] | |
| This compound A-1 | NCI-60 Panel | - | Potent | [3] |
| This compound A-2 | NCI-60 Panel | - | Potent | [3] |
Table 2: Pharmacological Profile of this compound B Series
Quantitative data for the this compound B series is limited in the reviewed literature. These dihydrostilbenes generally exhibit lower potency compared to the A series.
Table 3: Pharmacological Profile of this compound C Series
Specific IC50 values for the this compound C series are not widely reported in publicly available literature, indicating a need for further investigation into this series.
Table 4: Pharmacological Profile of this compound D Series
| Compound | Cell Line | Assay | ED50/IC50 (µM) | Reference(s) |
| This compound D-1 | P388 (Murine Leukemia) | - | 10.56 (ED50) | [8] |
| This compound D-2 | P388 (Murine Leukemia) | - | 17.55 (ED50) | [8] |
Mechanism of Action and Signaling Pathways
The primary molecular target of the most potent combretastatins is tubulin. By binding to the colchicine site on β-tubulin, they inhibit the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton has profound downstream effects, leading to cell death and vascular disruption through distinct signaling pathways.
Induction of Apoptosis
Inhibition of microtubule dynamics triggers a mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Signaling pathway of this compound-induced apoptosis.
Vascular Disruption
This compound A-4 and its analogs are potent vascular-disrupting agents that selectively target the immature and poorly organized blood vessels within tumors. This effect is mediated by the disruption of the endothelial cell cytoskeleton, leading to changes in cell shape, increased vascular permeability, and ultimately, vascular collapse. The VE-cadherin signaling pathway plays a crucial role in this process.
Caption: Pathway of this compound-induced vascular disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of combretastatins.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, 30% glycerol, and the fluorescent reporter.
-
Prepare serial dilutions of the test this compound compound and controls in the polymerization buffer.
-
-
Assay Setup:
-
Add 50 µL of the polymerization buffer (with or without test compound) to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add 50 µL of the 2X tubulin stock solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Determine the IC50 value for tubulin polymerization inhibition by plotting the rate of polymerization (slope of the linear phase) or the plateau fluorescence against the logarithm of the compound concentration.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of combretastatins on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Vascular Disruption Assay (Dorsal Skinfold Chamber Model)
This model allows for the real-time visualization and quantification of the effects of combretastatins on tumor vasculature in a living animal.[12][13][14][15]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Titanium dorsal skinfold chamber hardware
-
Surgical instruments
-
Anesthetics
-
Tumor cells
-
Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)
-
Intravital fluorescence microscope
Procedure:
-
Chamber Implantation:
-
Surgically implant the dorsal skinfold chamber onto the back of an anesthetized mouse, creating a thin, transparent tissue window.
-
-
Tumor Implantation:
-
After a recovery period, inject tumor cells into the dermal layer of the skin within the chamber.
-
-
Compound Administration:
-
Once the tumor has established a vascular network, administer the this compound compound (e.g., CA-4P) systemically (e.g., via intravenous injection).
-
-
Intravital Microscopy:
-
At various time points before and after compound administration, anesthetize the mouse and visualize the tumor vasculature using intravital fluorescence microscopy after injecting a fluorescent vascular tracer.
-
-
Image Analysis:
-
Capture images of the vasculature and quantify parameters such as vessel diameter, blood flow velocity, and vascular permeability to assess the extent of vascular disruption.
-
Caption: Workflow for the in vivo vascular disruption assay.
Conclusion
The combretastatins represent a diverse and potent class of anticancer agents with a well-defined mechanism of action targeting tubulin. The A series, particularly CA-4, has demonstrated significant promise as both a cytotoxic and a vascular-disrupting agent. While the pharmacological profiles of the B, C, and D series are less extensively characterized, they offer opportunities for the development of novel analogs with improved therapeutic indices. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating further exploration of this important class of natural products.
References
- 1. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C12, a this compound-A4 analog, exerts anticancer activity by targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor activity of this compound-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. researchgate.net [researchgate.net]
- 13. ecmjournal.org [ecmjournal.org]
- 14. Dorsal skinfold chamber models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Molecular Modeling of Combretastatin-Tubulin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bushwillow tree, Combretum caffrum, is a potent microtubule-targeting agent that has garnered significant interest in oncology research. It functions by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Molecular modeling techniques have become indispensable tools for elucidating the intricate details of the this compound-tubulin interaction at an atomic level. This technical guide provides an in-depth overview of the computational and experimental approaches used to study this interaction, presenting key quantitative data, detailed methodologies, and visual representations of the underlying molecular processes to aid researchers in the field of anticancer drug discovery.
The this compound-Tubulin Interaction: An Overview
This compound A-4's mechanism of action is centered on its high-affinity binding to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[4][5] This binding event prevents the polymerization of tubulin heterodimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the initiation of the apoptotic cascade.[6] The cis-configuration of the stilbene (B7821643) bridge in CA-4 is crucial for its high potency, as the trans-isomer is significantly less active.[7]
Key Interacting Amino Acid Residues
Several amino acid residues within the colchicine binding pocket of β-tubulin have been identified as crucial for the interaction with this compound A-4. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the binding affinity. Important residues include:
The 3,4,5-trimethoxyphenyl A-ring of this compound occupies a hydrophobic pocket, while the B-ring is positioned towards the α-tubulin subunit.[7]
Quantitative Data: Binding Affinity and Inhibitory Activity
The potency of this compound A-4 and its analogues is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for tubulin polymerization and cell growth, the dissociation constant (Kd) for tubulin binding, and the binding free energy calculated from molecular modeling studies.
| Compound/Analogue | Assay Type | Parameter | Value | Reference |
| This compound A-4 | Tubulin Assembly Inhibition | IC50 | 1.3 µM | [6] |
| Tubulin Assembly Inhibition | IC50 | 0.10 µM | [6] | |
| β-tubulin Binding | Kd | 0.4 µM | [6] | |
| Tubulin Polymerization Inhibition | IC50 | 1.6 - 1.8 µM | [2] | |
| Tubulin Polymerization Inhibition | IC50 | 9.50 µM | [9] | |
| Azo-Combretastatin-A4 (cis) | Cytotoxicity (various cancer cell lines) | IC50 | 0.2 - 10 µM | [10] |
| Azo-Combretastatin-A4 (trans) | Cytotoxicity (various cancer cell lines) | IC50 | 50 - 110 µM | [10] |
| Compound 13a (heterocycle-based analogue) | Tubulin Polymerization Inhibition | IC50 | 0.86 µM | [11] |
| Compound C-13 (heterocycle-based analogue) | Tubulin Polymerization Inhibition | IC50 | 63 µM | [12] |
| Compound/Analogue | Computational Method | Parameter | Value (kcal/mol) | Tubulin Isotype | Reference |
| This compound A-4 | Molecular Docking | Binding Energy | -7.4 | β-2B | [9] |
| MM/GBSA | Binding Free Energy | -34.32 | Not specified | [11] | |
| MM/PBSA | Binding Free Energy | -21.54 | Not specified | [11] | |
| Compound 13a (heterocycle-based analogue) | MM/GBSA | Binding Free Energy | -57.52 | Not specified | [11] |
| MM/PBSA | Binding Free Energy | -43.45 | Not specified | [11] | |
| This compound A-4 | Molecular Docking | Binding Energy | αβIIb > αβIVa > αβI > αβIII | αβI, αβIIb, αβIII, αβIVa | [13] |
Experimental and Computational Protocols
A combination of experimental and computational methods is employed to comprehensively study the this compound-tubulin interaction.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is a cornerstone for experimentally validating the inhibitory effect of compounds on microtubule formation.
Objective: To measure the inhibitory effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound and control inhibitors (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer with glycerol. Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the appropriate volume of buffer, test compound, and tubulin stock solution. The final tubulin concentration is typically 1-2 mg/mL.
-
Initiation of Polymerization: To start the reaction, add GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The absorbance increase is proportional to the degree of tubulin polymerization.[6]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Computational Protocol: Molecular Docking
Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein.
Objective: To predict the binding mode and estimate the binding energy of this compound analogues within the colchicine binding site of tubulin.
Software: AutoDock Vina, UCSF Chimera
Procedure:
-
Protein Preparation:
-
Download the crystal structure of tubulin (e.g., PDB ID: 1SA0) from the Protein Data Bank.
-
Using UCSF Chimera, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound analogue and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the entire colchicine binding site. The coordinates of the original co-crystallized ligand can be used to center the grid box.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.
-
The program will generate a set of possible binding poses ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked poses in UCSF Chimera to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues of the binding site.[14]
-
Computational Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction.
Objective: To assess the stability of the this compound-tubulin complex and to calculate binding free energies.
Software: GROMACS, VMD
Procedure:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., GROMOS, AMBER).
-
Place the complex in a simulation box (e.g., cubic or triclinic) and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[11]
-
Visualizing Molecular Pathways and Workflows
Graphviz diagrams are used to illustrate the complex relationships in signaling pathways and experimental/computational workflows.
Signaling Pathway: this compound-Induced Apoptosis
Binding of this compound to tubulin triggers a cascade of events leading to programmed cell death. A key pathway involved is the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival. Inhibition of tubulin polymerization can lead to the downregulation of this pathway, promoting apoptosis through the Bcl-2 family of proteins.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram outlines the key steps in the experimental procedure to assess the tubulin polymerization inhibitory activity of a compound.
Caption: Workflow for the in vitro tubulin polymerization assay.
Computational Workflow: Molecular Docking and Dynamics
This diagram illustrates the sequential process of using molecular docking followed by molecular dynamics simulations to study ligand-protein interactions.
Caption: Computational workflow for molecular modeling.
Conclusion
The molecular modeling of the this compound-tubulin interaction provides invaluable insights for the rational design of novel, potent, and selective anticancer agents. The integration of computational techniques like molecular docking and molecular dynamics simulations with experimental validation through assays such as the in vitro tubulin polymerization assay creates a powerful synergy for drug discovery. This guide has outlined the core principles, methodologies, and key data related to this interaction, offering a comprehensive resource for researchers dedicated to advancing cancer therapeutics by targeting the microtubule network. The continued application and refinement of these molecular modeling approaches will undoubtedly accelerate the development of the next generation of tubulin inhibitors.
References
- 1. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound A-4 and 3′-Aminothis compound A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Molecular modeling study, synthesis and biological evaluation of this compound A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Delineating the interaction of this compound A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanothis compound analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Affected by Combretastatin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin, particularly its A-4 variant (CA-4) and its water-soluble prodrug this compound A-4 Phosphate (B84403) (CA-4P), represents a class of potent natural products with significant antitumor activity.[1][2] Originally isolated from the African bush willow Combretum caffrum, these stilbene (B7821643) derivatives function primarily as microtubule-targeting agents and have emerged as lead compounds for a class of therapeutics known as Vascular Disrupting Agents (VDAs).[2][3][4] This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions and workflows.
Primary Mechanism of Action: Microtubule Depolymerization
The principal mechanism of this compound's cytotoxic effect is its direct interaction with tubulin, the protein subunit of microtubules.[5]
-
Binding Site: this compound A-4 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[1][5][6][7] This binding event is crucial for its biological activity.
-
Inhibition of Polymerization: By occupying this site, this compound prevents the polymerization of α/β-tubulin heterodimers into microtubules.[1][8][9] This action disrupts the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net depolymerization of the existing microtubule network.[5][10]
-
Cellular Consequences: The disruption of microtubule dynamics has profound effects on essential cellular processes that are highly dependent on a functional cytoskeleton, including cell division (mitosis), maintenance of cell shape, and intracellular transport.[9][11] This interference ultimately leads to cell cycle arrest and programmed cell death.[5]
Key Biochemical Pathways Affected
This compound's interference with microtubule function triggers a cascade of downstream signaling events, impacting multiple interconnected pathways.
Cell Cycle Regulation and Mitotic Arrest
Microtubules are fundamental to the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. By causing microtubule depolymerization, this compound prevents the formation of a functional mitotic spindle.[2][9]
This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][9][12] This mitotic arrest is often characterized by elevated levels of key regulatory proteins, such as Cyclin B1 and increased p34cdc2 kinase activity.[12] If the cell cannot resolve this arrested state, it is targeted for elimination, typically via apoptosis.[10][12]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1][5][13]
-
Mitochondrial Pathway Activation: Prolonged mitotic arrest can trigger the mitochondrial apoptosis cascade. This involves changes in the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[1][6][14]
-
p53 Involvement: In some cell types, the tumor suppressor protein p53 is involved in mediating the apoptotic response.[5][14] this compound can induce the re-localization of p53 to the mitochondria, where it can interact with Bcl-2 family proteins to promote the release of cytochrome c.[14]
-
Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspase-3.[9][13][15] This culminates in the cleavage of cellular substrates, such as PARP, and the execution of the apoptotic program.[15]
Vascular Disruption and Anti-Angiogenic Pathways
A defining feature of this compound is its potent and selective effect on the tumor vasculature.[3][16] It acts as a VDA by targeting the immature and rapidly proliferating endothelial cells lining tumor blood vessels, while largely sparing the vasculature of normal tissues.[3][17]
-
VE-Cadherin Signaling: CA-4P rapidly disrupts the endothelial cell-specific junctional molecule, vascular endothelial-cadherin (VE-cadherin).[2][6] This leads to the disengagement of the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining endothelial cell integrity and adhesion.[1][6] The disruption of this pathway increases vascular permeability, leading to vascular collapse, shutdown of tumor blood flow, and subsequent tumor necrosis.[6][18]
-
Anti-Angiogenesis: In addition to disrupting existing vessels, this compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.[1][19][20] It can attenuate the VEGF/VEGFR-2 signaling pathway, a key driver of angiogenesis, thereby inhibiting endothelial cell proliferation, migration, and capillary tube formation.[20] Some derivatives have also been shown to downregulate the expression of the VEGF gene.[7][21]
Modulation of the Tumor Immune Microenvironment
Recent studies have revealed that this compound can remodel the typically immunosuppressive tumor microenvironment (TME).[22][23] By disrupting tumor endothelial cells, CA-4 promotes the infiltration of red blood cells (erythrocytes) into the TME.[22][23] These erythrocytes are then phagocytosed by tumor-associated macrophages (TAMs), triggering their activation towards a pro-inflammatory M1 phenotype.[22][23] These activated macrophages upregulate innate immune molecules like CXCL10 and the costimulatory molecule CD86, which enhances the recruitment and activation of T cells, thereby improving responsiveness to immunotherapies.[22][23]
Quantitative Data Summary
The biological activity of this compound and its analogs is frequently quantified by their half-maximal inhibitory concentration (IC₅₀) against various cell lines.
Table 1: IC₅₀ Values for this compound A-4 and Analogs in Various Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |
| This compound A-4 (CA-4) | PC-3 | Prostate Cancer | 0.9 - 108.5 nM | [19] |
| MDA-MB-231 | Breast Cancer (ER-) | 0.9 - 108.5 nM | [19] | |
| BRCECs | Bovine Retinal Capillary Endothelial | 14.8 nM | [19] | |
| Pericytes | - | > 640 nM | [19] | |
| MCF-7 | Breast Cancer (ER+) | 10 - 50 nM | [20] | |
| CA-4 Analog (β-lactam) | MCF-7 | Breast Cancer (ER+) | 0.010 - 0.017 µM | [24] |
| MDA-MB-231 | Breast Cancer (ER-) | 0.047 - 0.054 µM | [24] | |
| CA-4 Analog (XN0502) | A549 | Non-small Cell Lung Cancer | 1.8 ± 0.6 µM | [15] |
| HL-7702 | Normal Human Liver | 9.1 ± 0.4 µM | [15] | |
| CA-4 Analog (Compound 8) | Multiple Tumor Lines | - | 18.8 - 32.7 µM | [25] |
| CA-4 Analog (Compound 9a) | HCT-116 | Colon Cancer | 20 nM | [26] |
Table 2: Effects on Protein and Gene Expression
| Compound | Target Protein/Gene | Effect | Cell/System | Reference |
| This compound A-1P | p-AKT, Mcl-1, GSK-3β, β-catenin | Down-regulation | Raw 264.7 cells | [1] |
| This compound A-4P | Cyclin B1, p34cdc2 activity | Elevation | Endothelial cells | [12] |
| This compound A-4 | β-tubulin isotypes (Class III) | Reduction in resistant cells | H460 Lung Carcinoma | [27] |
| This compound A-4 | VEGF, VEGFR-2 | Down-regulation | Mouse xenograft model | [20] |
| AmCA-4 derivatives | VEGF gene expression | Strong Inhibition | A-549 cells | [7][21] |
| CA-4@Alb | CXCL10, CD86 | Upregulation in macrophages | Colon cancer model | [22][23] |
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: Purified tubulin is induced to polymerize in the presence of GTP and a fluorescence reporter (e.g., DAPI) that preferentially binds to microtubules. The increase in fluorescence over time is proportional to the extent of polymerization. Inhibitors will reduce the rate and extent of this fluorescence increase.[28]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 1-2 mg/mL.[28][29] Prepare a GTP stock solution (e.g., 100 mM).
-
Reaction Setup: In a 96-well plate, add tubulin buffer, GTP (1 mM final), a fluorescent reporter (e.g., 6.3 µM DAPI), and a polymerization enhancer like glycerol (B35011) (10% final).[28]
-
Compound Addition: Add the test compound (e.g., this compound A-4 at 3 µM) or vehicle control (DMSO) to the respective wells.[29] Include positive controls: an inhibitor like colchicine and a stabilizer like paclitaxel.
-
Initiation and Measurement: Add the tubulin solution to each well to initiate the reaction. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm) every minute for 30-60 minutes.[29]
-
Analysis: Plot fluorescence intensity versus time. Calculate the Vmax (initial rate of polymerization) and the final fluorescence value for each condition to determine the inhibitory effect.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., H460, HUVEC) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin B1, anti-p-Akt, anti-β-tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[27]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to compare relative protein levels between samples.[27]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[28]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M peak indicates a mitotic arrest.
Conclusion
This compound A-4 and its derivatives exert potent antitumor effects through a multi-pronged mechanism of action. The primary event, inhibition of tubulin polymerization, initiates a cascade that leads to mitotic arrest and apoptosis in tumor cells.[1][9] Critically, its function as a vascular disrupting agent, mediated by the targeted disruption of VE-cadherin signaling in tumor endothelial cells, distinguishes it from classical antimitotic agents and provides a powerful method for inducing extensive tumor necrosis.[6][18] Furthermore, emerging evidence of its ability to favorably modulate the tumor immune microenvironment opens new avenues for combination therapies.[22] The data and protocols presented in this guide offer a foundational resource for researchers engaged in the preclinical and clinical development of microtubule-targeting and vascular-disrupting anticancer agents.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The vascular disrupting agent this compound A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. researchgate.net [researchgate.net]
- 12. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An organometallic analogue of this compound A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel this compound A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Proliferative Retinopathy by the Anti-Vascular Agent this compound-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of this compound A-4 and 3'-Aminothis compound A-4 derivatives with Aminoacid Containing Pendants and Study of Their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound A4-Based Albumin Nanoparticles Remodeling the Tumor Immune Microenvironment to Enhance T Cell Immunotherapy in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploring Diverse-Ring Analogues on this compound A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Combretastatin Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatins, particularly Combretastatin A-4 (CA-4), are potent natural products isolated from the bark of the African bush willow, Combretum caffrum.[1][2] These compounds exhibit significant antitumor properties by inhibiting tubulin polymerization.[1][3] CA-4 binds to the colchicine (B1669291) binding site on the β-tubulin subunit, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5] This document provides detailed application notes and protocols for conducting in vitro tubulin polymerization assays to evaluate the activity of this compound and its analogs.
Mechanism of Action
This compound A-4 and its analogs act as microtubule-targeting agents.[6] The primary mechanism involves binding to the colchicine site of β-tubulin, which induces a conformational change in the tubulin dimer.[5] This change prevents the proper assembly of tubulin heterodimers into microtubules, leading to a net depolymerization of existing microtubules and inhibition of new microtubule formation.[5][7] The disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]
Quantitative Data: Inhibition of Tubulin Polymerization
The inhibitory activity of combretastatins and their analogs on tubulin polymerization is typically quantified by determining their IC₅₀ value, which is the concentration required to inhibit the polymerization process by 50%.[5] The following table summarizes the IC₅₀ values for this compound A-4 and some of its derivatives from various studies.
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition | Cell Line for Cytotoxicity IC₅₀ (nM) | Reference |
| This compound A-4 (CA-4) | ~0.87 - 3 | Varies depending on cell line | [9][10] |
| Pyrazole derivative of CA-4 | 3 | Colon-26 adenocarcinoma (8.4 nM) | [9] |
| Tetrazole derivative of CA-4 | 2 | Not specified (7.2 nM) | [9] |
| Silicon-containing CA-4 analog | 51% inhibition at 30 µM | MCF7 (7 nM) | [9] |
Experimental Protocols
Two common methods for in vitro tubulin polymerization assays are absorbance-based (turbidimetric) and fluorescence-based assays.
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and is based on the principle that light scattering increases as microtubules form.[11][12]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP stock solution (e.g., 100 mM)
-
This compound A-4 or analog stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm or 350 nm.[11][13]
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-4 mg/mL.[11][12] Keep on ice and use within one hour.
-
Prepare a 10x stock of your test compound (e.g., this compound A-4) and controls in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.[5]
-
Prepare a working solution of GTP in General Tubulin Buffer (e.g., 10 mM).
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the 10x test compound or control solution to the appropriate wells.
-
Add 80 µL of the tubulin solution to each well.
-
Include wells with buffer only (blank) and tubulin with vehicle (DMSO) as a negative control.
-
-
Initiation and Measurement of Polymerization:
-
Pre-warm the spectrophotometer to 37°C.[11]
-
To initiate polymerization, add 10 µL of the GTP working solution to each well to achieve a final concentration of 1 mM.[5]
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[11][13]
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
The inhibitory effect of the compound can be determined by comparing the maximum velocity (Vmax) of polymerization and the final plateau of the curve in the presence and absence of the compound.
-
Calculate the IC₅₀ value by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that incorporates into growing microtubules, leading to an increase in fluorescence signal.[14]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer with a fluorescent reporter
-
GTP stock solution
-
This compound A-4 or analog stock solution (in DMSO)
-
Positive and negative controls as in Protocol 1
-
Black, flat-bottom 96-well half-area plates
-
Fluorescence plate reader with temperature control (e.g., excitation/emission wavelengths appropriate for the reporter, often around 360 nm/450 nm).
Procedure:
-
Preparation of Reagents:
-
Assay Setup (on ice):
-
Set up the assay in a black 96-well plate on ice, similar to the absorbance-based method.
-
-
Initiation and Measurement of Polymerization:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Initiate polymerization by adding GTP.
-
Place the plate in the pre-warmed reader and measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
-
Data Analysis:
-
Analyze the data similarly to the absorbance-based assay, plotting fluorescence intensity over time to generate polymerization curves and determine IC₅₀ values.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key events following the binding of this compound A-4 to tubulin, leading to programmed cell death.
Caption: Signaling pathway of this compound A-4 leading to apoptosis.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
This diagram outlines the general workflow for performing the in vitro tubulin polymerization assay.
Caption: General workflow for the in vitro tubulin polymerization assay.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delineating the interaction of this compound A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abscience.com.tw [abscience.com.tw]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. maxanim.com [maxanim.com]
- 15. Tubulin Polymerization Assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Combretastatins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and protocols used to evaluate the in vivo efficacy of combretastatins, a class of potent vascular disrupting agents (VDAs). Combretastatin A4 phosphate (B84403) (CA4P), a water-soluble prodrug of this compound A4, is a leading compound in this class and has been extensively studied in preclinical models.[1] This document outlines various tumor models, detailed experimental procedures, and key efficacy endpoints to guide researchers in designing and executing robust preclinical studies.
Overview of this compound's Mechanism of Action
Combretastatins exert their anti-tumor effects primarily by targeting the tumor vasculature.[1][2] The active form, this compound A4, binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization in endothelial cells.[2][3] This disruption of the cytoskeleton in immature tumor endothelial cells causes a rapid change in cell shape, leading to increased vascular permeability, vascular shutdown, and subsequent tumor necrosis due to ischemia.[1][3][4] A key signaling pathway implicated in this process involves the disruption of vascular endothelial-cadherin (VE-cadherin) engagement, which in turn inhibits the β-catenin and Akt signaling pathways.[2][3]
Animal Models for Efficacy Testing
A variety of animal models have been employed to investigate the in vivo efficacy of combretastatins. The choice of model often depends on the specific research question, tumor type, and the imaging modalities available.
Commonly Used Animal Models:
-
Mice:
-
Rats:
Tumor Models:
-
Subcutaneous Models: The most common and technically straightforward models, where tumor cells are injected into the flank of the animal.[5][6][8][9] These are suitable for monitoring tumor growth and response to therapy.
-
Orthotopic Models: Involve implanting tumor cells into the organ of origin (e.g., bladder, liver), providing a more clinically relevant microenvironment.[10][11][12]
-
Metastatic Models: Established to study the effect of combretastatins on metastatic lesions, which can be generated through intravenous injection of tumor cells or from an orthotopic primary tumor.[10][11]
-
Xenograft Models: Human tumor cells are implanted in immunodeficient mice, allowing for the evaluation of drug efficacy on human cancers.[5][6]
-
Allograft/Syngeneic Models: Cancer cells from the same species or strain of animal are used, which is advantageous for studying the interaction between the tumor, the host immune system, and the therapeutic agent.[5][8]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on this compound efficacy.
Table 1: Tumor Growth Inhibition and Survival
| Animal Model | Tumor Type | This compound Agent & Dose | Key Findings | Reference |
| SCID Mice | WSU-DLCL2 non-Hodgkin's lymphoma xenograft | CA4P, 4 x 200 mg/kg | Log10 kill of 1.01, T/C of 11.7%, and T-C of 12 days. | [6] |
| Murine Model | Colorectal liver metastases | CA4P, continuous s.c. infusion | Percentage of liver occupied by metastases decreased from 20.55% (control) to 7.46% (treated). | [11] |
Table 2: Vascular Disruption and Necrosis
| Animal Model | Tumor Type | This compound Agent & Dose | Time Point | Vascular/Necrotic Effect | Reference |
| Rat | P22 carcinosarcoma | CA4P, 100 mg/kg | 6 hours | 100-fold decrease in tumor blood flow. | [9] |
| SCID Mice | WSU-DLCL2 lymphoma xenograft | CA4P (MTD) | 24 hours | ~80% decrease in tumor blood vessels. | [6] |
| Murine Model | Colorectal liver metastases | CA4P, single dose | 6 hours | Tumor necrosis increased to 48.7% from 20.6% (control). | [11] |
| Murine Model | Colorectal liver metastases | CA4P, single dose | 24 hours | Tumor necrosis increased to 55.5% from 20.6% (control). | [11] |
| Nude Mice | MDA-MB-231 breast cancer xenograft | CA4P, 120 mg/kg i.p. | 2 hours | ~70% decrease in perfusion/permeability. | [5] |
| Rat | R1 rhabdomyosarcoma (hepatic) | CA4P, 5 mg/kg i.v. | 48 hours | Decreased vessel density. | [8] |
Experimental Protocols
Subcutaneous Tumor Model Protocol
This protocol describes a general procedure for establishing and treating subcutaneous tumors in mice.
Materials:
-
Nude or SCID mice (5-10 per group).[13]
-
Cancer cell line of interest (e.g., MDA-MB-231, WSU-DLCL2).[5][6]
-
Matrigel (optional, for improved tumor take rate).[13]
-
Sterile PBS and syringes.
-
This compound A4 Phosphate (CA4P).
-
Vehicle control (e.g., saline).
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some models, cells can be mixed with Matrigel.
-
Tumor Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~6 mm in diameter or a specific volume).[5] Measure tumor dimensions bi-weekly using calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach the desired size, randomize animals into treatment and control groups.
-
Treatment Group: Administer CA4P at the desired dose and schedule (e.g., 120 mg/kg intraperitoneally).[5]
-
Control Group: Administer an equal volume of the vehicle.
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight.
-
At specified time points (e.g., 2, 24, 48 hours post-treatment), a subset of animals can be euthanized for endpoint analysis.[8]
-
Histology: Excise tumors, fix in formalin, and embed in paraffin (B1166041) for H&E staining (to assess necrosis) and immunohistochemistry (e.g., CD31 for microvessel density).[6]
-
Imaging: Utilize non-invasive imaging techniques such as MRI or bioluminescence imaging to monitor vascular changes and tumor viability in real-time.[5]
-
Orthotopic Bladder Cancer Model Protocol
This protocol is adapted for studying the effects of intravesical CA4P therapy.
Materials:
-
Female mice.
-
Bladder cancer cell line (e.g., BFTC 905, TSGH 8301).[12]
-
Anesthesia.
-
Catheter.
-
CA4P.
Procedure:
-
Tumor Implantation: Anesthetize the mice and instill the bladder cancer cells into the bladder via a catheter.
-
Tumor Development: Allow the tumors to establish within the bladder wall.
-
Intravesical Therapy: Administer CA4P or vehicle directly into the bladder through a catheter.
-
Efficacy Evaluation: At the end of the study, euthanize the animals, harvest the bladders, and analyze for tumor growth and invasion. Histological analysis is crucial to determine the extent of the anti-tumor effect.
Visualization of Pathways and Workflows
This compound A4 Signaling Pathway in Endothelial Cells
The following diagram illustrates the signaling cascade initiated by this compound A4, leading to vascular disruption.
Caption: this compound A4 signaling cascade in tumor endothelial cells.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of combretastatins in an animal model.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT this compound-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of this compound A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of this compound A4 Phosphate Early Efficacy in a Tumor Model with Dynamic Contrast-Enhanced Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Responses to Vascular Disrupting Agent this compound A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. In vivo and in vitro evaluation of this compound A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols: Combretastatin Drug Delivery Using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4 (CA4), a natural product isolated from the South African willow tree Combretum caffrum, is a potent anti-cancer agent that functions as a vascular disrupting agent (VDA).[1][2] It effectively targets and disrupts the tumor vasculature, leading to tumor cell death.[1][2] However, its clinical application has been limited by poor water solubility and potential cardiotoxicity.[3][4][5] Encapsulating this compound within nanoparticles offers a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and safety profile.[3][4][5]
These application notes provide a comprehensive overview of the nanoparticle-based delivery of this compound, summarizing key quantitative data from various studies, detailing experimental protocols for nanoparticle formulation and characterization, and outlining in vitro and in vivo evaluation methods.
Data Presentation: Nanoparticle Formulations and Characterization
The following tables summarize the physicochemical properties and in vitro/in vivo performance of various this compound-loaded nanoparticle formulations.
| Nanoparticle Formulation | Polymer/Lipid Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| CA4-PLGA NPs | Poly(lactic-co-glycolic acid) | 203.25 | -38.50 | 50.84 | 1.13 | [3] |
| CA4-PLGA/Lecithin NPs | PLGA / Soybean Lecithin | 142 | -1.66 | 92.1 | 28.3 | [6][7] |
| CA4P-PELA/PLGA NPs | Methoxy poly(ethylene glycol)-b-polylactide / PLGA | Not Specified | Not Specified | Optimized at 1:1 ratio | Not Specified | [8] |
| PEG-b-PAsp-g-CA4 | Poly(L-Aspartic acid)-poly(ethylene glycol) | 153.5 | -27.56 | Not Applicable | Not Specified | [9] |
| HA-CA4P-NPs | Hyaluronic Acid | ~85 | ~-42 | ~84 | Not Specified | [10] |
| CA4@Alb | Human Serum Albumin | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| PCA4/PTX-PBE NPs | mPEG-PCA4 / Paclitaxel-Phenylborate Ester | 47.3 - 81.8 | -13.0 to -20.1 | Not Applicable | Varies | [12] |
| Nanoparticle Formulation | Cell Line(s) | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| CA4-PLGA NPs | Caco-2, HeLa | Improved cytotoxicity compared to free CA4 | Not Specified | Not Specified | [3] |
| CA4-PLGA/Lecithin NPs | A549 | Higher antiproliferation activity than pure CA4 | Not Specified | Not Specified | [6][7] |
| CA4P-PELA/PLGA NPs | Madin-Darby canine kidney | 2.08-fold higher apparent permeability than free CA4P | S180 subcutaneous xenograft in mice | Tumor inhibition ratio of 41.2%, absolute bioavailability of 77.6% | [8] |
| PEG-b-PAsp-g-CA4 | Hepa1-6 | Not Specified | Subcutaneous Hepa1-6 in mice | Prolonged retention in plasma and tumor tissue; significant tumor volume decrease when combined with aPD-L1 | [9] |
| HA-CA4P-NPs | SCC-4 (OSCC), HNECs | More toxic to SCC-4 cells, not to HNECs | OSCC xenograft mouse models | Significantly stronger antitumor activity than CA4P | [10] |
| PCA4/PTX-PBE NPs | CT26, 4T1 | Highly efficient cytotoxicity | Not Specified | Tumor suppression rate of 87.2% | [12] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion Evaporation Method)[3][4][5]
This protocol describes a common method for encapsulating the hydrophobic drug this compound A4 into biodegradable PLGA nanoparticles.
Materials:
-
This compound A4 (CA4)
-
Poly(lactic-co-glycolide) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of CA4 and PLGA in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer. Subsequently, sonicate the mixture to form a stable oil-in-water (o/w) emulsion. The sonication parameters (power, time) should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to completely evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure:
-
Disperse the lyophilized nanoparticles in deionized water or a suitable buffer by gentle sonication.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.
-
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Determine the total amount of drug used: This is the initial amount of CA4 added during the formulation process.
-
Determine the amount of free drug: After centrifugation of the nanoparticle suspension, collect the supernatant. Measure the concentration of CA4 in the supernatant using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate EE and DL:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study[6][7]
This protocol assesses the release kinetics of this compound from the nanoparticles.
Materials:
-
CA4-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of CA4-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS, often containing a small amount of a surfactant like Tween 80 to maintain sink conditions.
-
Keep the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of CA4 in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay[3][13][14]
This protocol evaluates the anti-cancer activity of the formulated nanoparticles on cancer cell lines.
Materials:
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of free CA4, blank nanoparticles, and CA4-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the different treatment solutions. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 values.
In Vivo Anti-Tumor Efficacy Study[9][10]
This protocol assesses the therapeutic effectiveness of the nanoparticles in a tumor-bearing animal model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cells for tumor induction (e.g., Hepa1-6, SCC-4)[9][10]
-
Free CA4, blank nanoparticles, and CA4-loaded nanoparticles for injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Animal Grouping: Randomly divide the mice into different treatment groups (e.g., saline control, free CA4, blank nanoparticles, CA4-loaded nanoparticles).
-
Treatment Administration: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule.
-
Monitoring: Monitor the tumor size, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Visualizations
Signaling Pathway of this compound A4
Caption: this compound A4 induces apoptosis via microtubule disruption and PI3K/Akt pathway inhibition.
Experimental Workflow for Nanoparticle-Based Drug Delivery
Caption: A typical workflow for developing and evaluating this compound-loaded nanoparticles.
Logical Relationship: Nanoparticle Design and Therapeutic Efficacy
Caption: Relationship between nanoparticle design choices and improved therapeutic outcomes.
References
- 1. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Polymeric Nanoparticles of a Potent Anticancer Agent (this compound) [repository.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Water-Soluble this compound A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-administration of this compound A4 nanoparticles and anti-PD-L1 for synergistic therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound A4 phosphate encapsulated in hyaluronic acid nanoparticles is highly cytotoxic to oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A4-Based Albumin Nanoparticles Remodeling the Tumor Immune Microenvironment to Enhance T Cell Immunotherapy in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy of Combretastatin with Paclitaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Combretastatin A4 Phosphate (B84403) (CA4P), a prodrug of this compound A4 (CA4), is a potent vascular disrupting agent (VDA) that targets the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor core.[1][2] This results in extensive tumor necrosis.[1] Paclitaxel (B517696) is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
The combination of this compound and paclitaxel presents a promising therapeutic strategy. This compound's ability to disrupt tumor blood flow can enhance the delivery and efficacy of co-administered cytotoxic agents like paclitaxel.[1][5] Specifically, by reducing the interstitial fluid pressure within tumors, this compound can improve the penetration of paclitaxel into the tumor microenvironment.[1][5] This combination has shown significant anti-tumor activity in preclinical models and is being investigated in clinical trials, particularly for aggressive cancers like anaplastic thyroid cancer.[6][7][8]
These application notes provide an overview of the mechanisms of action, and detailed protocols for in vitro and in vivo studies to evaluate the combination therapy of this compound and paclitaxel.
Mechanism of Action
The synergistic effect of this compound and paclitaxel stems from their distinct but complementary mechanisms of action.
-
This compound (CA4P): As a vascular disrupting agent, CA4P selectively targets the immature and poorly formed tumor vasculature.[1] It binds to tubulin in endothelial cells, leading to a change in cell shape, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow.[2] This leads to hypoxia and nutrient deprivation in the tumor core, causing extensive necrosis.[1]
-
Paclitaxel: This agent works by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.[3][4]
The combination therapy is hypothesized to work as follows:
-
Initial Vascular Disruption: Administration of this compound causes a rapid shutdown of blood vessels in the tumor core.
-
Increased Drug Penetration: The vascular disruption lowers the interstitial fluid pressure within the tumor, which can enhance the delivery and penetration of subsequently administered paclitaxel to the remaining viable tumor cells at the periphery.[1]
-
Targeting a Different Cell Compartment: While this compound primarily targets the tumor vasculature, paclitaxel directly targets the cancer cells.
-
Synergistic Tumor Cell Killing: The combination of vascular disruption-induced necrosis and paclitaxel-induced apoptosis leads to a more comprehensive anti-tumor effect than either agent alone.[5]
Data Presentation
In Vitro Cytotoxicity Data
| Cell Line | Drug/Combination | IC50 (µM) | Reference |
| CT26 (Murine Colorectal Tumor) | Paclitaxel | 0.11 | [9] |
| CT26 (Murine Colorectal Tumor) | Paclitaxel Prodrug (PTX-PBE) | 0.04 | [9] |
| CT26 (Murine Colorectal Tumor) | PTX-PBE + this compound A4 | 0.02 | [9] |
| 4T1 (Murine Breast Cancer) | Paclitaxel | 0.30 | [9] |
| 4T1 (Murine Breast Cancer) | Paclitaxel Prodrug (PTX-PBE) | 0.40 | [9] |
| 4T1 (Murine Breast Cancer) | PTX-PBE + this compound A4 | 0.20 | [9] |
| BFTC 905 and TSGH 8301 (Human Bladder Cancer) | This compound A-4 | < 0.004 | [10] |
In Vivo Efficacy Data
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor Necrosis Ratio (%) | Reference |
| W256 Breast Carcinoma | Nab-paclitaxel + CA4P | Significant (P < 0.01) vs single agents | Higher than single agents | [1][5] |
| Anaplastic Thyroid Cancer Xenograft (ARO and KAT-4 cells) | CA4P + Paclitaxel + Manumycin A | Significant (P < 0.05) vs placebo | - | [7][8] |
| Anaplastic Thyroid Cancer Xenograft (ARO and KAT-4 cells) | CA4P + Paclitaxel + Carboplatin | Significant (P < 0.05) vs placebo | - | [7][8] |
| Tumor Model | Treatment Group | Intratumoral Paclitaxel Concentration (ng/mL) | Tumor Uptake of 131I-nab-paclitaxel (%ID/g) | Reference |
| W256 Breast Carcinoma | 131I-nab-paclitaxel | 37.98 ± 4.23 | 0.28 ± 0.06 | [1] |
| W256 Breast Carcinoma | CA4P + 131I-nab-paclitaxel | 59.08 ± 8.26 | 0.58 ± 0.07 | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, CT26, 4T1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Paclitaxel
-
This compound A4 (or its prodrug CA4P)
-
DMSO (for dissolving drugs)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of paclitaxel and this compound in DMSO.[4] Perform serial dilutions in complete culture medium to achieve the desired final concentrations.[4] Include a vehicle control with the same concentration of DMSO as the highest drug concentration.[4]
-
Treatment:
-
Single Agent: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (paclitaxel or this compound alone).
-
Combination: For combination treatment, cells can be treated sequentially (e.g., this compound for a few hours followed by paclitaxel) or concurrently.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[12]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound and paclitaxel.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Paclitaxel and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with paclitaxel, this compound, or the combination as described in the cell viability assay protocol.[3]
-
Cell Harvesting: After treatment, collect both floating and adherent cells.
-
Washing: Wash the cells twice with ice-cold PBS.[3]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
In Vivo Xenograft Tumor Model
This protocol is to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
Paclitaxel and this compound A4 Phosphate (CA4P) for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Paclitaxel alone, CA4P alone, Combination).
-
Drug Administration:
-
Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
A typical dosing schedule for the combination could be CA4P followed by paclitaxel after a specific time interval (e.g., 4-6 hours) to allow for vascular disruption.
-
Example Dosing: Paclitaxel at 20 mg/kg and CA4P at a dose that has been shown to be effective in preclinical models.[16]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[16]
-
Monitor the overall health of the animals.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group relative to the vehicle control.[16]
Visualizations
Caption: Mechanism of action for this compound and paclitaxel combination therapy.
Caption: Experimental workflow for the in vitro MTT cell viability assay.
Caption: Experimental workflow for the in vivo xenograft tumor model.
References
- 1. This compound-A4 phosphate improves the distribution and antitumor efficacy of albumin-bound paclitaxel in W256 breast carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-A4 phosphate improves the distribution and antitumor efficacy of albumin-bound paclitaxel in W256 breast carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Combination chemotherapy including this compound A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Combretastatin's Anti-Angiogenic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Combretastatin A-4 (CA-4) and its water-soluble prodrug, this compound A-4 Phosphate (B84403) (CA-4P), are potent anti-cancer compounds originally isolated from the South African bush willow tree, Combretum caffrum.[1] These agents function as vascular-disrupting agents (VDAs) by targeting the established tumor vasculature.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid shutdown of existing tumor blood flow, leading to extensive tumor necrosis.[4][5] The primary mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, which inhibits microtubule polymerization.[1][6] This disruption of the endothelial cell cytoskeleton leads to cell shape changes, increased vascular permeability, and ultimately, vascular collapse.[2][4] This document provides a detailed protocol for assessing the anti-angiogenic and vascular-disrupting effects of this compound in both in vitro and in vivo models.
Core Mechanism: Signaling Pathway Disruption
This compound's binding to tubulin initiates a cascade of events that disrupt the endothelial cell cytoskeleton. This leads to the disengagement of key signaling pathways responsible for maintaining vascular integrity, such as the VE-cadherin/β-catenin/Akt pathway.[4] Disruption of this pathway increases endothelial permeability and inhibits cell migration and capillary tube formation, culminating in vascular collapse.[4] Furthermore, this compound has been shown to inhibit the VEGF/VEGFR-2 signaling pathway, a critical driver of angiogenesis.[7]
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposomal Formulation for Combretastatin Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of liposomal formulations for the delivery of combretastatin, a potent vascular disrupting agent. The focus is on this compound A4 (CA-4) and its prodrugs, highlighting strategies to enhance its therapeutic efficacy through nano-encapsulation.
Introduction
This compound A4 (CA-4), isolated from the South African shrub Combretum caffrum, is a powerful anti-cancer agent that functions by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell proliferation arrest and apoptosis.[1] A significant application of CA-4 is as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature, which results in insufficient blood supply and subsequent death of neoplastic cells.[2] However, the clinical application of CA-4 is hampered by its poor water solubility, short biological half-life, and potential for cis-trans isomerization, which can reduce its efficacy.[3] To overcome these limitations, the water-soluble prodrug CA-4 phosphate (B84403) (CA-4P) was developed.[1] Despite its improved solubility, CA-4P has a short half-life and wide in vivo distribution, which can lead to undesirable side effects.[1]
Liposomal drug delivery systems offer a promising strategy to address these challenges. By encapsulating CA-4 or its derivatives, liposomes can improve solubility, prolong circulation time, and potentially target the drug to the tumor site, thereby enhancing its antitumor activity and reducing systemic toxicity.[4] This document outlines the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Data Summary
The following tables summarize key quantitative data from various studies on liposomal this compound formulations.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (mg/mL) | Reference |
| CA4-Acyl Prodrug Liposomes | PC-98T, DSPE-PEG2000, Cholesterol | 75 - 120 | Acceptable | Electronegative | >95 | - | [1] |
| Conventional Liposomes | HSPC, Cholesterol (7:3 ratio) | 125 ± 0.3 | 0.21 | -16.93 | - | - | |
| pH-Sensitive Liposomes | DOPE, DPPC, DSPE-PEG2000, Cholesterol (4:3:3:0.3 ratio) | 118 ± 1.2 | 0.230 | -25.21 | - | - | [5] |
| RGD-Targeted Liposomes | HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-maleimide | ~120 | 0.032 - 0.125 | - | ~80 | Up to 3 | [6][7][8] |
| Optimized RGD-Targeted Liposomes | HSPC, Cholesterol, DSPE-PEG, DSPE-PEG-maleimide | 123.84 ± 41.23 | - | - | 85.70 ± 1.71 | 1.77 ± 0.14 | |
| Curcumin-CA4P Co-delivery Liposomes | L-α-phosphatidylcholine, Cholesterol | - | - | - | - | Cur: 0.06, CA4P: 0.75 | [2] |
Table 2: In Vitro Drug Release of Acylated CA-4 Prodrug Liposomes
| Formulation | % Drug Released after 48h |
| CA4-6-L | ~100 |
| CA4-10-L | 46.34 |
| CA4-14-L | 39.47 |
| CA4-16-L | 33.15 |
| CA4-18-L | 25.96 |
| Data from a study on acylated CA-4 prodrugs, where a longer acyl chain resulted in a slower release rate.[1] |
Table 3: In Vitro Cytotoxicity of Acylated CA-4 Prodrug Liposomes
| Cell Line | IC50 Trend |
| MCF-7, S180, HepG2 | CA4 < CA4-6-L < CA4-10-L < CA4-14-L < CA4-16-L < CA4-18-L |
| This trend suggests that shorter-chain acylated CA-4 prodrugs exhibit greater cytotoxicity, likely due to faster release and conversion to the active parent drug, CA-4.[1] |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes encapsulating lipophilic drugs like this compound A4 or its acylated prodrugs.[1][6][9]
Materials:
-
This compound A4 (or acylated prodrug)
-
Phospholipids (B1166683) (e.g., Hydrogenated Soybean Phosphatidylcholine (HSPC), PC-98T)[1][6]
-
Organic Solvent (e.g., Dichloromethane, Chloroform:Methanol mixture)[1][9]
-
Hydration Buffer (e.g., Deionized water, 50 mM HEPES/150 mM NaCl buffer pH 6.5)[1][9]
-
Rotary Evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Co-dissolve the drug (e.g., 40 mg CA4-18), phospholipids (e.g., 200 mg PC-98T), cholesterol (e.g., 20 mg), and DSPE-PEG2000 (e.g., 40 mg) in an appropriate volume of organic solvent (e.g., 10 mL dichloromethane) in a round-bottom flask.[1]
-
Remove the organic solvent using a rotary evaporator at reduced pressure and a temperature of 45°C to form a thin lipid film on the flask wall.[1]
-
Hydrate the lipid film with an aqueous buffer (e.g., 10 mL deionized water) at a temperature above the lipid phase transition temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to form multilamellar vesicles (MLVs).[1][9]
-
Reduce the particle size of the resulting colloidal solution by sonication (e.g., 3 minutes with a probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size to obtain small unilamellar vesicles (SUVs).[1]
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposomal suspension with the hydration buffer. Measure the particle size, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[6] A PDI value between 0.032 and 0.125 indicates a uniform monodisperse system.[6]
2. Encapsulation Efficiency and Drug Loading:
-
Method: Centrifugal ultrafiltration followed by High-Performance Liquid Chromatography (HPLC).[6]
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposome-encapsulated drug using a centrifugal filter device (e.g., Centricon, MWCO 10 kd).[6]
-
Centrifuge an aliquot of the liposome (B1194612) dispersion (e.g., 100 µL diluted to 1 mL) at 10,000 rpm for 15 minutes.[6]
-
Quantify the free drug in the filtrate using a validated HPLC method.[6]
-
To determine the total drug amount, disrupt the liposomes in another aliquot with a suitable solvent (e.g., ethanol) and quantify the total drug concentration by HPLC.[9]
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Amount of Encapsulated Drug / Total Amount of Lipids and Drug] x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis method.[6]
-
Procedure:
-
Place a known volume (e.g., 0.5 mL) of the liposomal formulation into a dialysis cassette (e.g., Slide-A-Lyzer, MWCO 10 kd).[6]
-
Immerse the cassette in a large volume of release medium (e.g., 350 mL of reverse osmosis water) maintained at 37°C with constant stirring (e.g., 100 rpm).[6]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using HPLC.
-
Protocol 4: In Vitro Cytotoxicity Assay
-
Method: MTT or similar cell viability assay.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, S180, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free drug, drug-loaded liposomes, and empty liposomes for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of drug required to inhibit 50% of cell growth).[1]
-
Visualizations
Caption: Conceptual workflow of liposomal this compound A4 delivery.
Caption: Experimental workflow for liposomal this compound formulation.
Caption: Simplified signaling pathway of this compound A4.
References
- 1. Development Of Novel Liposome-Encapsulated this compound A4 Acylated Derivatives: Prodrug Approach For Improving Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-targeted liposomes for codelivery of curcumin and this compound A4 phosphate: preparation, characterization, and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted-nanoliposomal this compound A4 (CA-4) as an efficient antivascular candidate in the metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cnuca.com [cnuca.com]
- 7. A tumor vasculature targeted liposome delivery system for this compound A4: Design, characterization, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tumor vasculature targeted liposome delivery system for this compound A4: design, characterization, and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Combretastatin and Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A4-Phosphate (CA4P or Fosbretabulin) is a water-soluble prodrug of this compound A4, a potent tubulin-binding agent originally isolated from the African bush willow, Combretum caffrum.[1][2][3] CA4P functions as a Vascular Disrupting Agent (VDA), a class of anticancer drugs that target the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor.[2][4] This mechanism induces extensive secondary necrosis of tumor tissue due to ischemia.[2][5]
Radiation therapy is a cornerstone of cancer treatment that primarily works by inducing DNA damage in cancer cells. However, its efficacy can be limited by the presence of hypoxic (low oxygen) tumor regions, which are notoriously radioresistant.[5] The central regions of solid tumors, which are often poorly vascularized and hypoxic, are the primary target of VDAs like CA4P.[4] Conversely, the well-oxygenated tumor periphery is more sensitive to radiation. This complementary targeting provides a strong rationale for combining CA4P with radiation therapy. Preclinical and clinical studies have demonstrated that this combination can lead to a synergistic antitumor effect, enhancing treatment efficacy beyond what can be achieved with either modality alone.[2][6][7]
This document provides an overview of the mechanism of action, a summary of preclinical and clinical data, and detailed protocols for evaluating the synergistic effects of this compound and radiation therapy.
Mechanism of Action and Synergy
This compound A4-Phosphate (CA4P) is dephosphorylated by endogenous phosphatases to its active form, this compound A4 (CA4).[1] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of the tubulin cytoskeleton in endothelial cells, which line the tumor blood vessels, is the primary mechanism of its vascular-disrupting action.
The key events are:
-
Endothelial Cell Shape Change: Disruption of the microtubule network causes endothelial cells to change from a flattened morphology to a more rounded shape.[1]
-
Increased Vascular Permeability: This shape change leads to the formation of gaps between endothelial cells, increasing the permeability of the tumor vasculature.[8]
-
Vascular Shutdown: The cascade of events, including increased interstitial fluid pressure and potential downstream signaling, leads to a rapid collapse of the tumor vasculature and cessation of blood flow, often within minutes to hours of administration.[1][8]
-
Tumor Necrosis: The resulting ischemia and hypoxia cause widespread cell death in the tumor core.[5][7]
The synergy with radiation therapy is believed to stem from several factors:
-
Complementary Targeting: CA4P targets the hypoxic core of the tumor, which is resistant to radiation, while radiation is more effective against the well-oxygenated cells at the tumor periphery that survive the initial vascular shutdown.[4]
-
Enhanced Radiation Damage: CA4P-induced vascular collapse can trap and kill tumor cells that might otherwise have repaired radiation-induced damage. The combination has been shown to have a major effect on the radiation-resistant hypoxic cell subpopulation.[5]
-
Priming Effect: Some evidence suggests that radiation may enhance the tumor antivascular activity of CA4P.[9] Radiation-induced vascular changes could potentially make the tumor endothelium more susceptible to the disruptive effects of CA4P.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT this compound-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Phase Ib trial of radiotherapy in combination with this compound-A4-phosphate in patients with non-small-cell lung cancer, prostate adenocarcinoma, and squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between this compound A-4 disodium phosphate and radiation in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Effects of this compound-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor antivascular effects of radiotherapy combined with this compound a4 phosphate in human non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Combretastatin Effects Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of combretastatin and its analogs. The protocols detailed below are foundational for assessing the cytotoxic, anti-mitotic, and vascular-disrupting effects of this potent class of anti-cancer agents.
Introduction
Combretastatins, originally isolated from the African bush willow Combretum caffrum, are a class of potent cytotoxic agents.[1][2] The most well-studied of these is this compound A-4 (CA-4), a small molecule that functions as a tubulin polymerization inhibitor.[3][4][5] CA-4 binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics.[4][5] This interference with the cytoskeleton culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis.[6][7] A key feature of combretastatins, particularly the phosphate (B84403) prodrug (CA-4P), is their ability to act as vascular-disrupting agents (VDAs), selectively targeting and collapsing tumor neovasculature.[3][8][9]
These notes will detail the core cell-based assays used to characterize the biological effects of combretastatins, providing both the theoretical background and practical protocols for their implementation.
Data Presentation: Quantitative Effects of this compound A-4
The following tables summarize the dose-dependent effects of this compound A-4 (CA-4) across various cancer cell lines as reported in the literature. These values are crucial for experimental design, providing a baseline for effective concentration ranges.
Table 1: IC50 Values of this compound A-4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| A549 | Non-small cell lung cancer | 1.8 ± 0.6 µM (for derivative XN0502) | Not Specified | Not Specified |
| B-16 | Murine Melanoma | 0.0007 µg/mL | 8 days | Colony forming |
| P-388 | Murine Leukemia | 0.0007 µg/mL | 8 days | Colony forming |
| Human Ovary Cancers (mean) | Ovarian Cancer | 3.18 µg/mL | 1 hour | Colony forming |
| Human Ovary Cancers (mean) | Ovarian Cancer | 0.27 µg/mL | 11-14 days | Colony forming |
| TPC1 | Human thyroid papillary carcinoma | Dose-dependent inhibition (1-10 µM) | 2 hours (pre-treatment) | MTT |
| BFTC 905 | Bladder Cancer | < 100 nM | 48 hours | MTT |
| TSGH 8301 | Bladder Cancer | < 100 nM | 48 hours | MTT |
| JAR | Choriocarcinoma | 88.89 µM | Not Specified | MTT |
| HeLa | Cervical Adenocarcinoma | 95.90 µM | Not Specified | MTT |
| HL-60 | Human Leukemia | Antiproliferative activity noted | Not Specified | Not Specified |
| SF-295 | Human Glioblastoma | Antiproliferative activity noted | Not Specified | Not Specified |
| MDA-MB435 | Melanoma | Antiproliferative activity noted | Not Specified | Not Specified |
| PC3M | Prostate Cancer | Antiproliferative activity noted | Not Specified | Not Specified |
| OVCAR-8 | Ovarian Adenocarcinoma | Antiproliferative activity noted | Not Specified | Not Specified |
| NCI-H258M | Pulmonary Bronchio-alveolar Carcinoma | Antiproliferative activity noted | Not Specified | Not Specified |
| HCT-8 | Adenocarcinoma | Antiproliferative activity noted | Not Specified | Not Specified |
| MCF7 | Breast Cancer | 7 nM (for a derivative) | Not Specified | Not Specified |
Note: IC50 values can vary significantly based on the specific assay conditions, exposure time, and cell line. The data presented here is a compilation from multiple sources for comparative purposes.[6][7][10][11]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary mechanism of action for this compound and the general workflow for its in vitro evaluation.
Caption: Mechanism of this compound A-4 action.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3x10³ to 9x10³ cells/well) in 100 µL of complete culture medium.[6][14] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[12][14][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (medium only). Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16][18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[19] this compound-induced microtubule disruption typically causes an accumulation of cells in the G2/M phase.[6]
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[20]
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[19] Fix the cells for at least 2 hours (or overnight) at 4°C.[19][20]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[20] The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[20]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram.
-
The first peak (2n DNA content) represents cells in the G0/G1 phase.
-
The second peak (4n DNA content) represents cells in the G2/M phase.
-
The region between the two peaks represents cells in the S phase.
-
A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) at 340 nm.[21][22]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[22]
-
GTP (Guanosine triphosphate) solution
-
Glycerol (as a polymerization enhancer)
-
This compound stock solution
-
Temperature-controlled microplate reader or spectrophotometer (340 nm)
-
Half-area 96-well plates[22]
Protocol:
-
Reagent Preparation: Prepare all reagents and keep them on ice. Tubulin depolymerizes at low temperatures and polymerizes at 37°C.[22]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the components in the following order:
-
Polymerization buffer
-
This compound at various concentrations (or vehicle control)
-
Purified tubulin (e.g., to a final concentration of 3 mg/mL)[22]
-
-
Initiate Polymerization: To start the reaction, add GTP (final concentration ~1 mM) and immediately transfer the plate to a microplate reader pre-warmed to 37°C.[22]
-
Measurement: Measure the absorbance at 340 nm every minute for 30-60 minutes.[22]
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time. A standard polymerization curve shows a lag phase (nucleation), a growth phase (elongation), and a plateau (steady state).[22] Inhibitors like this compound will decrease the rate and extent of polymerization compared to the vehicle control.
Signaling Pathway Visualization
This compound's effects are mediated through several signaling pathways. Disruption of microtubules in endothelial cells affects the VE-cadherin signaling complex, leading to increased vascular permeability. In cancer cells, it can modulate survival pathways like PI3K/Akt.
Caption: VE-Cadherin pathway disruption by CA-4.[8]
Caption: PI3K/Akt pathway inhibition by CA-4.[14]
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Combretastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4), a natural stilbenoid phenol (B47542) derived from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent.[1][2] It functions as a tubulin-binding agent, specifically interacting with the colchicine-binding site on β-tubulin.[3] This interaction inhibits the polymerization of microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis or mitotic catastrophe in cancer cells.[1][3] Flow cytometry is a powerful technique to quantify this cell cycle arrest by measuring the DNA content of individual cells within a population.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the cell cycle arrest induced by this compound A-4 and its derivatives.
Mechanism of Action: this compound-Induced G2/M Arrest
This compound A-4 disrupts the normal functioning of the mitotic spindle by inhibiting tubulin polymerization. This leads to the activation of the spindle assembly checkpoint, which halts the cell cycle at the metaphase-anaphase transition, resulting in an accumulation of cells in the G2/M phase.[1] Prolonged arrest in mitosis can trigger programmed cell death, or apoptosis.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the effects of this compound A-4 and its derivatives on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound A-4 (CA-4) on Cell Cycle Distribution
| Cell Line | Concentration | Incubation Time (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| BFTC 905 (Bladder Cancer) | 10 nM | 24 | - | - | Increased | [6] |
| TSGH 8301 (Bladder Cancer) | 10 nM | 24 | - | - | Increased | [6] |
| Reh (Leukemia) | 5 nM | 24 | - | - | 19 | [1] |
| WSU-CLL (Leukemia) | 5 nM | 24 | - | - | 28 | [1] |
| WSU-WM (Leukemia) | 5 nM | 24 | - | - | 57 | [1] |
| WSU-DLCL2 (Lymphoma) | 5 nM | 24 | - | - | 75 | [1] |
Table 2: Effect of this compound A-4 Derivatives on Cell Cycle Distribution in HepG2 Cells
| Compound | Concentration (µM) | Incubation Time (h) | % of Cells in G0/G1 | % of Cells in G2/M | Reference |
| Control | - | - | 45.6 | 44.8 | [2] |
| Derivative 2a | 1 | 24 | - | 91.6 | [2] |
| Derivative 2b | 1 | 24 | - | 94.6 | [2] |
| Derivative 2e | 1 | 24 | - | 94.7 | [2] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound A-4 and subsequently analyzing the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Experimental Workflow
Materials
-
This compound A-4 (or derivative)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to attach and resume growth (typically overnight).
-
Treat the cells with the desired concentrations of this compound A-4 or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed directly to harvesting.
-
Harvest the cells and transfer to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%. This is a critical step to prevent cell clumping.
-
Fix the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add PI staining solution to the cell suspension.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better data resolution.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets and clumps using a plot of fluorescence area versus fluorescence height or width.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the effects of this compound A-4 and its analogs on the cell cycle. By employing flow cytometry, researchers can accurately quantify the G2/M arrest induced by these compounds, providing valuable insights into their mechanism of action and anti-cancer efficacy. This information is crucial for the development of novel cancer therapeutics targeting microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following Combretastatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatins, particularly Combretastatin A-4 (CA-4) and its water-soluble prodrug this compound A-4 Phosphate (B84403) (CA-4P), are potent tubulin-binding agents that disrupt microtubule dynamics.[1][2] Originally isolated from the South African bushwillow tree, Combretum caffrum, these compounds bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization.[3][4][5] This disruption of the microtubule cytoskeleton has profound effects on various cellular processes, including cell division, intracellular transport, and cell shape maintenance.[6][7] In endothelial cells, CA-4P-induced microtubule breakdown triggers a cascade of signaling events, leading to cytoskeletal reorganization, increased vascular permeability, and ultimately, a shutdown of tumor blood flow, making it a promising agent in cancer therapy.[1][3][8]
Immunofluorescence microscopy is a critical technique for visualizing the effects of this compound on the microtubule network. This method allows for the direct observation of changes in microtubule morphology, such as depolymerization, fragmentation, and bundling. These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound, along with a summary of expected results and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound A-4 (CA-4) and its phosphate prodrug (CA-4P) on microtubule disruption and cell viability as reported in various studies.
Table 1: Effective Concentrations of this compound A-4 Phosphate (CA-4P) for Microtubule Disruption
| Cell Line/System | Concentration | Incubation Time | Observed Effect on Microtubules | Reference |
| Human Endothelial Cells | 1 µM | 30 minutes | Disruption of microtubule cytoskeleton | [1] |
| Proliferating Human Endothelial Cells | ≥7.5 nmol/L | 24 hours | Severe damage to interphase microtubules | [2] |
| Rat A10 Cells | 0.007 µM (EC50) | Not Specified | Reorganization of interphase microtubule network | [9] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 100 nM | 30 minutes | Microtubule perturbation | [10] |
| HeLa Cells | 4.50 ± 0.76 nM (IC50) | 30 minutes | Dose-dependent depolymerization of cellular microtubules | [11] |
Table 2: Effects of this compound A-4 (CA-4) and Analogues on Cell Viability and Microtubules
| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |
| This compound A-4 | Uromyces germ-tubes | 3.2 µM | 30 minutes | Depolymerization of microtubule cytoskeleton | [12] |
| This compound A-4 | MDA-MB-231 Breast Cancer Cells | 111.4 ± 2.2 nM (GI50) | Not Specified | Growth inhibition | [6] |
| This compound A-4 Analogue (6b-E) | HepG-2 Cells | 0.3 µM | 48 hours | Disrupted microtubule network | [5] |
| This compound A-4 | MCF-10A and MDA-MB-231 Cells | 50 nM | 30 minutes | Decrease in the density of the microtubule network | [4] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Sterile glass coverslips
-
Multi-well plates
-
This compound A-4 (CA-4) or this compound A-4 Phosphate (CA-4P) stock solution (in DMSO or appropriate solvent)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells onto sterile glass coverslips placed in multi-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (refer to Table 1 and 2 for guidance). Also, prepare a vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 30 minutes to 24 hours), depending on the experimental goals.
II. Immunofluorescence Staining of Microtubules
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution:
-
Option A: Ice-cold Methanol (B129727) (-20°C)[1][7]
-
-
Permeabilization Solution (for PFA fixation): 0.1% Triton X-100 in PBS[1][13]
-
Primary Antibody: Mouse anti-β-tubulin or Rabbit anti-α-tubulin antibody (diluted in blocking buffer)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488, FITC) (diluted in blocking buffer)
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
Methanol Fixation: Aspirate the culture medium and wash the cells gently with PBS. Add ice-cold methanol and incubate for 20 minutes at -20°C.[1]
-
Paraformaldehyde (PFA) Fixation: Aspirate the culture medium and wash the cells gently with PBS. Add 3.7-4% PFA in PBS and incubate for 10 minutes at room temperature.[1][13]
-
-
Washing (for PFA fixation): Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation): Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[1][13]
-
Washing: Remove the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.[13]
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-tubulin antibody. Incubate for 2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Remove the primary antibody solution and wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.[13]
-
Washing: Remove the secondary antibody solution and wash the cells three times with PBS for 10 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.
-
Washing: Wash the cells one final time with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using a suitable mounting medium.
-
Imaging: Observe the cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores. Capture images for analysis.
Visualization of Key Processes
Signaling Pathway of this compound-Induced Cytoskeletal Reorganization
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 5. Exploring Diverse-Ring Analogues on this compound A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M410, a this compound A4 analogue, disrupts microtubules and inhibits HIF-1α in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Diverse microtubule-destabilizing drugs induce equivalent molecular pathway responses in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule depolymerization in Uromyces appendiculatus by three new antineoplastic drugs: this compound A-4, dolastatin 10 and halichondrin B | Mycological Research | Cambridge Core [cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. Novel indole-bearing this compound analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Combretastatin as a Vascular Disrupting Agent (VDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatins, particularly Combretastatin A-4 (CA-4) and its water-soluble phosphate (B84403) prodrug, this compound A-4 Phosphate (CA-4P or fosbretabulin), are potent Vascular Disrupting Agents (VDAs) that selectively target the established tumor vasculature.[1][2][3] Originally isolated from the bark of the South African bush willow tree, Combretum caffrum, these agents represent a promising class of anti-cancer drugs.[1][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and extensive shutdown of existing tumor blood vessels, leading to secondary tumor necrosis.[3][5] This document provides a comprehensive overview of the evaluation of this compound, including its mechanism of action, preclinical data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound A-4 exerts its potent antivascular effects by interacting with the tubulin cytoskeleton of endothelial cells. The key steps in its mechanism of action are:
-
Tubulin Binding : CA-4 binds to the colchicine-binding site on the β-subunit of tubulin.[1][3] This binding event inhibits the polymerization of tubulin into microtubules.
-
Cytoskeletal Disruption : The inhibition of microtubule polymerization leads to the depolymerization of the endothelial cell cytoskeleton.[4] This causes a rapid change in cell shape; the normally flat endothelial cells become more spherical.[4]
-
Increased Permeability : The cytoskeletal collapse disrupts cell-cell junctions, particularly interfering with the VE-cadherin/β-catenin complex.[1][4] This leads to a rapid increase in vascular permeability.
-
Vascular Shutdown and Necrosis : The combination of endothelial cell shape change and increased permeability leads to a rise in interstitial pressure, vascular collapse, and a rapid shutdown of tumor blood flow.[4][5] This acute ischemia deprives the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis.[3][5]
A key feature of combretastatins is their selectivity for the immature and rapidly proliferating vasculature of tumors compared to the stable vasculature of normal tissues.[4] However, a persistent challenge is the survival of a viable rim of tumor cells at the periphery, which can contribute to tumor regrowth.[5][6]
Data Presentation: Preclinical Efficacy of this compound A-4 and Analogs
The following tables summarize quantitative data from various preclinical studies, illustrating the potent cytotoxic and vascular-disrupting activity of this compound A-4 and its derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of this compound A-4 and Analogs against Various Cancer Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound A-4 (CA-4) | MCF-7 | Human Breast Cancer | 0.010 | [1] |
| This compound A-4 (CA-4) | MDA-MB-231 | Human Breast Cancer | 0.047 - 0.054 | [1] |
| This compound A-4 (CA-4) | HeLa | Human Cervical Cancer | 0.011 (median) | [7] |
| This compound A-4 (CA-4) | K562 | Human Myelogenous Leukemia | 0.0048 - 0.046 | [7] |
| Hybrid Compound 5 (CA-4 Analog) | HeLa | Human Cervical Cancer | 0.16 | [7] |
| Hybrid Compound 5 (CA-4 Analog) | SK-LU-1 | Human Lung Adenocarcinoma | 6.63 | [7] |
| Hybrid Compound 5 (CA-4 Analog) | K562 | Human Myelogenous Leukemia | Similar to Imatinib | [7] |
Table 2: In Vivo Vascular Disrupting Effects of this compound A-4 Phosphate (CA-4P)
| Tumor Model | Animal Model | Parameter Measured | Result | Time Point | Citation |
| Human Breast Cancer | Mouse | Functional Vascular Volume | 93% Reduction | 6 hours post-treatment | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse | Oxygenation of Peripheral Tumor Vessels | Significant Decrease | 1 and 3 hours post-treatment | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse | Oxygenation of Tumor Core | Anoxia | 24 hours post-treatment | [5] |
| LoVo and RIF-1 Tumors | Mouse | Tumor Perfusion | Significant Reduction | 3 hours post-treatment |
Mandatory Visualizations
Caption: Signaling pathway of this compound A-4 as a Vascular Disrupting Agent.
Caption: Experimental workflow for evaluating this compound as a VDA.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-only wells (e.g., 0.5% DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1][6]
-
Washing: Remove the TCA solution. Wash the plates four to five times with 1% acetic acid to remove unbound dye and debris. Allow the plates to air dry completely.[1][6]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry completely.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[6][8]
-
Absorbance Measurement: Read the absorbance (Optical Density, OD) at a wavelength of 510-565 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering).[9][10]
Materials:
-
Purified tubulin (e.g., >99% pure bovine tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
This compound compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Temperature-controlled microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Assay Plate Setup: Pre-warm a 96-well plate to 37°C. Add 10 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
Initiate Polymerization: To initiate the reaction, add the appropriate volume of the ice-cold tubulin reaction mix to each well (e.g., 90 µL for a 100 µL final volume). Mix gently, avoiding bubbles.
-
Turbidity Measurement: Immediately place the plate in the pre-warmed (37°C) spectrophotometer. Measure the change in optical density at 340 nm every 30-60 seconds for 60-90 minutes.[9][11]
-
Data Analysis: Plot the OD340 values against time. A sigmoidal curve represents tubulin polymerization. Inhibitors like this compound will decrease the rate and the maximum level of polymerization. Quantify parameters such as the initial rate of polymerization and the maximum polymer mass (Vmax).
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., A549, HT29)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cell culture medium (serum-free for injection)
-
Matrigel (optional)
-
Sterile syringes and needles (27-gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
This compound A-4P formulation for injection
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 2-10 x 10⁶ cells per 100-200 µL. A 1:1 mixture with Matrigel can improve tumor take rate. Keep cells on ice.[12][13]
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Randomization and Treatment: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer CA-4P (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and animal body weight throughout the study. A body weight loss of >15-20% is often an indicator of toxicity.[14]
-
Endpoint: At the end of the study (e.g., when control tumors reach a maximum size), euthanize the animals and excise the tumors for further analysis.
Protocol 4: Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to quantify tumor vascular perfusion and permeability.[15]
Materials:
-
Tumor-bearing mouse (from Protocol 3)
-
MRI system (e.g., 7T or 9.4T small animal MRI)
-
Anesthetic (isoflurane) and monitoring equipment
-
Tail vein catheter
-
Gadolinium-based contrast agent (e.g., Gd-DTPA, Gadovist)
-
Syringe pump
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) and place it on the MRI-compatible bed. Insert a catheter into the tail vein for contrast agent injection. Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.[7]
-
Pre-Contrast Imaging: Acquire pre-contrast T1-weighted images to obtain a baseline T1 map of the tumor.[16]
-
Dynamic Scan: Begin the dynamic acquisition of a rapid T1-weighted image sequence (e.g., T1-w FLASH).[17]
-
Contrast Injection: After acquiring several baseline images, administer a bolus of the gadolinium-based contrast agent (e.g., 0.1-0.2 mmol/kg) via the tail vein catheter using a syringe pump for controlled injection.[7][17]
-
Post-Contrast Imaging: Continue the dynamic image acquisition to capture the wash-in and wash-out kinetics of the contrast agent in the tumor.
-
Data Analysis: Use pharmacokinetic models (e.g., Tofts model) to analyze the dynamic data on a voxel-by-voxel basis.[17] This analysis yields quantitative parameters such as Ktrans (volume transfer coefficient, reflecting permeability and blood flow) and ve (extracellular extravascular space volume fraction).[15] Compare these parameters before and after this compound treatment to quantify the vascular disrupting effect.
Protocol 5: Immunohistochemistry (IHC) for CD31
This protocol is used to stain for the endothelial cell marker CD31 (PECAM-1) in tumor sections to assess microvessel density (MVD).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow to cool.[18]
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[18]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Apply the diluted anti-CD31 primary antibody and incubate for 1 hour at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash slides with PBS/Tween-20. Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes.[18]
-
Detection: Wash slides. Apply the DAB substrate and incubate until a brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin. Dehydrate the slides, clear in xylene, and coverslip using a permanent mounting medium.
-
Analysis: Examine the stained sections under a light microscope. Identify "hot spots" of high vascularity. Count the number of CD31-positive vessels in several high-power fields (HPF) to determine the average MVD.[19] Compare MVD between treated and control groups.
Conclusion
The evaluation of this compound as a VDA requires a multi-faceted approach, combining in vitro assays to determine cytotoxicity and mechanism with in vivo models to assess anti-tumor efficacy and vascular effects. The protocols provided herein offer a standardized framework for researchers to investigate this compound and its analogs. The potent and rapid vascular-disrupting capabilities of this class of compounds continue to make them a compelling area of research in oncology, particularly in combination with other therapeutic modalities to overcome challenges such as the viable tumor rim.[5][8]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. benchchem.com [benchchem.com]
- 15. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic contrast enhanced‐magnetic resonance fingerprinting (DCE‐MRF): A new quantitative MRI method to reliably assess tumor vascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. genomeme.ca [genomeme.ca]
- 19. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Tumor Models in Combretastatin Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin in an animal model, offer a more clinically relevant system for studying cancer biology and evaluating novel therapeutics compared to traditional subcutaneous models.[1] This is particularly crucial for investigating vascular disrupting agents (VDAs) like combretastatins, whose efficacy is intimately linked to the tumor microenvironment and its unique vasculature.[1][2] Combretastatins, such as Combretastatin A-4 (CA-4) and its water-soluble prodrug this compound A-4 Phosphate (CA-4P), are potent tubulin-binding agents that selectively target and disrupt the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2]
The use of orthotopic models in this compound research allows for the investigation of key aspects of VDA activity that are not adequately recapitulated in subcutaneous models. These include:
-
Tumor Microenvironment: Orthotopic tumors develop within the native organ stroma, which influences tumor growth, angiogenesis, and response to therapy.[1]
-
Metastasis: Orthotopic models can spontaneously metastasize to distant organs, providing a platform to study the effect of combretastatins on metastatic progression.
-
Vascular Heterogeneity: The vasculature of orthotopic tumors more closely resembles that of human cancers, with variations in vessel density and perfusion that can impact the effectiveness of VDAs.
-
Pharmacokinetics and Pharmacodynamics: Drug distribution and activity can be evaluated in a more physiologically relevant context.
This document provides detailed protocols for establishing and utilizing orthotopic bladder and renal cancer models for this compound research, along with methods for evaluating treatment efficacy and a summary of expected quantitative outcomes.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in orthotopic tumor models.
Table 1: In Vitro Cytotoxicity of this compound A-4 (CA-4)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| BFTC 905 | Human Bladder Cancer | < 4 | [3] |
| TSGH 8301 | Human Bladder Cancer | < 4 | [3] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Models
| Cancer Model | Animal | Treatment | Key Findings | Citation |
| Murine Bladder Cancer (MB49) | C57BL/6 Mice | Intravesical CA-4 (50 mg/kg) | Retarded tumor development | [3] |
| Human Non-Small Cell Lung Cancer (Colo-699, KNS-62) | SCID Mice | Systemic CA-4P | Delayed tumor growth and prolonged survival | [4] |
| Rat Liver Tumor | WAG/Rij Rats | Intravenous Zd6126 (VDA) | Significant tumor necrosis | [5] |
| KHT Sarcoma | C3H/HeN Mice | Intraperitoneal CA-4P (100 mg/kg) | Significant reduction in tumor perfusion at 4 hours | [6] |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization. This disruption of the cytoskeleton in endothelial cells triggers a cascade of events that culminates in vascular collapse. A key signaling pathway affected is the VE-cadherin pathway, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity.
Caption: this compound's mechanism of action leading to vascular disruption.
Experimental Workflow
A typical experimental workflow for evaluating this compound in an orthotopic tumor model involves tumor implantation, treatment administration, and comprehensive monitoring of tumor response using various imaging and analytical techniques.
Caption: Experimental workflow for this compound research in orthotopic models.
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Murine Bladder Cancer Model
Materials:
-
Murine bladder cancer cells (e.g., MB49)
-
Female C57BL/6 mice (6-8 weeks old)
-
Complete RPMI 1640 medium
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
24-gauge Teflon intravenous catheter
-
Trypsin-EDTA solution
-
Sterile PBS
Procedure:
-
Cell Culture: Culture MB49 cells in complete RPMI 1640 medium. Harvest cells at 80-90% confluency using trypsin-EDTA, wash with PBS, and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/50 µL.
-
Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.
-
Catheterization: Place the mouse in a supine position. Gently insert a lubricated 24-gauge catheter through the urethra into the bladder. Expel any residual urine by applying gentle pressure to the lower abdomen.
-
Bladder Wall Preparation: To enhance tumor cell implantation, the bladder wall needs to be pre-treated. Instill 50 µL of 0.1 M AgNO3 for 10 seconds, followed by a wash with 1 mL of PBS, or instill 50 µL of trypsin solution and incubate for 15-20 minutes.[3]
-
Cell Instillation: Slowly instill 50 µL of the MB49 cell suspension into the bladder through the catheter.
-
Incubation: To allow for cell adhesion, maintain the mouse in a head-down position for at least 1 hour, rotating the mouse every 15 minutes to ensure even distribution of the cells.
-
Recovery: Remove the catheter and allow the mouse to recover on a warming pad. Provide appropriate post-operative care as per institutional guidelines.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive methods such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells) starting 7-10 days after implantation.
Protocol 2: Establishment of an Orthotopic Murine Renal Cell Carcinoma Model
Materials:
-
Murine renal cell carcinoma cells (e.g., Renca)
-
Female BALB/c mice (6-8 weeks old)
-
Complete growth medium
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Cell Preparation: Prepare Renca cells as described in Protocol 1, resuspending them in a suitable buffer at a concentration of 2 x 10^5 cells/50 µL.
-
Surgical Preparation: Anesthetize the mouse and place it in a lateral decubitus position. Shave and sterilize the skin over the left flank.
-
Incision: Make a small flank incision (approximately 1 cm) to expose the kidney.
-
Cell Injection: Gently exteriorize the kidney. Using a 30-gauge needle, inject 50 µL of the Renca cell suspension under the renal capsule. A small bleb should form, indicating successful injection.
-
Closure: Carefully return the kidney to the abdominal cavity. Close the muscle layer and skin with sutures.
-
Recovery and Monitoring: Provide post-operative care and monitor tumor growth as described in Protocol 1.
Protocol 3: Administration of this compound A-4 Phosphate (CA-4P)
Materials:
-
This compound A-4 Phosphate (CA-4P)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for injection
Procedure:
-
Drug Preparation: Dissolve CA-4P in a sterile vehicle to the desired concentration.
-
Administration Route: CA-4P is typically administered systemically via intravenous (IV) or intraperitoneal (IP) injection. The choice of route may depend on the specific experimental design.
-
Dosage: The dosage of CA-4P can vary depending on the tumor model and treatment schedule. A common dose used in preclinical studies is in the range of 100-250 mg/kg.
-
Treatment Schedule: Treatment can be administered as a single dose or in multiple doses over a period of time. The schedule should be optimized based on the study objectives.
Protocol 4: Evaluation of Treatment Efficacy Using MRI
Materials:
-
MRI scanner with an animal coil
-
Anesthesia system compatible with MRI
-
Contrast agent (e.g., Gd-DTPA) for Dynamic Contrast-Enhanced (DCE)-MRI
Procedure:
-
Baseline Imaging: Prior to treatment, perform a baseline MRI scan to determine the initial tumor volume and vascular characteristics.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it in the MRI scanner. Monitor physiological parameters throughout the imaging session.
-
Image Acquisition:
-
T2-weighted imaging: To visualize the tumor and measure its volume.
-
DCE-MRI: To assess tumor perfusion and vascular permeability. Acquire a series of T1-weighted images before, during, and after the administration of a contrast agent.[7]
-
-
Post-Treatment Imaging: Repeat the MRI scans at various time points after this compound administration (e.g., 2, 6, 24, and 48 hours) to monitor changes in tumor volume, perfusion, and the extent of necrosis.[8]
-
Data Analysis:
-
Calculate tumor volume from the T2-weighted images.
-
Analyze the DCE-MRI data to generate parametric maps of vascular parameters such as Ktrans (volume transfer constant) and vp (plasma volume). A decrease in these parameters indicates vascular shutdown.
-
Identify and quantify the necrotic regions within the tumor.
-
Protocol 5: Histological and Immunohistochemical Analysis
Materials:
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the mice and carefully excise the tumors and surrounding organs. Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Dehydrate the fixed tissues, embed them in paraffin, and cut thin sections (4-5 µm) using a microtome.
-
H&E Staining: Stain the tissue sections with H&E to visualize the overall tumor morphology and to identify areas of necrosis.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with a primary antibody against a marker of interest (e.g., CD31 to assess microvessel density).
-
Apply a labeled secondary antibody and a chromogenic substrate to visualize the target protein.
-
-
Image Analysis: Acquire images of the stained sections using a microscope and quantify the extent of necrosis and microvessel density. A decrease in CD31 staining in the tumor core is indicative of vascular disruption.
References
- 1. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a highly pulmonary metastatic orthotopic renal cell carcinoma murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of orthotopic human bladder tumor growth by lentiviral gene transfer of endostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Subcutaneous and Orthotopic Mouse Models of Prostate Cancer: Vascular Perfusion, Vasculature Density, Hypoxic Burden and BB2r-Targeting Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular disrupting agent in pancreatic and hepatic tumour allografts: observations of location-dependent efficacy by MRI, microangiography and histomorphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Micellar Drug Delivery Systems for Combretastatin A-4
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the South African bush willow Combretum caffrum, is a potent anti-cancer agent.[1] Its primary mechanisms of action include the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest, and potent vascular disrupting activity that selectively targets tumor vasculature.[1][2][3] However, the clinical application of CA-4 is hampered by its poor water solubility and conversion to the less active trans-isomer.
Micellar drug delivery systems offer a robust strategy to overcome these limitations. These self-assembling nanostructures, typically formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs like CA-4 within their core.[4] This encapsulation enhances drug solubility, improves stability, prolongs circulation time, and allows for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][6][7]
This document provides an overview of the formulation and characterization of CA-4 loaded micelles, along with detailed protocols for their preparation and in vitro evaluation.
Micelle Formulation and Characterization Data
Various polymer systems have been utilized to formulate CA-4 micelles, each with distinct characteristics. The data below summarizes key quantitative parameters from different studies, demonstrating the tunability and effectiveness of micellar formulations.
| Micelle System | Polymer Type | Particle Size (Diameter) | Drug Loading (DL) | Encapsulation Efficiency (EE) | Critical Micelle Conc. (CMC) | Reference |
| RGD-Targeted Micelles | poly(ethylene glycol)-b-poly(d,l-lactide) (PEG-PLA) | 25.9 ± 1.3 nm | ~4 mg/mL | 97.2 ± 1.4% | Not Reported | [8] |
| Fluorinated Copolymer Micelles | TEGMA-ran-FA / PEGMA-ran-FA | Not Reported | 3 - 9% (w/w) | Not Reported | Not Reported | [9] |
| Dendron-Polymer Conjugates | Polyester dendrons (G1-G3) and 10 kDa linear PEG | Suitable for EPR | Generation-dependent | Not Reported | Sub-nanomolar range | [5][6] |
| CA-4/Camptothecin Codrug Micelles | CA-4 and Camptothecin linked by hydrophilic linkers | Not Reported | Not Applicable | Not Applicable | 0.9 mM | [10][11] |
In Vitro Efficacy Data
Micellar delivery has been shown to maintain or even enhance the cytotoxic and anti-angiogenic activity of CA-4. Encapsulation can lead to lower IC50 values compared to the free drug.
| Cell Line | Assay Type | Formulation | IC50 Value | Reference |
| A549 | MTT Assay | Chitosan-based micelles | ~10x lower than free drug | [12] |
| HeLa | MTS Assay | CA-4/Camptothecin Codrug | ~5x lower than free drugs | [10][11] |
| MCF-7 | MTT Assay | Free CA-4 | 10 nM - 50 nM | [13] |
Signaling Pathways and Mechanisms
CA-4 exerts its potent anti-tumor effects through two primary mechanisms: disruption of microtubule dynamics and targeted destruction of tumor vasculature.
Tubulin Polymerization Inhibition
CA-4 binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network is critical for several cellular processes, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Vascular Disruption
CA-4 and its phosphate (B84403) prodrug (CA4P) selectively target immature tumor neovessels.[2][14] This effect is mediated by the disruption of the vascular endothelial-cadherin (VE-cadherin) signaling pathway, which is crucial for maintaining endothelial cell-cell junctions.[2][14] This leads to increased vascular permeability, rapid vascular collapse, and subsequent tumor necrosis.[14] Additionally, CA-4 can inhibit the VEGF/VEGFR-2 signaling pathway, a key driver of angiogenesis.[13]
Experimental Protocols
The following protocols provide a framework for the preparation, characterization, and in vitro evaluation of CA-4 loaded micelles.
General Experimental Workflow
The development and testing of CA-4 micelles follow a logical progression from formulation to biological evaluation.
Protocol: Preparation of CA-4 Loaded Micelles (Solvent Evaporation Method)
This protocol is adapted from methodologies used for encapsulating hydrophobic drugs into polymeric micelles.[9]
Materials:
-
This compound A-4 (CA-4)
-
Amphiphilic copolymer (e.g., PEG-PLA)
-
Dichloromethane (DCM), analytical grade
-
Deionized water or Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Dissolve a specific amount of the amphiphilic copolymer and CA-4 in DCM in a round-bottom flask. A typical polymer-to-drug weight ratio can range from 10:1 to 30:1.[9]
-
Mixing: Allow the solution to stir overnight at room temperature to ensure a homogenous mixture.
-
Film Formation: Remove the organic solvent (DCM) under vacuum using a rotary evaporator. This will form a thin film of the polymer-drug mixture on the flask wall.
-
Hydration: Add a pre-determined volume of deionized water or PBS to the flask. The amount of aqueous solution should be calculated to achieve the desired final drug concentration.
-
Micelle Formation: Stir the mixture at room temperature or with gentle warming (e.g., 50°C) for 1-2 hours to allow for the self-assembly of micelles and hydration of the film.[12] Sonication can be used to facilitate this process.
-
Purification: To remove any unencapsulated drug, which may exist as aggregates, centrifuge the solution at a low speed (e.g., 500 rpm for 5 min).[9]
-
Sterilization: Filter the supernatant containing the CA-4 loaded micelles through a 0.22 µm sterile syringe filter.
-
Storage: Store the micellar solution at 4°C for further use.
Protocol: Characterization of Micelles
A. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the micelle solution with deionized water. Analyze using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [9]
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Prepare a standard calibration curve of free CA-4 in a suitable solvent (e.g., methanol (B129727) or DCM) at its maximum absorbance wavelength (~295 nm).
-
Lyophilize a known volume of the micelle solution to obtain the total weight of micelles (drug + polymer).
-
Dissolve a known weight of the lyophilized micelles in the same solvent used for the calibration curve to disrupt the micelles and release the drug.
-
Measure the absorbance of the solution and determine the amount of CA-4 using the calibration curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
-
C. Critical Micelle Concentration (CMC): [10][15]
-
Method: Pyrene (B120774) Fluorescence Probe Assay.
-
Principle: Pyrene, a hydrophobic fluorescent molecule, preferentially partitions into the hydrophobic core of micelles. This partitioning causes a shift in its fluorescence emission spectrum, which can be used to determine the onset of micelle formation.
-
Procedure:
-
Prepare a series of copolymer solutions in PBS with concentrations ranging from 10⁻⁴ mg/mL to 2.0 mg/mL.
-
Add a small aliquot of pyrene solution (in acetone) to each vial to achieve a final pyrene concentration of approximately 5.0 x 10⁻⁷ M.
-
Allow the acetone (B3395972) to evaporate and then incubate the solutions overnight at room temperature to reach equilibrium.
-
Measure the fluorescence emission spectra (e.g., from 350 to 450 nm) with an excitation wavelength of ~335 nm.
-
Calculate the intensity ratio of the first and third vibrational peaks (I₁/I₃) from the emission spectra.
-
Plot the I₁/I₃ ratio against the logarithm of the polymer concentration. The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the formation of micelles.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CA-4 loaded micelles, free CA-4 solution (dissolved in DMSO), and "empty" micelles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free CA-4, CA-4 loaded micelles, and empty micelles in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound A-4 Conjugated Antiangiogenic Micellar Drug Delivery Systems Using Dendron-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted polymeric micelle system for delivery of this compound A4 to tumor vasculature in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfera.unife.it [sfera.unife.it]
- 10. This compound A4-camptothecin micelles as combination therapy for effective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A4-camptothecin micelles as combination therapy for effective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Clinical Trial Design of Combretastatin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design of clinical trials involving combretastatin combination therapies. The information is intended to guide researchers and clinicians in developing robust study designs to evaluate the safety and efficacy of these promising anti-cancer regimens.
Introduction to this compound and Combination Therapy Rationale
Combretastatins, particularly the water-soluble prodrug this compound A4 Phosphate (B84403) (CA4P), also known as Fosbretabulin (B40576), are a class of vascular-disrupting agents (VDAs).[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] However, a viable rim of tumor tissue often remains at the periphery, which can lead to tumor regrowth.[3] This has prompted the investigation of this compound in combination with other anticancer therapies, such as chemotherapy and anti-angiogenic agents, to target this remaining viable tissue and enhance overall anti-tumor activity.[2][3] Preclinical studies have demonstrated synergistic effects when this compound is combined with cytotoxic drugs and radiation.
Core Principles of Clinical Trial Design for this compound Combinations
Clinical trials involving this compound combination therapies are designed to assess the safety, tolerability, and efficacy of these regimens. Key considerations include the selection of combination agents, dosing schedules, and patient populations.
Phase I Trials: These trials are primarily focused on determining the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of the combination therapy.[4] Dose-escalation schemes, such as the modified Fibonacci design, are often employed.[5] Key assessments include monitoring for dose-limiting toxicities (DLTs).
Phase II Trials: Once the RP2D is established, Phase II trials are designed to evaluate the preliminary efficacy of the combination therapy in a specific cancer type.[6] These trials often include primary endpoints such as objective response rate (ORR) and progression-free survival (PFS).
Common Combination Strategies:
-
With Chemotherapy: Combining CA4P with cytotoxic agents like carboplatin (B1684641) and paclitaxel (B517696) aims to target both the tumor vasculature and the rapidly dividing cancer cells.[3][7]
-
With Anti-Angiogenic Agents: The combination of CA4P with anti-angiogenic drugs like bevacizumab offers a dual approach to disrupting tumor blood supply by targeting both existing and new blood vessels.[2][5]
Signaling Pathways and Mechanism of Action
This compound A4 binds to tubulin, leading to the depolymerization of microtubules in endothelial cells.[2][3] This disrupts the endothelial cell cytoskeleton, causing a change in cell shape and increased vascular permeability.[1][2] A key molecular mechanism involves the disruption of the VE-cadherin/β-catenin/Akt signaling pathway.[1][3][8][9] This leads to the disengagement of VE-cadherin at cell-cell junctions, resulting in vascular collapse and tumor necrosis.[1][8][9] Combretastatins have also been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
Quantitative Data from Clinical Trials
The following tables summarize efficacy and safety data from key clinical trials of this compound combination therapies.
Table 1: Efficacy of this compound Combination Therapies
| Trial Phase | Combination Therapy | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Other Efficacy Measures | Reference |
| Phase II | CA4P + Carboplatin + Paclitaxel | Platinum-Resistant Ovarian Cancer | 44 | 13.5% (RECIST) | 34% by CA 125 criteria | [7] |
| Phase I | CA4P + Bevacizumab | Advanced Solid Tumors | 14 | - | 9 patients with disease stabilization | [5][11] |
| Phase II | CA4P + Carboplatin + Paclitaxel + Bevacizumab | Non-Small-Cell Lung Cancer | 60 | 55% (CA4P arm) vs 38% (Control arm) | Median TTP: 8.6 months (CA4P) vs 8.8 months (Control) | [12] |
| Phase I | CA4P + Everolimus | Neuroendocrine Tumors | 16 | - | Stable disease in all but one patient at 3 months | [4] |
Table 2: Common Adverse Events (Grade ≥ 3) in this compound Combination Therapies
| Trial Phase | Combination Therapy | Adverse Event | Incidence | Reference |
| Phase II | CA4P + Carboplatin + Paclitaxel | Neutropenia | 75% | [7] |
| Thrombocytopenia | 9% | [7] | ||
| Hypertension | 23% | [7] | ||
| Phase I | CA4P + Bevacizumab | Asymptomatic Atrial Fibrillation | 1 patient (Grade III) | [5][11] |
| Liver Hemorrhage | 1 patient (Grade IV) | [5][11] | ||
| Phase II | CA4P + Carboplatin + Paclitaxel + Bevacizumab | Hypertension | More common in CA4P arm | [12] |
| Neutropenia | More common in CA4P arm | [12] | ||
| Phase I | CA4P + Everolimus | Fatigue | Possibly related in some patients | [4] |
| Decreased Lymphocyte Count | Related | [4] | ||
| Anemia | Related | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful execution and evaluation of clinical trials involving this compound.
Protocol 1: Phase I Clinical Trial of CA4P in Combination with Bevacizumab
Objective: To determine the MTD, safety, and tolerability of CA4P in combination with bevacizumab in patients with advanced solid tumors.
Study Design:
-
Design: Open-label, single-arm, dose-escalation study.[5]
-
Patient Population: Patients with histopathologically or cytologically confirmed malignant solid tumors that have failed standard therapy.[5]
-
Inclusion Criteria: Age ≥ 18 years, ECOG performance status 0-1, adequate organ function.
-
Exclusion Criteria: Prior therapy with CA4P or bevacizumab, CNS metastases, uncontrolled hypertension.[5]
-
Treatment Plan:
-
Assessments:
-
Safety: Monitor for adverse events (AEs) and DLTs.
-
Efficacy: Tumor assessments using RECIST criteria at baseline and regular intervals.
-
Pharmacodynamics: Dynamic Contrast-Enhanced MRI (DCE-MRI) to evaluate tumor vascular parameters.[5]
-
Protocol 2: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity Assessment
Objective: To non-invasively quantify changes in tumor blood flow, vessel permeability, and other vascular parameters in response to this compound therapy.[13]
Procedure:
-
Patient Preparation: Ensure the patient is positioned comfortably and remains still throughout the imaging session.
-
Image Acquisition:
-
Perform imaging on a 1.5T or 3.0T MRI scanner.[14]
-
Acquire pre-contrast T1-weighted images.
-
Administer a bolus of a gadolinium-based contrast agent intravenously at a constant rate using a power injector.[14]
-
Acquire a series of rapid T1-weighted images before, during, and after the contrast injection to capture the dynamic changes in signal intensity. A high temporal resolution (e.g., 5-10 seconds) is recommended.[15]
-
-
Image Analysis:
-
Define regions of interest (ROIs) within the tumor tissue, avoiding necrotic areas.
-
Use pharmacokinetic models (e.g., Tofts model) to analyze the signal intensity-time curves and derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
kep (rate constant): Describes the flux of contrast agent from the extravascular extracellular space back to the plasma.
-
iAUC (initial area under the curve): A semi-quantitative measure of contrast enhancement.
-
-
-
Data Interpretation: Compare the changes in these parameters at baseline and at various time points after treatment to assess the vascular-disrupting effects of the therapy.[5]
Protocol 3: Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining) in Preclinical Models
Objective: To quantify the microvessel density (MVD) in tumor xenografts to assess the anti-angiogenic or vascular-disrupting effects of this compound combination therapies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm).
-
Primary antibody: Anti-CD31 (PECAM-1) antibody.[16]
-
Secondary antibody: HRP-conjugated secondary antibody.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) for counterstaining.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (B145695) to water.[16]
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution (e.g., 95-100°C for 20 minutes) to unmask the antigenic epitopes.[16]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.[16]
-
-
Antibody Incubation:
-
Detection:
-
Apply DAB substrate to visualize the antibody binding (brown precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Identify "hot spots" of high vascularity.
-
Count the number of CD31-positive vessels in multiple high-power fields to determine the MVD.[16]
-
These application notes and protocols provide a framework for designing and implementing clinical trials of this compound combination therapies. Adherence to detailed and standardized protocols is essential for generating high-quality, reproducible data to advance our understanding and clinical application of these novel anti-cancer strategies.
References
- 1. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II trial of this compound A4 phosphate, carboplatin, and paclitaxel in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of NF-κB in mediating the anti-tumour effects of combretastatins in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound A4 phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized phase II trial of a vascular disrupting agent (VDA) fosbretabulin tromethamine (CA4P) with carboplatin (C), paclitaxel (P), and bevacizumab (B) in stage 3B/4 nonsquamous non-small cell lung cancer (NSCLC): Analysis of safety and activity of the FALCON trial. | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Contrast-Enhanced MRI in the Evaluation of Soft Tissue Tumors and Tumor-Like Lesions: Technical Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Combretastatin A-4 Water Solubility
Welcome to the technical support center for researchers working with Combretastatin A-4 (CA-4). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the key challenge of CA-4's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound A-4 crashing out of my aqueous buffer?
A1: The primary reason for precipitation is the inherent low water solubility of this compound A-4.[1][2][3] Its nonpolar nature limits its ability to dissolve in aqueous solutions. Furthermore, the biologically active cis-isomer of CA-4 can convert to the less active and often less soluble trans-isomer, which can exacerbate precipitation issues.[1][3]
Q2: I've heard of this compound A-4 Phosphate (B84403) (CA-4P). What is it and should I use it instead?
A2: this compound A-4 Phosphate (CA-4P, or Fosbretabulin) is a water-soluble prodrug of CA-4.[2][4][5] It was specifically designed to overcome the solubility and formulation challenges of the parent compound.[6][7] In biological systems, endogenous enzymes called phosphatases rapidly cleave the phosphate group, releasing the active CA-4 at the target site.[4][8] For most applications, especially in vivo studies or experiments requiring higher concentrations in aqueous media, using CA-4P is highly recommended for improved bioavailability and reliable dosing.[2][4]
Q3: What are the main strategies to improve the water solubility of CA-4 for experimental use?
A3: There are three primary strategies researchers employ:
-
Prodrug Approach: Synthesizing a water-soluble prodrug, like CA-4P, is the most clinically advanced strategy.[2][4] These compounds are inactive but are converted to the active CA-4 in vivo.
-
Chemical Modification/Analog Synthesis: This involves creating derivatives of CA-4 with improved physicochemical properties. A successful approach has been the introduction of basic nitrogen-containing groups, such as a piperazine (B1678402) ring, which can be formulated as water-soluble salts.[1][3][9]
-
Formulation Strategies: This method involves encapsulating CA-4 into a delivery system, such as nanoparticles, without chemically altering the drug itself. Polymeric nanoparticles (e.g., PLGA) and conjugates with polymers like PEG have been shown to improve CA-4's stability and effective solubility in aqueous environments.[10][11][12][13]
Q4: How should I prepare and store a stock solution of this compound A-4?
A4: Due to its poor stability and solubility in water, stock solutions of CA-4 should not be prepared in aqueous buffers.[14] The recommended procedure is to dissolve CA-4 in an anhydrous organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[14] These stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation.[14] When needed, thaw an aliquot and dilute it into your aqueous experimental medium immediately before use.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitation during dilution | Exceeding solubility limit in the final aqueous medium. | 1. Decrease the final concentration of CA-4. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final medium, if experimentally permissible. 3. Switch to a more soluble form, such as the CA-4P prodrug.[2][4] |
| Loss of biological activity over time | Isomerization from the active cis form to the inactive trans form. | 1. Prepare fresh dilutions for each experiment from a frozen stock.[14] 2. Protect solutions from light and avoid high temperatures, which can accelerate isomerization.[14] 3. Verify the purity and isomeric state of your compound using HPLC. |
| Inconsistent results between experiments | Inaccurate concentration due to precipitation or degradation. | 1. Centrifuge your final diluted solution to pellet any precipitate before adding it to your assay. 2. Always prepare dilutions immediately before use. 3. Consider using a nanoparticle formulation to ensure a more stable and consistent dispersion of CA-4.[12][13] |
| Potent in vitro effects not replicated in vivo | Poor bioavailability due to low solubility. | 1. The compound is likely not reaching the target tissue in sufficient concentration. 2. This is a primary reason for using the water-soluble prodrug CA-4P for in vivo studies.[4][11] 3. Alternatively, use an advanced formulation such as PLGA nanoparticles designed for oral or IV delivery.[11][15] |
Quantitative Data Summary
The following tables summarize quantitative data on solubility improvements achieved through different methods.
Table 1: Solubility Improvement via Chemical Modification (Analog Synthesis)
| Compound | Modification | Solubility Increase (vs. Control) | Reference |
|---|---|---|---|
| 12a1 | Introduction of a piperazine ring | >1687 times | [1] |
| 12a2 | Introduction of a piperazine ring | >2494 times | [1] |
| 15 | Piperazine derivative | >231 times | [4] |
| 18 | Piperazine derivative | >230 times |[1][3] |
Table 2: Characteristics of CA-4 Nanoparticle Formulations
| Formulation | Carrier | Particle Size (nm) | Encapsulation Efficacy (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|
| CA4 NPs | PLGA / Soybean Lecithin | 142 | 92.1 | 28.3 | [12] |
| CA4P-NPs | PELA / PLGA | ~150 (not specified) | Optimized for high EE | Not specified | [11] |
| mPEG-b-P(PA-alt-GCA4) | PEGylated alternating copolymer | 55.6 | Covalent conjugation | Not applicable |[13] |
Experimental Protocols
Protocol 1: Preparation of CA-4 Loaded PLGA Nanoparticles
This protocol is adapted from the solvent evaporation technique.[12]
Materials:
-
This compound A-4 (CA-4)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Soybean Lecithin (e.g., Lipoid S100)
-
Dichloromethane (DCM) or similar organic solvent
-
Aqueous solution (e.g., deionized water, potentially with a surfactant like PVA)
Methodology:
-
Organic Phase Preparation: Accurately weigh and dissolve a specific amount of CA-4 and PLGA in an organic solvent like DCM. For example, use a drug-to-PLGA mass ratio of 1:2.5.[12]
-
Aqueous Phase Preparation: Prepare the aqueous phase. This may contain a stabilizer to prevent nanoparticle aggregation.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The ratio of the organic to aqueous phase is critical; a ratio of 1:20 has been shown to be effective.[12] This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent (DCM) to evaporate completely. This causes the PLGA to precipitate, encapsulating the CA-4 into solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water and freeze-dry (lyophilize) to obtain a dry powder for storage and future use.
Protocol 2: General Synthesis of a Water-Soluble CA-4 Prodrug (Phosphate Ester)
This protocol describes the general steps for synthesizing CA-4P, adapted from descriptions of its development.[6][7]
Materials:
-
This compound A-4 (CA-4)
-
A suitable phosphorylating agent (e.g., phosphorus oxychloride)
-
An appropriate base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Aqueous workup solutions (e.g., sodium bicarbonate, brine)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
-
Sodium or potassium source for salt formation (e.g., sodium hydroxide, potassium bicarbonate)
Methodology:
-
Dissolution: Dissolve CA-4 in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Cool the solution in an ice bath (0°C). Slowly add the phosphorylating agent and the base. The base scavenges the acidic byproduct (e.g., HCl) generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (CA-4) is consumed.
-
Quenching and Extraction: Carefully quench the reaction with water or a mild aqueous acid. Perform a standard liquid-liquid extraction to separate the product into an organic layer. Wash the organic layer with aqueous solutions like sodium bicarbonate and brine to remove impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography to isolate the phosphorylated intermediate.
-
Salt Formation: Dissolve the purified phosphate ester in a suitable solvent (e.g., methanol/water). Titrate with an aqueous solution of a base (e.g., sodium hydroxide) to form the corresponding water-soluble sodium salt.
-
Isolation: Lyophilize the final solution to obtain the solid, water-soluble phosphate prodrug (e.g., Disodium this compound A-4 Phosphate).
Visualizations
Signaling Pathways Affected by this compound A-4
Caption: CA-4 inhibits tubulin polymerization, leading to microtubule disruption, which in turn causes G2/M cell cycle arrest and inhibition of pro-survival pathways like PI3K/Akt, ultimately resulting in apoptosis and disruption of tumor vasculature.
Experimental Workflow: Solubility Enhancement Strategy
Caption: A generalized workflow for developing and validating a CA-4 derivative with improved water solubility, from initial strategy selection through to in vivo testing.
References
- 1. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility | MDPI [mdpi.com]
- 5. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 6. Antineoplastic agents 322. synthesis of this compound A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Water-Soluble this compound A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Nanoparticles Composed of PEGylated Alternating Copolymer-Combretastatin A4 Conjugate for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. staff.najah.edu [staff.najah.edu]
Technical Support Center: Combretastatin Isomerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the cis-trans isomerization of combretastatin A-4 (CA-4) and its analogs. The content is structured to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound A-4.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Symptom: Your experimental results show high variability or a progressive loss of the expected biological effect (e.g., reduced cytotoxicity, decreased inhibition of tubulin polymerization).
-
Probable Cause: This is likely due to the isomerization of the biologically active cis-CA-4 to the significantly less potent trans-CA-4.[1][2] The rate of this isomerization can be influenced by various experimental conditions.
-
Solutions:
-
Protect from Light: Prepare and handle all solutions containing CA-4 in low-light conditions. Use amber-colored vials or wrap your containers in aluminum foil to prevent photo-isomerization.[1][2]
-
Control Temperature: Avoid heating solutions containing CA-4. Prepare dilutions in buffers at room temperature or on ice. Conduct experiments at physiological temperatures (e.g., 37°C) for the shortest duration necessary.[1][2]
-
Fresh Preparations: Always prepare fresh dilutions of CA-4 from a frozen stock solution immediately before use. Do not store aqueous solutions of CA-4 for extended periods.[1][2]
-
Use a cis-Restricted Analog: If stability remains an issue, consider using a cis-restricted analog where the ethylene (B1197577) bridge is replaced with a rigid ring system (e.g., β-lactam or triazole) to prevent isomerization.[3][4][5]
-
Issue 2: Precipitation of the compound in aqueous media.
-
Symptom: You observe a precipitate after diluting your this compound A-4 stock solution into an aqueous buffer or cell culture medium.
-
Probable Cause: this compound A-4 has poor water solubility.[1][5] The concentration of CA-4 may have exceeded its solubility limit in the final aqueous solution, especially if the percentage of the organic co-solvent (like DMSO) is too low.
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of CA-4 in your assay.
-
Optimize Co-solvent Concentration: If your experimental system can tolerate it, you can slightly increase the percentage of the co-solvent. However, for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.
-
Use the Phosphate (B84403) Prodrug (CA-4P): For experiments requiring higher concentrations in aqueous media, it is highly recommended to use this compound A-4 Phosphate (CA-4P). CA-4P is a water-soluble prodrug that is rapidly converted to the active CA-4 by endogenous phosphatases in biological systems.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: Why is preventing the isomerization of this compound A-4 so important?
A1: The biological activity of this compound A-4 resides almost exclusively in its cis-isomer. This isomer has a high affinity for the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7] The trans-isomer is thermodynamically more stable but is significantly less potent, with some studies indicating a 60-fold or higher reduction in activity.[8] Therefore, the conversion from the cis to the trans form leads to a substantial loss of therapeutic efficacy.
Q2: What are cis-restricted analogs of this compound A-4, and should I consider using them?
A2: Cis-restricted analogs are synthetic derivatives of this compound A-4 designed to "lock" the molecule in its active cis-conformation. This is achieved by replacing the flexible ethylene bridge between the two phenyl rings with a rigid heterocyclic ring system, such as a β-lactam (azetidinone), a 1,2,3-triazole, or other five-membered heterocycles.[3][4][5][9] These analogs are not susceptible to cis-trans isomerization, offering improved stability. If you are facing persistent issues with the stability and reproducibility of CA-4 in your experiments, using a well-characterized cis-restricted analog can be an excellent alternative.
Q3: How should I properly prepare and store stock solutions of this compound A-4?
A3: Due to its poor stability in aqueous solutions, this compound A-4 stock solutions should be prepared in an anhydrous organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1][2] A common practice is to prepare a high-concentration stock (e.g., 10 mM) in DMSO. This stock solution should then be aliquoted into small volumes in amber-colored, tightly sealed vials and stored at -20°C or -80°C for long-term stability.[1] When needed, an aliquot can be thawed at room temperature, protected from light, and used to prepare fresh dilutions in the appropriate aqueous buffer or cell culture medium immediately before the experiment.
Q4: Can I monitor the isomerization of my this compound A-4 solution?
A4: Yes, the extent of cis-trans isomerization can be monitored and quantified using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column can be used to separate the cis and trans isomers, which will have different retention times. By analyzing aliquots of your solution over time and quantifying the respective peak areas, you can determine the rate of isomerization under your specific experimental conditions.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound A-4 and some of its cis-restricted analogs.
Table 1: Cytotoxicity (IC₅₀) of cis-Restricted Triazole Analogs of this compound A-4.
| Compound | Cell Line | IC₅₀ (µM) |
| 3i | HT-29 (Colon Cancer) | 0.02 |
| A-549 (Lung Cancer) | 0.022 | |
| HEK-293 (Non-tumor) | 35 | |
| 3j | HT-29 (Colon Cancer) | 0.002 |
| A-549 (Lung Cancer) | 5.8 | |
| 3n | A-549 (Lung Cancer) | 0.003 |
Data sourced from a study on new cis-restricted triazole analogues of this compound A-4.[3]
Table 2: Activity of Azobenzene (B91143) Analog of this compound A-4 (Azo-CA4).
| Compound | Condition | Tubulin Polymerization IC₅₀ (µM) |
| Azo-CA4 | Light Activated (cis) | 5.1 |
| Azo-CA4 | Dark Adapted (trans) | ~14.3 |
| This compound A-4 | - | 1.9 |
Data sourced from a study on a photoswitchable azobenzene analog of this compound A-4.[8]
Key Experimental Protocols
Protocol 1: Quantification of this compound A-4 cis-trans Isomerization by HPLC
This protocol provides a general framework for monitoring the isomerization of CA-4. Specific parameters may need to be optimized for your instrumentation and experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound A-4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
To assess stability, incubate the solution under your desired experimental conditions (e.g., in phosphate-buffered saline (PBS) at 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[10]
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), can be effective.[1][2]
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient can be used, for example, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over the run time to elute both isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Detection: Use a UV detector set at a wavelength where both isomers have significant absorbance, typically around 295 nm.[1][2][4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The cis and trans isomers of this compound A-4 will elute at different retention times.
-
Identify the peaks corresponding to each isomer based on a reference standard or their expected elution order (typically the trans-isomer is more retained on a C18 column).
-
Integrate the peak area for each isomer at each time point.
-
Calculate the percentage of each isomer at each time point relative to the total peak area.
-
Plot the percentage of the cis-isomer versus time to determine the rate of isomerization under your experimental conditions.
-
Visualizations
Caption: Signaling pathway of this compound A-4 in endothelial cells.
Caption: Workflow for quantifying CA-4 cis-trans isomerization.
References
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound A-4 and its phosphate ester pro-drug in plasma by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allanchem.com [allanchem.com]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Mechanisms of Combretastatin Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the mechanisms of combretastatin resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to combretastatins in cancer cells?
A1: The main mechanisms of resistance to combretastatins, such as this compound A-4 (CA-4), are multifactorial and can include:
-
Alterations in β-tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes are a significant mechanism of resistance.[1][2][3] For instance, resistance to microtubule destabilizers like CA-4 has been associated with a reduction in class III β-tubulin expression.[1][2]
-
Tumor microenvironment: Hypoxia, a common feature of solid tumors, can induce resistance to combretastatins.[4][5]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to increased efflux of the drug from cancer cells, reducing its intracellular concentration and efficacy.[6][7][8]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of combretastatins. The p53 signaling pathway can also play a role in the cellular response to these drugs.[9][10][11]
-
Chemical instability of the drug: this compound A-4 is susceptible to isomerization from its active cis-conformation to the inactive trans-conformation, which can lead to a loss of activity during experiments.[12][13]
Q2: I am observing a progressive loss of activity with my this compound A-4 solution. What could be the cause?
A2: The loss of activity is likely due to the isomerization of the biologically active cis-CA-4 to its inactive trans-isomer.[12] This process can be accelerated by exposure to light and elevated temperatures. To mitigate this, prepare and handle all CA-4 solutions in low-light conditions and avoid heating.[12] It is recommended to use freshly prepared dilutions from a frozen stock solution for each experiment.
Q3: Should I use this compound A-4 (CA-4) or this compound A-4 Phosphate (CA-4P) in my experiments?
A3: The choice depends on your experimental setup. CA-4 has poor water solubility.[14] CA-4P is a water-soluble prodrug that is converted to the active CA-4 by endogenous phosphatases in biological systems.[12] For in vivo studies or aqueous-based in vitro assays requiring higher concentrations, CA-4P is generally recommended to improve solubility and bioavailability. For cell-free assays or when using an organic solvent for delivery, CA-4 can be used, but careful handling is required to prevent precipitation and isomerization.
Q4: How do alterations in β-tubulin isotypes confer resistance to combretastatins?
A4: Different β-tubulin isotypes can affect the dynamic instability of microtubules and their interaction with microtubule-targeting agents.[15][16] For example, a decrease in the expression of the more dynamic βIII-tubulin isotype has been observed in cell lines resistant to microtubule destabilizers like this compound A-4 and vinblastine.[2] This suggests that a less dynamic microtubule network may be less susceptible to the depolymerizing effects of these drugs. Molecular modeling studies have also indicated that CA-4 has different binding affinities for various β-tubulin isotypes, with lower affinities for isotypes like βI and βIII, which could contribute to resistance when their expression is altered.[17]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound A-4 across replicate experiments. | Isomerization of CA-4: The active cis-isomer is converting to the inactive trans-isomer.[12] | - Prepare fresh dilutions of CA-4 from a frozen DMSO stock for each experiment.- Protect all CA-4 solutions from light by using amber tubes or wrapping them in foil.- Avoid warming CA-4 solutions. |
| Precipitation of CA-4: The concentration of CA-4 in the aqueous cell culture medium exceeds its solubility limit.[12] | - Ensure the final concentration of DMSO is sufficient to keep the drug in solution (typically ≤ 0.5%).- Visually inspect the medium for any precipitate after adding the drug.- Consider using the water-soluble prodrug, this compound A-4 Phosphate (CA-4P). | |
| Inconsistent cell seeding density: Variation in the number of cells at the start of the experiment. | - Use a hemocytometer or an automated cell counter to ensure accurate cell counts.- Ensure a single-cell suspension before seeding to avoid clumps. |
Issue 2: No or Low Induction of HIF-1α in Hypoxia Experiments
| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Western blot or immunofluorescence shows weak or no HIF-1α signal in cells cultured under hypoxic conditions. | Ineffective hypoxia induction: The oxygen level in the hypoxia chamber is not low enough or the duration of hypoxia is insufficient. | - Verify the oxygen level in the hypoxia chamber with an oxygen sensor.- Ensure the chamber is properly sealed and flushed with the hypoxic gas mixture for a sufficient amount of time.[13] - Optimize the duration of hypoxia; maximum HIF-1α induction is often observed after 4 hours.[18] | | | Rapid degradation of HIF-1α during sample processing: HIF-1α is highly labile in the presence of oxygen. | - Minimize the time cells are exposed to normoxic conditions during harvesting and lysis.[6]- Perform all steps on ice and use ice-cold buffers. | | | Inefficient protein extraction or antibody issues: Poor lysis of the nuclear fraction where HIF-1α is located or a poorly performing primary antibody. | - Use a lysis buffer optimized for nuclear protein extraction.- Include a positive control (e.g., cells treated with a chemical inducer of hypoxia like CoCl2 or deferoxamine) to validate the antibody and protocol.[6][13] |
Data Presentation
Table 1: Cytotoxicity of this compound A-4 (CA-4) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Fold Resistance | Reference |
| H460 | Non-small cell lung carcinoma | Parental (Sensitive) | 2.9 ± 0.4 | - | [19] |
| C30 | Non-small cell lung carcinoma | CA-4 Resistant | 19 ± 1.2 | 6.6 | [19] |
| P388 | Leukemia | Parental (Sensitive) | - | - | [10] |
| P388/DNR | Leukemia | Daunorubicin-Resistant | - | - | [10] |
Note: This table is a representative example. Actual values may vary depending on experimental conditions.
Table 2: Changes in β-Tubulin Isotype Expression in this compound A-4 Resistant Cells
| Cell Line | β-Tubulin Isotype | Change in Expression in Resistant vs. Parental Cells | Reference |
| H460 | Class I | No significant change | [2] |
| H460 | Class III | Decreased | [2] |
| H460 | Class IV | No significant change | [2] |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound A-4 through continuous exposure to escalating drug concentrations.[7]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound A-4 (CA-4)
-
DMSO (for CA-4 stock solution)
-
Sterile culture flasks and plates
-
MTT or SRB assay reagents for cytotoxicity testing
-
-
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT assay) to determine the initial IC50 value of CA-4 for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing CA-4 at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose escalation: Gradually increase the concentration of CA-4 in the culture medium in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Selection and expansion: At each concentration, a subset of cells will survive and proliferate. Expand these surviving cells before exposing them to the next higher concentration.
-
Duration: This process of dose escalation can take several months.
-
Confirmation of resistance: Once a cell population is established that can proliferate in a significantly higher concentration of CA-4 (e.g., 5-10 times the initial IC50), confirm the resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.
-
Maintenance of resistant phenotype: Culture the established resistant cell line in a medium containing a maintenance concentration of CA-4 to preserve the resistant phenotype.
-
2. Western Blotting for β-Tubulin Isotypes
This protocol provides a general framework for analyzing the expression of β-tubulin isotypes in sensitive and resistant cancer cells.
-
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for different β-tubulin isotypes (e.g., βI, βIII, βIV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary antibody incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of this compound on the polymerization of purified tubulin.[20]
-
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized microtubules
-
This compound A-4
-
Positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
-
-
Procedure:
-
Prepare tubulin reaction mix: On ice, prepare a reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.
-
Plate setup: Pre-warm the 96-well plate to 37°C. Add your test compound (this compound A-4), controls, and vehicle to the appropriate wells.
-
Initiate polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
Fluorescence measurement: Immediately place the plate in the pre-warmed (37°C) plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Data analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by measuring the reduction in the polymerization rate or the final extent of polymerization.
-
Mandatory Visualization
Caption: Workflow for developing and characterizing this compound-resistant cells.
Caption: Role of β-tubulin isotypes in this compound resistance.
Caption: Hypoxia-induced signaling leading to this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.hellobio.com [cdn.hellobio.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Combretastatin Dosage for In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Combretastatin A4 Phosphate (B84403) (CA4P) in preclinical, in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound A4 (CA4) and this compound A4 Phosphate (CA4P)? Which should I use for in vivo studies?
A1: this compound A4 (CA4) is a potent anti-tubulin agent originally isolated from the African bush willow tree, Combretum caffrum.[1] However, it has very poor water solubility, making it difficult to formulate for in vivo administration.[2]
To overcome this, This compound A4 Phosphate (CA4P) was developed. CA4P is a water-soluble prodrug that is rapidly converted by endogenous phosphatases in the body into the active CA4 compound.[1][2][3][4][5] For in vivo studies, CA4P is the recommended compound due to its improved solubility and bioavailability.[1][2]
Q2: What is the primary mechanism of action for CA4P?
A2: CA4P is a vascular disrupting agent (VDA) that selectively targets the existing tumor vasculature.[6][7][8] After administration, CA4P is dephosphorylated to the active CA4, which then binds to the colchicine-binding site on β-tubulin.[8][9] This disrupts the microtubule cytoskeleton of endothelial cells, particularly the immature and rapidly proliferating cells lining tumor blood vessels.[3][7][10] The disruption leads to endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow, causing extensive hemorrhagic necrosis in the tumor core.[5][11][12]
Q3: What are the typical dosage ranges for CA4P in preclinical mouse and rat models?
A3: The effective dose of CA4P can vary depending on the tumor model, animal strain, and administration route. Doses are typically administered well below the maximum tolerated dose (MTD).[13][11] A summary of dosages used in various preclinical studies is provided below.
| Animal Model | Tumor Type | Dose (mg/kg) | Route of Admin. | Key Findings |
| Rat | P22 Carcinosarcoma | 30 | IV | 95% reduction in tumor blood flow at 6 hours.[14] |
| Mouse | Rat Bladder Tumor | 100 | IP | Slowed tumor growth and accelerated necrosis development.[15] |
| Mouse | MAC29 Adenocarcinoma | 150 | Not Specified | Used for comparative pharmacokinetic studies with CA1P.[16] |
| Rat | Not Specified | 30 | IP | Used for in vivo metabolism studies.[17] |
Q4: How should I prepare and administer CA4P for my in vivo experiments?
A4: Proper preparation and administration are critical for reproducible results. For a general protocol, please see the Experimental Protocols section below. Key considerations include:
-
Vehicle: CA4P is water-soluble and should be dissolved in a sterile isotonic vehicle, such as 0.9% NaCl (normal saline).[15][18]
-
Administration Route: The most common routes are intravenous (IV) and intraperitoneal (IP).[15][17] The IV route provides the most direct and rapid systemic exposure.[19] The IP route is also effective, with rapid absorption due to the large surface area of the abdominal cavity.[20]
-
Handling: CA4P solutions should be prepared fresh before each experiment. To prevent potential degradation or isomerization of the active CA4 molecule, it is advisable to protect the solution from light by using opaque tubing or amber vials.[2][18]
Troubleshooting Guide
Issue 1: I am observing high variability in tumor response between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Administration. The technique for IV or IP injections can greatly influence the actual dose delivered to the systemic circulation.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their injection technique. For IV injections, confirm proper placement in the tail vein. For IP injections, ensure the needle penetrates the peritoneal cavity without puncturing organs.
-
Possible Cause 2: Tumor Microenvironment Heterogeneity. The effectiveness of CA4P can be influenced by the intrinsic properties of the tumor vasculature, such as vessel permeability. Different tumors, even of the same type, can have varied vascular characteristics.
-
Solution: Ensure tumors are of a consistent size before starting treatment. Use a sufficient number of animals per group to account for biological variability. You may also consider pre-screening tumors for vascular characteristics using imaging techniques if available.
Issue 2: The observed anti-tumor effect is less than expected based on the literature.
-
Possible Cause 1: Sub-optimal Dosage or Schedule. The dose required for a significant effect can be highly dependent on the specific tumor model. A single dose may induce necrosis, but a rim of viable tumor cells often remains, leading to regrowth.[5]
-
Solution: Perform a dose-response study to determine the optimal dose for your specific model. Consider that CA4P is often more effective when combined with other therapies like chemotherapy or radiation that target the remaining viable tumor rim.[5][6]
-
Possible Cause 2: Prodrug Conversion Issues. The conversion of CA4P to the active CA4 by endogenous phosphatases is a critical step. While generally rapid, variations in enzyme levels could theoretically affect outcomes.
-
Solution: While difficult to control directly, this factor is a known variable. Ensure the use of healthy animals within a consistent age and weight range. If results are consistently poor, consider verifying the integrity and purity of your CA4P compound.
Issue 3: I am observing signs of toxicity in the animals.
-
Possible Cause: Dose is too high or administration was too rapid. Although CA4P has a broad therapeutic window, high doses can lead to toxicity.[11] Side effects noted in clinical trials include cardiovascular events (like hypertension), tumor pain, and ataxia.[21][22][23]
-
Solution: Immediately reduce the dose. Review the literature to ensure your starting dose is appropriate for the chosen animal model and route. If administering intravenously, ensure the infusion is not performed too rapidly. Monitor animals closely for clinical signs of distress, such as changes in posture, activity, or breathing.
Experimental Protocols
Protocol 1: Preparation and Administration of CA4P
-
Reconstitution: On the day of use, weigh the desired amount of CA4P powder in a sterile environment. Dissolve the powder in sterile 0.9% NaCl to the desired stock concentration. Ensure complete dissolution by gentle vortexing. Protect the solution from light.[15][18]
-
Dose Calculation: Calculate the required injection volume for each animal based on its body weight and the target dose (in mg/kg).
-
Administration:
-
Intraperitoneal (IP): Properly restrain the mouse and inject the calculated volume into the lower abdominal quadrant, avoiding the midline. Use an appropriate needle size (e.g., 25-27 gauge).[24]
-
Intravenous (IV): Place the mouse in a restraining device that allows access to the tail. If necessary, warm the tail with a heat lamp or warm water to dilate the veins. Inject the calculated volume slowly into one of the lateral tail veins using an appropriate needle size (e.g., 27-30 gauge).[24]
-
-
Post-injection Monitoring: Observe the animal for several minutes post-injection to ensure there are no immediate adverse reactions. Return the animal to its cage and monitor according to your institutional animal care guidelines.
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines a typical workflow for assessing the efficacy of CA4P in a xenograft mouse model.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vascular disrupting agents | amdbook.org [amdbook.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 9. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Early Effects of this compound A4 Phosphate Assessed by Anatomic and Carbogen-Based Functional Magnetic Resonance Imaging on Rat Bladder Tumors Implanted in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative preclinical pharmacokinetic and metabolic studies of the this compound prodrugs this compound A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo phase II metabolism of this compound A-4: evidence for the formation of a sulphate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pharmacokinetic and safety study of single dose intravenous this compound A4 phosphate in Chinese patients with refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A phase I pharmacokinetic and translational study of the novel vascular targeting agent this compound a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I trial of the antivascular agent this compound A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I clinical trial of weekly this compound A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cea.unizar.es [cea.unizar.es]
Technical Support Center: Strategies to Mitigate Combretastatin-Induced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to combretastatin-induced toxicity in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving combretastatins and offers potential solutions.
Issue 1: High Cytotoxicity Observed in Normal (Non-Cancerous) Cell Lines
-
Question: My in vitro experiments with this compound A4 (CA-4) are showing significant toxicity to my control, non-cancerous cell lines, making it difficult to assess cancer-specific effects. What can I do?
-
Answer: High cytotoxicity in normal cells is a known challenge with CA-4.[1] Consider the following strategies:
-
Use a Water-Soluble Prodrug: Switch to this compound A4 Phosphate (CA-4P), a water-soluble prodrug that is metabolized to CA-4 in the body.[2][3] This can sometimes alter the toxicity profile in vitro.
-
Evaluate Novel Analogs: Several synthetic analogs of CA-4 have been developed with the aim of reducing toxicity to normal cells while maintaining or improving anti-cancer activity. For instance, certain stilbene (B7821643) nitrile analogues have shown significantly lower cytotoxicity toward normal cell lines like L-02 and MCF-10A (IC50 > 15 µM) compared to CA-4 (IC50 of 1.10 and 3.23 µM, respectively).[1] Similarly, some 2,3-diarylthiophene analogs of CA-4 have demonstrated lower toxicity towards the normal cell line L929 with an IC50 value of 30.08 μM.[4]
-
Employ a Drug Delivery System: Encapsulating CA-4 in nano-based formulations such as liposomes or polymeric micelles can help in selectively targeting cancer cells and reducing off-target effects on normal cells.[2][3][5]
-
Optimize Concentration and Exposure Time: Reducing the concentration of CA-4 and the duration of exposure can help in identifying a therapeutic window where cancer cells are more sensitive than normal cells.
-
Issue 2: Poor In Vivo Efficacy Due to Low Solubility and Instability
-
Question: I'm observing potent anti-cancer effects of CA-4 in vitro, but these results are not translating to my in vivo animal models. Why is this happening and how can I improve it?
-
Answer: The poor in vivo efficacy of CA-4 is often attributed to its low aqueous solubility and the instability of its active cis-configuration, which can isomerize to the less active trans-configuration.[2][6] Here are some troubleshooting steps:
-
Utilize a Prodrug: this compound A4 Phosphate (CA-4P) was specifically designed to overcome the low water solubility of CA-4.[4] It is more stable and is rapidly converted to the active CA-4 in vivo.[7]
-
Explore Advanced Formulations: Nano-based formulations can improve the solubility of CA-4, prolong its circulation time, and enhance its delivery to the tumor site.[2][3] For example, co-delivery of CA-4 and docetaxel (B913) using nanostructured lipid carriers has been shown to sustain drug release and enhance tumor growth inhibition.[8]
-
Consider Cis-Restricted Analogs: To prevent the problematic cis-trans isomerization, researchers have developed analogs where the double bond is replaced or constrained. Examples include replacing the ethylene (B1197577) bridge with a pyridazine (B1198779) ring, a 1,2,4-triazole, or a β-lactam ring.[2]
-
Issue 3: Observing Cardiotoxicity in Animal Models
-
Question: My in vivo studies using a this compound analog are being complicated by signs of cardiotoxicity in the animals. How can I investigate and potentially mitigate this?
-
Answer: Cardiotoxicity is a significant concern with vascular disrupting agents like combretastatins.[9][10] It is thought to be related to vascular damage within the myocardium.[11]
-
Monitor Cardiac Function: Implement monitoring of electrocardiograms (ECG) and echocardiography in your animal studies to detect changes in heart rate, ejection fraction, and cardiac output.[9][10] Blood biomarkers such as creatine (B1669601) kinase (CK), CK-MB, and lactate (B86563) dehydrogenase (LDH)-1 can also indicate myocardial injury.[9]
-
Histopathological Analysis: Conduct thorough histopathological examination of the heart tissue, specifically looking for multifocal myocardial necrosis, particularly in the interventricular septum and the inner layer of the left ventricular wall.[11]
-
Dose Adjustment: Cardiotoxicity is often dose-dependent. A dose-escalation study can help determine the maximum tolerated dose that minimizes cardiac side effects.[7]
-
Investigate Cardioprotective Co-therapies: While specific co-therapies for this compound-induced cardiotoxicity are still under investigation, exploring agents known to protect against other chemotherapy-induced cardiac damage could be a research direction.
-
Evaluate Different Analogs: Some this compound analogs may have a more favorable cardiac safety profile. Comparing the cardiotoxicity of different analogs in your models could identify a lead candidate with a better therapeutic index.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to reduce this compound-induced toxicity.
1. What are the main strategies to reduce the toxicity of combretastatins?
The primary strategies to mitigate this compound toxicity focus on improving the therapeutic index by enhancing anti-tumor efficacy while reducing off-target effects. These include:
-
Prodrug Development: Creating water-soluble prodrugs like CA-4P (Fosbretabulin) to improve bioavailability and ease of formulation.[4][12]
-
Analog Synthesis: Designing and synthesizing novel this compound analogs with modifications to the chemical structure to improve selectivity for cancer cells and reduce toxicity to normal tissues.[1][2][12]
-
Advanced Drug Delivery Systems: Utilizing nano-based formulations such as liposomes, nanoparticles, and polymeric micelles to achieve targeted drug delivery to the tumor microenvironment, thereby reducing systemic exposure and associated side effects.[2][3][5][13]
-
Combination Therapy: Combining combretastatins with other anticancer agents (e.g., chemotherapy, radiotherapy) may allow for the use of lower, less toxic doses of each agent while achieving a synergistic therapeutic effect.[14]
-
Codrug and Conjugate Approaches: Developing codrugs or conjugating combretastatins to targeting moieties (e.g., glycoconjugates) to enhance selective uptake by cancer cells.[15][16][17]
2. How do prodrugs like this compound A4 Phosphate (CA-4P) help in reducing toxicity?
CA-4P is a water-soluble prodrug of CA-4.[2] Its primary advantage is overcoming the poor solubility of CA-4, which is a major hurdle for clinical development.[4][6] While CA-4P itself does not eliminate toxicity, as it is rapidly converted to the active and toxic CA-4 in the body, its improved pharmaceutical properties allow for more controlled administration and predictable pharmacokinetics.[7] This can contribute to a better-managed safety profile in a clinical setting.
3. What are some examples of this compound analogs with potentially lower toxicity?
Several classes of this compound analogs have been synthesized with the goal of improving the safety profile:
-
Stilbene Nitrile Analogues: Some compounds in this class have shown high selectivity, being over 1000 times more selective for HCT-116 cancer cells over normal L-02 cells.[1]
-
Acylhydrazone, Chalcone, and Amine-Bridged Derivatives: Certain acylhydrazone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines with lower cytotoxicity on normal human cells.[2]
-
Heterocyclic Analogs: Replacing the ethylene bridge with rings like pyridazine, 1,2,4-triazole, or pyrazole (B372694) has yielded compounds with potent anti-proliferative activity, in some cases with improved stability.[2]
-
β-Lactam Combretastatins: These cis-restricted analogs have shown anti-vascular and anti-metastatic properties.[2]
4. How can nanocarriers reduce the side effects of combretastatins?
Nano-based drug delivery systems, such as nanoparticles, liposomes, and polymeric micelles, can reduce this compound-induced toxicity through several mechanisms:[2][3]
-
Improved Solubility: They can encapsulate hydrophobic drugs like CA-4, increasing their solubility in aqueous environments.[2]
-
Prolonged Circulation: By evading rapid clearance from the body, nanocarriers can increase the drug's half-life, allowing for sustained release.[2][3]
-
Targeted Delivery: Nanocarriers can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. They can also be actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells or tumor vasculature.[2][18] This targeted delivery minimizes exposure of healthy tissues to the drug, thereby reducing side effects.[2][3]
-
Controlled Release: Drug release from nanocarriers can be engineered to be triggered by specific conditions within the tumor microenvironment (e.g., lower pH), further enhancing selectivity.[5]
5. What are the common dose-limiting toxicities observed in clinical trials of combretastatins?
Phase I clinical trials of CA-4P have identified several dose-limiting toxicities. These include:
-
Reversible ataxia (loss of coordination)
-
Vasovagal syncope (fainting)
-
Motor neuropathy
-
Ischemia in previously irradiated tissue[7]
Other reported adverse events include tumor-induced pain, headache, dizziness, vascular vagal excitation, and vomiting.[19] Cardiovascular toxicities such as hypertension and tachycardia have also been observed.[9]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound A4 (CA-4) and Selected Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Source |
| CA-4 | L-02 (Normal) | 1.10 | [1] |
| MCF-10A (Normal) | 3.23 | [1] | |
| Stilbene Nitrile Analogs | L-02, MCF-10A (Normal) | > 15 | [1] |
| Compound 9a (Stilbene Nitrile) | HCT-116 (Cancer) | - | [1] |
| L-02 (Normal) | >1000x more selective for cancer cells | [1] | |
| 2,3-Diarylthiophene Analog (Compound 13) | Various Cancer Lines | 0.52 - 2.21 | [4] |
| L929 (Normal) | 30.08 | [4] | |
| Pyrazole Ring Analog | Colon-26 Adenocarcinoma | 0.0084 | [2] |
| Tetrazole Ring Analog | Colon-26 Adenocarcinoma | 0.0072 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound compounds. Specific cell lines and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate cells (both cancerous and non-cancerous control lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay is used to determine if a this compound analog retains its mechanism of action by inhibiting tubulin polymerization.
-
Reagents:
-
Tubulin (e.g., porcine brain tubulin)
-
GTP (Guanosine triphosphate)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compound and controls (e.g., colchicine (B1669291) as a positive inhibitor, DMSO as a vehicle control)
-
-
Procedure:
-
Prepare a reaction mixture containing the general tubulin buffer, GTP, and glycerol.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution to the wells and mix.
-
Monitor the change in absorbance (e.g., at 340 nm) over time at 37°C using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the polymerization of tubulin.
-
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the controls. Calculate the IC50 value for the inhibition of tubulin polymerization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for addressing this compound toxicity issues.
Caption: Signaling pathway of this compound action and toxicity.
Caption: Experimental workflow for screening novel this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Micelles Formulation of this compound Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histopathological and functional changes in a single-dose model of this compound A4 disodium phosphate-induced myocardial damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and functional changes in a single-dose model of this compound A4 disodium phosphate-induced myocardial damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound A4 disodium phosphate-induced myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Water-Soluble this compound A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering the origins of molecular toxicity of this compound A4 and its glycoconjugates: interactions with major drug transporters and their safety profiles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound A4-β-Galactosyl Conjugates for Ovarian Cancer Prodrug Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted delivery of a combination therapy consisting of this compound A4 and low-dose doxorubicin against tumor neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Oral Combretastatin Formulations
Welcome to the technical resource center for researchers, scientists, and drug development professionals working on combretastatin-based oral therapeutics. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges encountered when developing oral formulations of this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound A4 (CA4)?
The clinical application of this compound A4 (CA4) via the oral route is significantly hindered by several key factors:
-
Poor Aqueous Solubility: CA4 is a lipophilic molecule with very low water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2][3][4]
-
Chemical Instability: The cis-stilbene (B147466) configuration of CA4 is essential for its potent anti-tubulin activity. However, this configuration can easily isomerize to the less active trans-form, reducing its therapeutic efficacy.[1][5]
-
Rapid Metabolism and Elimination: The compound undergoes rapid pre-systemic metabolism in the gut wall and liver, leading to low systemic exposure.[3][6]
-
Low Permeability: Intrinsic low permeability across the intestinal epithelium can also contribute to poor absorption.[6][7]
Q2: What are the main formulation strategies being explored to overcome these challenges?
To enhance the oral bioavailability of this compound, researchers are primarily focusing on two synergistic strategies: the prodrug approach and advanced nanoformulations.
-
Prodrugs: This strategy involves chemically modifying the CA4 molecule to create an inactive precursor that converts to the active drug in vivo. The most common example is this compound A4 Phosphate (B84403) (CA4P), a water-soluble prodrug developed to overcome solubility issues.[8][9][10] Other prodrugs have also been synthesized to improve stability and solubility.[2][5]
-
Nanoformulations: Encapsulating this compound or its prodrugs within nanocarriers can protect the drug from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[11][12] Commonly investigated systems include polymeric nanoparticles (e.g., PLGA), liposomes, and solid lipid nanoparticles (SLNs).[13][14][15][16]
Q3: How do Solid Lipid Nanoparticles (SLNs) improve the oral delivery of lipophilic drugs like CA4?
Solid Lipid Nanoparticles (SLNs) are innovative carrier systems that enhance oral drug delivery through several mechanisms:
-
Improved Solubility: They can encapsulate poorly water-soluble drugs like CA4 in a lipid matrix, avoiding the need for dissolution in the GI tract.[16][17]
-
Protection from Degradation: The solid lipid core protects the encapsulated drug from the harsh acidic and enzymatic environment of the stomach and intestines.[18][19]
-
Enhanced Absorption: SLNs can be absorbed through the lymphatic system via M-cells in Peyer's patches, bypassing the first-pass metabolism in the liver, which is a major barrier for many oral drugs.[19][20]
-
Controlled Release: SLNs can be engineered to provide a sustained release of the drug, which helps in maintaining therapeutic concentrations for a longer duration.[17][18]
Q4: What is the rationale behind using a water-soluble prodrug like CA4P for oral formulations?
This compound A4 Phosphate (CA4P) is a prodrug designed to address the poor water solubility of the parent compound, CA4.[9][10] Upon administration, CA4P is rapidly metabolized back to the active CA4 by phosphatases in vivo.[11] While this significantly improves solubility for parenteral formulations, its oral absorption is still low.[11] Therefore, the current state-of-the-art approach involves encapsulating the water-soluble CA4P into nanoparticles to combine the benefits of improved solubility with the protective and absorption-enhancing effects of the nanocarrier.[11][13] This dual strategy has been shown to dramatically increase absolute bioavailability.[13]
Troubleshooting Experimental Challenges
Problem 1: Low drug encapsulation efficiency (EE%) in my polymeric nanoparticles.
-
Possible Cause 1: Drug Properties & Polymer Interaction: The drug may have poor affinity for the polymer matrix. For a water-soluble drug like CA4P and a hydrophobic polymer like PLGA, the drug can rapidly partition into the external aqueous phase during nanoparticle preparation.
-
Solution: Try blending polymers. For instance, combining methoxy (B1213986) poly(ethylene glycol)-b-polylactide (PELA) with PLGA can improve the encapsulation of water-soluble drugs. An optimized PELA-to-PLGA ratio (e.g., 1:1) was found to achieve the highest entrapment efficiency for CA4P.[13]
-
-
Possible Cause 2: Formulation Parameters: The ratios of drug to polymer or organic phase to aqueous phase may not be optimal.
-
Possible Cause 3: Process Parameters: The solvent evaporation rate or homogenization speed might be affecting particle formation and drug loading.
-
Solution: Ensure a consistent and controlled solvent evaporation process. Optimize the energy input during homogenization (sonication or high-speed stirring) to achieve a stable emulsion, which is crucial for efficient encapsulation.
-
Problem 2: My lipid-based formulation (e.g., liposomes) shows high initial drug leakage and poor stability.
-
Possible Cause 1: Formulation Composition: The lipid bilayer may not be rigid enough to retain the drug, especially if the drug-to-lipid ratio is too high.
-
Solution 1: Optimize the cholesterol content. Increasing cholesterol content up to a certain point (e.g., 30 mol%) can decrease drug leakage by increasing the rigidity of the lipid bilayer.[22]
-
Solution 2: Optimize the drug-to-lipid ratio. Very high ratios can lead to un-entrapped free drug. A ratio of 20:100 (drug:lipid) has been identified as optimal for CA4 loading in HSPC/cholesterol liposomes.[22][23]
-
-
Possible Cause 2: PEGylation Issues: The density of the PEG-lipid conjugate (e.g., DSPE-PEG) can influence stability.
-
Solution: While PEGylation is crucial for creating long-circulating "stealth" liposomes, increasing its content can sometimes increase drug leakage.[22] Evaluate different concentrations (e.g., 4 mol%) to find a balance between stability and circulation time.
-
-
Possible Cause 3: Surface Ligand Coupling: The process of attaching targeting ligands (e.g., RGD peptides) to the liposome (B1194612) surface can destabilize the membrane.
Problem 3: In vivo pharmacokinetic studies of my oral nanoformulation show poor bioavailability despite good in vitro results.
-
Possible Cause 1: GI Tract Instability: The formulation may not be stable enough to withstand the full transit through the gastrointestinal tract, leading to premature drug release and degradation.
-
Possible Cause 2: Poor Permeability Across Intestinal Mucus: Nanoparticles can get trapped in the thick mucus layer lining the intestine, preventing them from reaching the epithelial cells for absorption.
-
Solution: Engineer the nanoparticle surface to be mucus-penetrating. This often involves using hydrophilic and neutrally charged polymers like polyethylene (B3416737) glycol (PEG) to reduce mucoadhesion.[15][25]
-
-
Possible Cause 3: Insufficient Cellular Uptake: The nanoparticles may not be efficiently taken up by the intestinal epithelial cells.
-
Solution: Consider active targeting strategies. Decorate the nanoparticle surface with ligands that bind to receptors on enterocytes or M-cells. For example, hyaluronic acid (HA) can be used to target CD44 receptors expressed on cancer cells, which may also facilitate transport.[26]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral this compound Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Free CA4P | Mice | 50 mg/kg | - | - | Low (Implied) | [13] |
| CA4P-NPs (PELA/PLGA) | Mice | 50 mg/kg | - | - | 77.6% | [13] |
| CA4 Analogue (25f) | Rat | 5 mg/kg | 41.3 | 0.17 | 10.3% | [27] |
| CA4 Analogue (24h) | Rat | 5 mg/kg | 15.6 | 0.05 | 2.1% |[27] |
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Polymeric NP | CA4P in PELA/PLGA | ~150 | - | >90% | - | [13] |
| Polymeric NP | CA4 in PLGA/Lecithin (B1663433) | 142 | -1.66 | 92.1% | 28.3% | [21] |
| Liposome | CA4 in HSPC/Chol/DSPE-PEG | 123.8 | - | 85.7% | - | [22][24] |
| Hyaluronic Acid NP | CA4P in HA | ~200 | -28.5 | 85% | 15% |[26] |
Key Experimental Protocols
Protocol 1: Preparation of CA4-loaded PLGA/Lecithin Nanoparticles via Solvent Evaporation
This protocol is adapted from the methodology described for preparing CA4-loaded nanoparticles.[21]
-
Organic Phase Preparation: Dissolve a specific amount of this compound A4 (CA4) and Poly(lactic-co-glycolic acid) (PLGA) (e.g., 1:2.5 mass ratio) in a suitable organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Dissolve a stabilizing agent, such as soybean lecithin (Lipoid S100), in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 1:20 v/v ratio) under high-speed homogenization or sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature under magnetic stirring for several hours to allow the organic solvent to evaporate completely. This leads to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium. Wash the pellet multiple times with deionized water to remove any un-encapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample to obtain a powdered form for long-term storage and characterization.
Protocol 2: Preparation of CA4-loaded Liposomes via Lipid Film Hydration and Extrusion
This protocol is based on the methods used for developing targeted liposomal delivery systems for CA4.[14][22][23]
-
Lipid Film Formation: Dissolve the lipids (e.g., hydrogenated soybean phosphatidylcholine (HSPC), cholesterol) and CA4 in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio might be HSPC:cholesterol:DSPE-PEG at 66:30:4. The drug-to-lipid ratio can be optimized around 20:100 (w/w).
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask. Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and gently agitating the flask. This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and ending with 100 nm) using a heated extruder.
-
Purification: Remove the un-encapsulated (free) drug from the liposome suspension using size exclusion chromatography or dialysis against the hydration buffer.
Protocol 3: In Vitro Permeability Assessment using MDCK Cell Monolayers
This protocol allows for the evaluation of the transport of a formulation across an intestinal epithelial cell barrier model, as described in studies for CA4P nanoparticles.[13]
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with high TEER values indicating tight junction formation.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test formulation (e.g., CA4P-NPs suspended in buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculating Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the apical chamber.
Visualizations: Workflows and Pathways
Caption: Logical relationship between challenges and solutions for oral this compound.
Caption: General experimental workflow for developing oral this compound formulations.
Caption: Simplified mechanism of action for CA4 as a vascular disrupting agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Development Of Novel Liposome-Encapsulated this compound A4 Acylated Derivatives: Prodrug Approach For Improving Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profile Evaluation of Novel this compound Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the origins of molecular toxicity of this compound A4 and its glycoconjugates: interactions with major drug transporters and their safety profiles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic agents 322. synthesis of this compound A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Water-Soluble this compound A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A tumor vasculature targeted liposome delivery system for this compound A4: Design, characterization, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid lipid Nanoparticles for Oral delivery of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. A targeted liposome delivery system for this compound A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound A4 phosphate encapsulated in hyaluronic acid nanoparticles is highly cytotoxic to oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Limitations of Combretastatin in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combretastatin and its analogs. The information provided is intended to help overcome common experimental challenges and limitations associated with these vascular disrupting agents (VDAs) in the context of solid tumor research.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
-
Symptom: You observe cloudiness or a visible precipitate after diluting your DMSO stock of this compound A-4 (CA-4) into an aqueous buffer or cell culture medium.
-
Cause: The concentration of CA-4 has surpassed its solubility limit in the final aqueous solution. This is a common issue due to the poor water solubility of CA-4.[1][2][3] The percentage of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain the compound's dissolved state.[1]
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of CA-4 in your assay.
-
Use the Prodrug: For experiments requiring higher aqueous concentrations, it is highly recommended to use this compound A-4 Phosphate (B84403) (CA-4P), a water-soluble prodrug that is converted to the active CA-4 by endogenous phosphatases.[1][3]
-
Optimize Co-Solvent Concentration: If your experimental system allows, you can slightly increase the percentage of the co-solvent. However, for cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.[1]
-
Immediate Use: Prepare the final dilution immediately before adding it to your experimental setup to minimize the time the compound spends in a potentially supersaturated state.[1]
-
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Symptom: Experimental results show high variability or a progressive loss of the expected biological effect, such as reduced cytotoxicity or decreased inhibition of tubulin polymerization.[1]
-
Cause: This is likely due to the isomerization of the biologically active cis-CA-4 to the significantly less potent trans-CA-4.[1][3] This conversion can be influenced by various experimental conditions.[1]
-
Solutions:
-
Protect from Light: Prepare and handle all solutions containing this compound in low-light conditions. Use amber-colored tubes or wrap containers in aluminum foil to prevent light-induced isomerization.[1]
-
Control Temperature: Avoid heating solutions that contain CA-4.[1]
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock. It is not recommended to store CA-4 in aqueous solutions for more than a day.[1]
-
Use Stabilized Analogs: For long-term or demanding experiments, consider using cis-restricted analogs of this compound where the double bond is replaced by a heterocyclic ring (e.g., triazole, pyrazole) to prevent isomerization.[4][5]
-
Issue 3: Limited In Vivo Efficacy Despite Potent In Vitro Activity
-
Symptom: this compound shows high potency in cell culture assays but fails to produce significant tumor regression in animal models, or tumor regrowth is observed after initial necrosis.
-
Cause: This is a hallmark limitation of VDAs. While they effectively destroy the vasculature in the tumor core, a peripheral rim of tumor cells often survives.[3][6][7] This surviving rim is typically supplied by more stable, normal host blood vessels that are less sensitive to this compound.[7][8] The resulting hypoxia can also contribute to resistance and tumor regrowth.
-
Solutions:
-
Combination Therapy: The most effective strategy to overcome this limitation is to combine this compound with other anticancer agents that can target the surviving peripheral cells.[7][8]
-
Chemotherapy: Combine CA-4P with cytotoxic drugs like carboplatin, paclitaxel (B517696), or 5-fluorouracil (B62378).[6][7][9] The VDA-induced vascular damage can potentially enhance the delivery of these agents to the tumor periphery.
-
Radiotherapy: The viable, oxygenated cells at the tumor edge are more susceptible to radiation, making this a rational combination.
-
-
Anti-angiogenic Agents: Combine with drugs that inhibit the formation of new blood vessels to prevent revascularization of the necrotic tumor core.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound A-4?
-
A1: this compound A-4 is a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[4][10][11] This disruption of the microtubule cytoskeleton in endothelial cells leads to rapid changes in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor, causing ischemic necrosis of the tumor core.[10][12][13][14][15]
-
-
Q2: What is the difference between this compound A-4 (CA-4) and this compound A-4 Phosphate (CA-4P)?
-
A2: CA-4P (also known as Fosbretabulin) is a water-soluble prodrug of CA-4.[1][3] It was developed to overcome the poor aqueous solubility of the parent compound, CA-4, which limited its clinical development.[1][2][3] In the body, CA-4P is rapidly converted by endogenous phosphatases to the active CA-4.[1][9] For most in vivo studies and in vitro work requiring higher aqueous concentrations, CA-4P is the preferred compound.[1]
-
-
Q3: How should I prepare and store stock solutions of this compound A-4?
-
A3: Due to its poor stability in aqueous solutions, stock solutions of CA-4 should be prepared in an organic solvent like DMSO, ethanol, or DMF.[1] These stock solutions should be aliquoted and stored at -20°C or -80°C to ensure long-term stability.[1] When needed for an experiment, thaw an aliquot and dilute it into your aqueous buffer or cell culture medium immediately before use.[1]
-
-
Q4: How can I assess the vascular-disrupting effects of this compound in my experiments?
-
A4: Several methods can be used:
-
In Vivo Imaging: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful non-invasive technique to quantitatively measure changes in tumor blood flow, vascular permeability, and blood volume before and after drug administration.[16][17][18] A significant drop in these parameters within hours of treatment indicates a vascular-disrupting effect.[17]
-
Histology: Tissues can be analyzed for evidence of vascular damage, hemorrhage, and necrosis. Immunohistochemical staining for endothelial markers (like CD31) can reveal the extent of vascular destruction.
-
In Vitro Endothelial Cell Assays: The effect on endothelial cells can be observed directly. Assays include tube formation assays, cell migration assays, and permeability assays. A rapid change in endothelial cell morphology (cell rounding) is a characteristic effect.[10][12][13]
-
-
Data Presentation
Table 1: Cytotoxicity of this compound A-4 (CA-4) and its Analogs in Various Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound A-4 | HCT-116 | Colon Carcinoma | 20 nM | [19] |
| This compound A-4 | HeLa | Cervical Cancer | 95.90 µM | [11] |
| This compound A-4 | JAR | Choriocarcinoma | 88.89 µM | [11] |
| This compound A-4 | A549 | Lung Cancer | 3.9 µM | [20] |
| β-lactam analog | MCF-7 | Breast Cancer | 0.010 - 0.017 µM | [4] |
| β-lactam analog | MDA-MB-231 | Breast Cancer | 0.047 - 0.054 µM | [4] |
| Pyrazole analog | Colon-26 | Adenocarcinoma | 8.4 nM | [4] |
| Tetrazole analog | Colon-26 | Adenocarcinoma | 7.2 nM | [4] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: In Vivo Vascular Shutdown Effects of this compound A-4 Phosphate (CA-4P)
| Parameter | Time Point | Effect | Animal Model | Reference |
| Functional Vessels | 6 hours | >90% rendered non-functional | Murine Carcinoma | [8] |
| Tumor Perfusion (RbCl tracer) | 6 hours | 50-60% reduction | Murine Carcinoma | [8] |
| Red Cell Velocity | 10 minutes | ~70% reduction | Tumor Window Chamber | [12][13] |
Experimental Protocols
Cell Viability Assay (MTT Method)
This protocol is used to determine the cytotoxic effects of this compound and its analogs.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[21][22]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[23]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[23]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[22]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[22]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Reading: Incubate the plate overnight in the incubator.[22] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[22]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the direct effect of a compound on the polymerization of purified tubulin.
-
Objective: To determine if a compound inhibits or enhances tubulin polymerization.
-
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance over time at 340 nm.
-
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the test compound (e.g., this compound) or a control (e.g., paclitaxel as a polymerization enhancer, colchicine (B1669291) as an inhibitor, or DMSO as a vehicle) to the reaction mixture.
-
Initiate Polymerization: Warm the mixture to 37°C to initiate polymerization.
-
Measure Absorbance: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition, while an increase indicates enhancement.
-
Assessment of Tumor Vascular Disruption via DCE-MRI
-
Objective: To non-invasively measure changes in tumor vascular function after treatment with a VDA.
-
Principle: DCE-MRI involves the rapid acquisition of T1-weighted MR images before, during, and after the administration of a low-molecular-weight gadolinium-based contrast agent. The signal enhancement over time reflects the delivery of the contrast agent to the tissue and its leakage into the extravascular space, allowing for the calculation of parameters like blood flow and vascular permeability.[16][18]
-
Procedure (General Workflow):
-
Tumor Model: Establish tumors in an animal model (e.g., subcutaneous xenografts in mice).
-
Baseline Imaging: Once tumors reach a suitable size, perform a baseline DCE-MRI scan to establish pre-treatment vascular parameters.
-
Drug Administration: Administer the VDA (e.g., CA-4P) via the appropriate route (e.g., intravenous or intraperitoneal injection).
-
Post-Treatment Imaging: Perform subsequent DCE-MRI scans at specific time points after drug administration (e.g., 2, 6, and 24 hours) to measure changes in tumor perfusion and vascular permeability.[18]
-
Data Analysis: Analyze the acquired images using pharmacokinetic models to derive quantitative parameters (e.g., Ktrans, which reflects vascular permeability and blood flow). A significant decrease in these parameters indicates vascular disruption.
-
Visualizations
Caption: Signaling pathway of this compound leading to tumor necrosis.
Caption: Experimental workflow for evaluating this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of this compound A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination chemotherapy with this compound A-4 phosphate and 5-fluorouracil in an experimental murine colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effects of this compound A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT this compound-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of this compound analogs: evaluation of in vitro anticancer activity and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Combretastatin Clinical Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combretastatin and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound A4 (CA4) solution appear cloudy or show precipitation when diluted in aqueous media?
A1: This is a common issue due to the inherently poor water solubility of this compound A4.[1][2][3] The precipitation occurs when the concentration of CA4 exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) used to prepare the stock solution may be too low in the final dilution to maintain solubility.[1] To address this, you can try decreasing the final concentration of CA4 or consider using a water-soluble prodrug like this compound A4 Phosphate (B84403) (CA4P).[1][4]
Q2: I'm observing a progressive loss of biological activity in my experiments with CA4 over time. What could be the cause?
A2: The loss of activity is likely due to the isomerization of the biologically active cis-CA4 to the significantly less potent trans-isomer.[1][2] This chemical instability is a critical factor to control. To mitigate this, always protect your CA4 solutions from light by using amber-colored tubes or wrapping containers in aluminum foil. Additionally, avoid heating solutions containing CA4.[1]
Q3: What is this compound A4 Phosphate (CA4P) and when should I consider using it?
A3: this compound A4 Phosphate (CA4P) is a water-soluble prodrug of CA4, developed to overcome the poor aqueous solubility of the parent compound.[3][4] In biological systems, endogenous phosphatases rapidly convert CA4P to the active CA4.[1] It is highly recommended to use CA4P for in vivo studies or any experiments requiring higher concentrations in aqueous buffers to ensure better solubility and bioavailability.[1][5]
Q4: What are the known cardiovascular side effects of this compound observed in clinical trials?
A4: Clinical trials of this compound, particularly CA4P, have reported dose-limiting cardiovascular toxicities.[6][7] These include increases in the QTc interval, hypertension, and in some instances, acute coronary syndrome.[8][9] These side effects are a significant consideration in the clinical development of this compound-based therapies.
Q5: How is this compound metabolized and what is its half-life?
A5: The prodrug CA4P is rapidly dephosphorylated in the body to the active form, this compound A4 (CA4).[8][10] CA4 itself has a short plasma half-life, on the order of approximately 30 minutes.[8] The metabolic profile can be complex, with several metabolites detected in plasma.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Symptom: High variability in cytotoxicity or anti-proliferative effects between replicate experiments.
-
Possible Cause 1: Compound Precipitation. As mentioned in the FAQs, CA4 can precipitate out of solution, leading to an inaccurate final concentration.
-
Solution: Visually inspect your diluted solutions for any signs of cloudiness or precipitate before adding them to the cells. Consider lowering the final concentration or using the water-soluble prodrug CA4P.[1]
-
-
Possible Cause 2: Isomerization. The conversion of active cis-CA4 to inactive trans-CA4 can lead to a decrease in efficacy.
-
Solution: Prepare fresh dilutions of CA4 for each experiment from a frozen stock. Always protect solutions from light and avoid high temperatures.[1]
-
Issue 2: Difficulty in achieving desired drug loading in nanoparticle formulations.
-
Symptom: Low encapsulation efficiency and drug loading when preparing CA4-loaded nanoparticles.
-
Possible Cause: The formulation parameters may not be optimal for the physicochemical properties of CA4.
Issue 3: Unexpected toxicity in in vivo models.
-
Symptom: Observation of adverse events, particularly cardiovascular effects, in animal models at intended therapeutic doses.
-
Possible Cause: this compound's known cardiovascular liabilities.
-
Solution: Carefully monitor cardiovascular parameters in your animal models. It may be necessary to adjust the dose and administration schedule. Consider using advanced drug delivery systems, such as targeted nanoparticles, to potentially reduce systemic toxicity.[15]
-
Data Presentation
Table 1: Solubility of this compound A4 and its Analogs
| Compound | Solvent | Solubility | Reference |
| This compound A4 (CA4) | Water | Poor | [2][3] |
| This compound A4 Phosphate (CA4P) | Water | Soluble | [3][4] |
| CA-4 Derivative (Compound 2) | Water | 0.40 mg/100 mL | |
| CA-4 Derivative (Compound 12a1) | Water | Increased 230-fold vs control | [16] |
Table 2: In Vitro Cytotoxicity of this compound A4 and Formulations
| Compound/Formulation | Cell Line | IC50 | Reference |
| Free CA4 | Caco-2 | Higher than CA4-loaded NPs | [17] |
| CA4-loaded PLGA Nanoparticles | Caco-2 | Lower than free CA4 | [17] |
| Free CA4 | A549 | Higher than CA4-NPs | [13] |
| CA4-loaded PLGA/Lecithin (B1663433) NPs | A549 | Lower than free CA4 | [13] |
| CA-4 Derivative (Compound 9a) | HCT-116 | 20 nM | [16] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound A4 Stock Solution
-
In a sterile environment, accurately weigh the desired amount of this compound A4 powder.
-
Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw a single aliquot at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations immediately before use.[1]
Protocol 2: Formulation of CA4-loaded PLGA Nanoparticles by Solvent Evaporation
-
Dissolve a specific amount of this compound A4 and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Prepare an aqueous solution containing a stabilizer, such as soybean lecithin or polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase under continuous stirring or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature.
-
As the solvent evaporates, the PLGA and encapsulated CA4 will precipitate, forming nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.[13][14]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Signaling pathway of this compound A4's vascular disrupting effect.
Caption: General workflow for preparing CA4-loaded nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel life for antitumor combretastatins: Recent developments of hybrids, prodrugs, combination therapies, and antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-Soluble this compound A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular disrupting agents: a delicate balance between efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and translational study of the novel vascular targeting agent this compound a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety profile of this compound a4 phosphate in a single-dose phase I study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative preclinical pharmacokinetic and metabolic studies of the this compound prodrugs this compound A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis and Characterization of a Polymeric Nanoparticles of a Potent Anticancer Agent (this compound) [repository.najah.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the cis-Conformation of Combretastatin A-4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Combretastatin A-4 (CA-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on maintaining the biologically active cis-conformation.
Frequently Asked Questions (FAQs)
Q1: My this compound A-4 (CA-4) is showing variable or reduced activity in my experiments. What is the likely cause?
A1: The most probable cause is the isomerization of the active cis-CA-4 to its significantly less potent trans-isomer.[1] This chemical instability is a well-documented challenge. The stilbene (B7821643) double bond in CA-4 is susceptible to isomerization, especially when exposed to light, heat, or certain pH conditions in aqueous solutions.[1][2] Additionally, the poor water solubility of CA-4 can lead to its precipitation in aqueous buffers or cell culture media, resulting in an inaccurate final concentration and apparent loss of activity.[1]
Q2: What is this compound A-4 Phosphate (B84403) (CA-4P), and should I consider using it instead of CA-4?
A2: this compound A-4 Phosphate (CA-4P) is a water-soluble prodrug of CA-4, developed to overcome the poor aqueous solubility of the parent compound.[1][3] In biological systems, endogenous phosphatases rapidly cleave the phosphate group, releasing the active CA-4.[1] For many applications, particularly in vivo studies or experiments requiring higher concentrations in aqueous solutions, using CA-4P is highly recommended.[1][3] It ensures better bioavailability and more reliable dosing.[1][4][5]
Q3: How can I lock the conformation of CA-4 in the active cis-form for my experiments?
A3: To circumvent the issue of isomerization, numerous cis-restricted analogs have been developed.[6] In these analogs, the flexible ethene bridge of CA-4 is replaced with a rigid ring system that locks the two phenyl rings in a cis-orientation. Common strategies include the incorporation of heterocyclic rings such as triazoles, indoles, imidazoles, or oxadiazoles.[2][6][7][8] These modifications have been shown to maintain or even improve the anti-tubulin and cytotoxic activity.[7][8][9]
Q4: What are the best practices for preparing and storing stock solutions of CA-4?
A4: Due to its instability in aqueous media, it is not advisable to store CA-4 in aqueous solutions for extended periods.[1] Stock solutions should be prepared by dissolving CA-4 in an anhydrous organic solvent such as DMSO, ethanol, or DMF.[1] These stock solutions should be aliquoted into small volumes in amber-colored tubes and stored at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[1]
Q5: What is the primary mechanism of action for CA-4 and its stabilized analogs?
A5: this compound A-4 and its active analogs function as potent antimitotic agents by inhibiting tubulin polymerization.[3][6][10][11][12] They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[3][7] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[13] Furthermore, CA-4 acts as a vascular-disrupting agent (VDA), causing a rapid shutdown of blood flow in tumors.[4][14]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Symptom: You observe cloudiness or a visible precipitate after diluting your CA-4 stock solution into an aqueous buffer or cell culture medium.
-
Cause: The concentration of CA-4 has surpassed its solubility limit in the final aqueous solution.[1] The percentage of the organic solvent (e.g., DMSO) in the final working solution may be too low to maintain solubility.
-
Solutions:
-
Decrease Final Concentration: Lower the final concentration of CA-4 in your assay.
-
Use a Prodrug: Switch to the water-soluble prodrug, CA-4P, for experiments requiring higher concentrations in aqueous media.[1]
-
Solvent Percentage: Ensure the final percentage of the organic solvent is sufficient to keep the compound dissolved, but be mindful of potential solvent toxicity to cells. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
-
Issue 2: Progressive Loss of Biological Activity Over Time
-
Symptom: Experimental results show high variability or a gradual decrease in the expected biological effect (e.g., reduced cytotoxicity) over the course of an experiment or with stored solutions.
-
Cause: This is a classic sign of cis-to-trans isomerization of CA-4 in your solution.[1] The rate of isomerization is influenced by light, temperature, and storage conditions.[1][2]
-
Solutions:
-
Protect from Light: Prepare and handle all solutions containing CA-4 under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.[1]
-
Control Temperature: Avoid heating solutions containing CA-4. Prepare working dilutions immediately before use and avoid long-term storage of aqueous solutions.[1] For long-term storage, use aliquoted DMSO stocks at -20°C or -80°C.[1]
-
Fresh Preparations: Always prepare fresh dilutions of CA-4 from a frozen stock for each experiment. Do not store diluted aqueous solutions.[1]
-
Use cis-Restricted Analogs: For long-term stability, consider synthesizing or obtaining a conformationally locked analog where isomerization is not possible.[6][15][16]
-
Data Presentation: Activity of CA-4 Analogs
The following tables summarize the cytotoxic activity (IC₅₀ values) of various cis-restricted this compound A-4 analogs compared to the parent compound.
Table 1: Cytotoxicity of Triazole-Based CA-4 Analogs
| Compound | B-Ring Substitution | Cell Line: HT-29 (IC₅₀) | Cell Line: A-549 (IC₅₀) | Cell Line: HEK-293 (IC₅₀) | Reference |
| CA-4 | 3-hydroxy-4-methoxy | Reference | Reference | Reference | [7] |
| 3j | 4-ethoxyphenyl | 2 nM | 5.8 µM | > 10 µM | [7] |
| 3k | 2-bromo-4-methoxyphenyl | > 10 µM | > 10 µM | > 10 µM | [7] |
| 3l | 2-bromo-4-ethoxyphenyl | > 10 µM | > 10 µM | > 10 µM | [7] |
| 3m | 3-bromo-4-ethoxyphenyl | > 10 µM | > 10 µM | > 10 µM | [7] |
Table 2: Cytotoxicity of Imidazole-Based CA-4 Analogs
| Compound | B-Ring Replacement | Cell Line: NCI-H460 (IC₅₀) | Cell Line: HCT-15 (IC₅₀) | Tubulin Polymerization (IC₅₀) | Reference |
| CA-4 | 3-hydroxy-4-methoxyphenyl | 1.8 nM | 1.9 nM | 1.1 µM | [2] |
| 10 | N-methyl-indol-5-yl | 11 nM | 15 nM | 1.3 µM | [2] |
| 9 | Indol-5-yl (des-methyl) | 280 nM | 420 nM | 52 µM | [2] |
| 11 | N-methyl-indolin-5-yl | 90 nM | 60 nM | 35 µM | [2] |
Table 3: Cytotoxicity of Cyano-Stilbene CA-4 Analogs
| Compound | Modification on Phenyl B-Ring | Cell Line: HCT-116 (IC₅₀) | Cell Line: L-02 (Normal, IC₅₀) | Aqueous Solubility (mg/100mL) | Reference |
| CA-4 | 4-aminophenyl | Reference | 1.10 µM | 5.77 | [16][17] |
| 2 | 4-methylphenyl | ~µM range | Not Reported | 0.40 | [16][17] |
| 9a | 4-aminophenyl | 20 nM | > 15 µM | Not Reported | [17] |
| 12a₁ | 4-(piperazin-1-yl)acetamidophenyl | > 100 µM | > 100 µM | 92.4 | [17] |
Experimental Protocols
Protocol 1: Preparation of CA-4 Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Under sterile and low-light conditions, accurately weigh the desired amount of CA-4 powder.
-
Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
-
Working Solution (for Cell-Based Assays):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature, ensuring it is protected from light.[1]
-
Perform serial dilutions of the stock solution directly into your final cell culture medium to achieve the desired experimental concentrations.
-
Crucially, add the diluted compound to the cells immediately after preparation. Do not store the diluted aqueous solutions.[1]
-
Protocol 2: Monitoring CA-4 Isomerization by HPLC
This protocol provides a general framework for assessing the stability of CA-4 by quantifying the relative amounts of the cis and trans isomers.
-
Sample Preparation:
-
Prepare a solution of CA-4 at a known concentration in a relevant solvent (e.g., methanol, acetonitrile).
-
To assess stability, incubate the solution under specific conditions (e.g., in PBS at 37°C, exposed to light).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately quench any further reaction by storing at low temperature or mixing with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with both solvents containing 0.1% trifluoroacetic acid (TFA), is a common choice.
-
Detection: Use a UV detector set to a wavelength where both isomers have significant absorbance (e.g., 295 nm).[1]
-
Analysis: The cis and trans isomers will have different retention times.[1] The peak area of each isomer can be used to calculate the percentage of each form at different time points, providing a quantitative measure of isomerization.
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound A-4.
Caption: Simplified signaling pathway for this compound A-4's cytotoxic effect.
Caption: Decision tree for troubleshooting reduced CA-4 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in this compound A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of this compound A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound A-4 and 3′-Aminothis compound A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in this compound A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Diverse-Ring Analogues on this compound A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: The Role of β-Tubulin Isotypes in Combretastatin Resistance
This technical support center provides researchers, scientists, and drug development professionals with in-depth information, frequently asked questions, and troubleshooting guides related to the role of β-tubulin isotypes in the development of resistance to combretastatin-class anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for combretastatins?
A1: Combretastatins are microtubule-targeting agents that function by binding to the colchicine-binding site on the β-tubulin subunit of the α/β-tubulin heterodimer.[1][2][3][4] This interaction inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1] this compound A-4 (CA-4) is one of the most potent compounds in this class, known for its strong antiproliferative and vascular-disrupting activities in tumors.[2][5][6]
Q2: How do alterations in β-tubulin isotypes contribute to this compound resistance?
A2: Resistance to combretastatins can arise from changes in the expression levels of different β-tubulin isotypes.[7][8][9] Since human cells express several β-tubulin isotypes, a shift in the isotype composition of the tubulin pool can alter the dynamic properties of microtubules and the binding affinity of drugs like this compound A-4 (CA-4).[5][10] For instance, cancer cells can develop resistance by altering the expression of isotypes that have a lower binding affinity for CA-4, thereby reducing the drug's efficacy.[5]
Q3: Which specific β-tubulin isotypes have been implicated in this compound A-4 (CA-4) resistance?
A3: Studies on non-small cell lung carcinoma (NSCLC) H460 cells resistant to CA-4 have shown significant alterations in the expression of specific β-tubulin isotypes.[7][8][9] Notably, a reduction in the expression of class III β-tubulin (βIII-tubulin or TUBB3) has been observed in CA-4-resistant cells.[5][7][8][9] Additionally, alterations in class I and class IV β-tubulin have also been reported in these resistant cell lines.[7][8]
Q4: How does the role of βIII-tubulin in this compound resistance differ from its role in taxane (B156437) resistance?
A4: The role of βIII-tubulin appears to be context-dependent on the class of microtubule-targeting agent. In the case of this compound A-4, a microtubule destabilizer, resistance is associated with a reduction of βIII-tubulin expression.[7][9] Conversely, for taxanes (e.g., paclitaxel), which are microtubule stabilizers, resistance is frequently linked to the overexpression of βIII-tubulin.[7][11][12][13][14] This suggests that βIII-tubulin expression levels modulate microtubule dynamics in a way that specifically counteracts the mechanism of different drug classes.
Q5: What is the structural basis for the differential binding of this compound A-4 to β-tubulin isotypes?
A5: Molecular modeling studies have provided insight into why different β-tubulin isotypes exhibit varying affinities for this compound A-4 (CA-4).[5] Variations in the amino acid sequences at the CA-4 binding pocket of isotypes like βI and βIII can lead to lower binding affinities compared to isotypes like βIIb.[5] The H7 helix, T7 loop, and H8 helix of the β-tubulin protein are critical regions where these sequence variations influence drug binding.[5] This differential binding affinity is a key molecular mechanism underlying isotype-mediated drug resistance.[5]
Quantitative Data Summary
Table 1: Alterations in β-Tubulin Isotype Expression in this compound A-4 (CA-4) Resistant H460 Lung Carcinoma Cells
| β-Tubulin Isotype | Change in Expression Level in CA-4 Resistant Cells | Reference |
| Total β-Tubulin | Altered | [7][8] |
| Class I | Altered | [7][8] |
| Class III (TUBB3) | Significantly Reduced | [5][7][8][9] |
| Class IV | Altered | [7][8] |
Table 2: Calculated Binding Energy of this compound A-4 (CA-4) with Different αβ-Tubulin Isotypes
| αβ-Tubulin Isotype | Binding Energy (kcal/mol) | Relative Binding Affinity | Reference |
| αβIIb | -8.58 | Highest | [15] |
| αβIVa | -8.50 | High | [15] |
| αβI | -8.46 | Lower | [15] |
| αβIII | -8.40 | Lowest | [15] |
Note: Lower binding energy values indicate a stronger, more favorable interaction. The data suggests that resistance in lung carcinoma cells may be induced by altering expression towards βI and βIII isotypes, which show the lowest binding affinities for CA-4.[5]
Visualized Workflows and Mechanisms
Caption: Proposed mechanism of this compound resistance via β-tubulin isotype alteration.
Caption: Experimental workflow for a typical in vitro tubulin polymerization assay.
Caption: Step-by-step workflow for immunofluorescence staining of β-tubulin isotypes.
Troubleshooting Guides
Troubleshooting: Tubulin Polymerization Assays
| Issue | Possible Cause | Suggested Solution |
| No or Weak Polymerization Signal | Inactive tubulin protein. | Ensure tubulin is fresh, properly stored at -70°C, and kept on ice until the reaction is initiated. Avoid repeated freeze-thaw cycles. |
| Incorrect temperature. | The assay is temperature-sensitive. Ensure the plate reader is pre-warmed to 37°C and that the reaction plate is transferred quickly to the reader to initiate polymerization.[16] | |
| GTP degradation. | Prepare fresh GTP stock and use it promptly. Store aliquots at -70°C.[16] | |
| High Background Signal | Light scattering from precipitated compound. | Check the solubility of your test compound in the assay buffer. If necessary, use a lower concentration or add a small amount of a co-solvent like DMSO (ensure final concentration does not inhibit polymerization).[16] |
| Contaminated buffer or reagents. | Use freshly prepared, filtered buffers. | |
| Inconsistent Results Between Wells | Pipetting errors. | Be precise when pipetting small volumes. Use ice-cold tips when adding the tubulin mix to prevent premature polymerization. |
| Air bubbles in wells. | Avoid introducing air bubbles when adding reagents, as they can interfere with optical readings.[17] |
Troubleshooting: Immunofluorescence for β-Tubulin Isotype Expression
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. Consult the manufacturer's datasheet for recommended dilutions.[18][19] |
| Inadequate fixation or permeabilization. | Ensure the fixation and permeabilization steps are appropriate for the antibody and antigen. Over-fixation can mask epitopes.[19][20] | |
| Fluorophore photobleaching. | Minimize exposure of the sample to light during staining and imaging. Use an anti-fade mounting medium.[18][21] | |
| High Background Staining | Primary or secondary antibody concentration is too high. | Titrate antibodies to find the optimal signal-to-noise ratio.[19][22] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[22] | |
| Inadequate washing. | Increase the number or duration of wash steps to remove unbound antibodies.[18][22] | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run an isotype control to check for non-specific binding.[18][22] |
| Hydrophobic interactions. | Add a non-ionic detergent like Tween-20 to your wash buffers. |
Detailed Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for monitoring microtubule assembly by measuring light scattering.[16][23]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (this compound A-4) and vehicle control (DMSO)
-
Known inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Pre-warmed (37°C) clear, 96-well microplate
-
Spectrophotometer capable of kinetic reads at 340 nm and maintaining 37°C
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Prepare the final Polymerization Mix on ice: General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Prepare 10x stocks of your test compound and controls.
-
-
Assay Setup:
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 90 µL of the ice-cold tubulin/Polymerization Mix to each well for a final volume of 100 µL.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for a total of 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD 340 nm) versus time for each well.
-
Analyze the polymerization curves by comparing the Vmax (maximum polymerization rate) and the final plateau phase between the control and compound-treated wells.
-
Calculate the IC50 value for inhibitory compounds.
-
Protocol: Immunofluorescence Staining for β-Tubulin Isotypes
This protocol provides a general workflow for visualizing the expression and localization of specific β-tubulin isotypes in cultured cells.[4][18]
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS
-
Primary antibodies: Isotype-specific mouse or rabbit anti-β-tubulin antibodies (e.g., anti-βIII-tubulin)
-
Secondary antibodies: Fluorophore-conjugated goat anti-mouse or anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: After experimental treatment, gently wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Repeat the washing step (Step 3).
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the isotype-specific primary antibody in Blocking Buffer according to the manufacturer's recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Repeat the washing step (Step 3).
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step (Step 3), ensuring all washes are performed in the dark.
-
Mounting: Incubate coverslips with DAPI solution for 5 minutes to stain the nuclei. Briefly wash with PBS. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Seal the coverslips with clear nail polish and allow to dry. Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating the interaction of this compound A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in this compound A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A-4 resistance in H460 human lung carcinoma demonstrates distinctive alterations in beta-tubulin isotype expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Class III β-tubulin, Sox2, and nuclear Survivin is predictive of taxane resistance in patients with stage III ovarian epithelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BetaIII-tubulin induces paclitaxel resistance in association with reduced effects on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. βIII-tubulin overexpression in cancer: Causes, consequences, and potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abscience.com.tw [abscience.com.tw]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. IF Troubleshooting | Proteintech Group [ptglab.com]
- 21. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 22. ibidi.com [ibidi.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Combretastatin in Multi-Drug Resistance (MDR) Reversal Strategies
This technical support center provides troubleshooting guidance and practical information for researchers utilizing combretastatin and its analogs to develop strategies for reversing multi-drug resistance (MDR) in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound A4 (CA4) reverses multi-drug resistance? A1: this compound A4 (CA4) primarily reverses MDR through mechanisms independent of its well-known anti-angiogenic effects. The core mechanism involves inhibiting the function of efflux pumps like P-glycoprotein (P-gp).[1] This is achieved by binding to tubulin, which disrupts the microtubule cytoskeleton.[2][3] This disruption leads to a cascade of events including the depletion of intracellular ATP, which is the energy source for P-gp, thereby inhibiting its drug-efflux function.[1] Additionally, CA4 can downregulate protein kinase Cα (PKCα), which is also involved in P-gp regulation.[1]
Q2: Should I use this compound A4 (CA4) or its phosphate (B84403) prodrug (CA4P) in my experiments? A2: The choice depends on your experimental setup.
-
For in vitro studies: CA4 can be used, but it has very poor water solubility and must be dissolved in an organic solvent like DMSO.[4][5]
-
For in vivo studies: this compound A4 Phosphate (CA4P) is highly recommended.[5] CA4P is a water-soluble prodrug that is rapidly converted by endogenous phosphatases into the active CA4 form in the body.[5][6] This overcomes the solubility and bioavailability issues of CA4, making it suitable for systemic administration in animal models.[3][7]
Q3: Can this compound be used as a standalone agent to treat MDR tumors? A3: While CA4 shows potent cytotoxicity against many cancer cell lines, including MDR lines, it is unlikely to eradicate a tumor as a single agent.[2][8] Its primary role in an MDR context is to re-sensitize resistant cells to conventional chemotherapeutic drugs.[1] Therefore, it is most effective when used in combination therapy with other standard agents like doxorubicin (B1662922), paclitaxel, or cisplatin.[1][7][8]
Q4: What is the key structural feature of combretastatins responsible for their activity? A4: The activity of combretastatins, particularly this compound A4, is largely dependent on the cis-stilbene (B147466) bridge between its two phenyl rings.[4] This configuration allows it to bind effectively to the colchicine-binding site on β-tubulin, thus inhibiting microtubule polymerization.[3][4] The corresponding trans-isomer is significantly less active.[5]
Troubleshooting Guide
Issue 1: I observe a precipitate after diluting my this compound A4 (CA4) stock solution into an aqueous cell culture medium.
-
Symptom: The medium becomes cloudy or contains visible particles immediately after adding the diluted CA4.
-
Probable Cause: CA4 has very low aqueous solubility.[4][5] The final concentration of CA4 in your medium exceeds its solubility limit, or the final percentage of DMSO is too low to maintain its solubility.
-
Solutions:
-
Decrease Final CA4 Concentration: Test a lower final concentration range in your experiment.
-
Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be aware that DMSO itself can be toxic to cells at concentrations typically above 0.5-1%. Run a vehicle control with the same final DMSO concentration to assess its specific effect.
-
Use this compound A4 Phosphate (CA4P): Switch to the water-soluble prodrug CA4P for your experiments to avoid solubility issues.[5][6] Remember that CA4P will be converted to active CA4 by cellular phosphatases.
-
Issue 2: My experimental results with CA4 are inconsistent or not reproducible.
-
Symptom: High variability in cell viability or IC50 values between replicate experiments.
-
Probable Cause: The active cis-isomer of CA4 may be converting to the inactive trans-isomer.[5] This isomerization can be influenced by exposure to light and elevated temperatures. The stability of CA4 in aqueous solutions is also poor.[5]
-
Solutions:
-
Protect from Light: Prepare and store stock solutions in amber-colored tubes and minimize exposure of all solutions containing CA4 to light.
-
Proper Storage: Aliquot your DMSO stock solution and store it at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Dilutions: Always prepare the final working dilutions in your cell culture medium immediately before adding them to the cells. Do not store CA4 in aqueous solutions for more than a day.[5]
-
Verify Compound Integrity: If problems persist, consider verifying the purity and isomeric state of your CA4 compound using HPLC.[5]
-
Issue 3: I am not observing a significant reversal of resistance when combining CA4P with my primary chemotherapeutic agent.
-
Symptom: The IC50 of the chemotherapeutic drug does not decrease substantially in the presence of a non-toxic concentration of CA4P.
-
Probable Cause:
-
Sub-optimal Concentration: The concentration of CA4P may be too low to effectively inhibit P-gp, or the concentration of the chemotherapeutic agent may be too high.
-
Timing of Drug Addition: The sequence and timing of drug administration can be critical.
-
MDR Mechanism: The cancer cell line may utilize MDR mechanisms other than or in addition to P-gp efflux, which are not targeted by this compound.
-
-
Solutions:
-
Optimize Concentrations: Perform a matrix titration (checkerboard assay) with varying concentrations of both CA4P and the chemotherapeutic agent to identify synergistic concentrations.
-
Pre-incubation: Try pre-incubating the cells with CA4P for a set period (e.g., 2-6 hours) before adding the chemotherapeutic agent. This may allow sufficient time for ATP depletion and P-gp inhibition.
-
Confirm P-gp Expression: Verify that your resistant cell line overexpresses P-gp using Western Blot or qPCR. If P-gp levels are low, CA4P is unlikely to be effective.
-
Use a P-gp Efflux Assay: Confirm that CA4P is inhibiting P-gp function in your cell line using a substrate efflux assay (e.g., Rhodamine 123 or Calcein-AM).
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound A4 (CA4) and its analogs against various human cancer cell lines. This data is representative of typical findings in the literature.
| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A-4 (CA-4) | Colon-26 | Colon Adenocarcinoma | 8.4 | [4] |
| This compound A-4 (CA-4) | HT-29 | Colon Cancer | Varies (Low nM range) | [9] |
| This compound A-4 (CA-4) | MCF-7 | Breast Cancer | Varies (Low nM range) | [9] |
| This compound A-4 (CA-4) | A-549 | Lung Cancer | Varies (Low nM range) | [9] |
| CA-4 Analog (Pyrazole ring) | Colon-26 | Colon Adenocarcinoma | 8.4 | [4] |
| CA-4 Analog (Tetrazole ring) | Colon-26 | Colon Adenocarcinoma | 7.2 | [4] |
Note: IC50 values can vary significantly based on the specific assay conditions, incubation time, and cell line passage number.
Key Experimental Protocols
1. Protocol: Cytotoxicity and MDR Reversal Assay (MTT or SRB)
This protocol determines the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of this compound.
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) and their parental sensitive counterparts (e.g., MCF-7) in 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the primary chemotherapeutic agent (e.g., Doxorubicin). Prepare a fixed, non-toxic concentration of CA4P (determined from prior single-agent cytotoxicity tests).
-
Treatment:
-
Group 1 (Chemotherapy alone): Add serial dilutions of the chemotherapeutic agent to both sensitive and resistant cells.
-
Group 2 (Combination): Add the fixed concentration of CA4P plus the serial dilutions of the chemotherapeutic agent to the resistant cells.
-
Group 3 (Controls): Include wells with medium only (blank), cells with medium (negative control), and cells with CA4P only.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add MTT or SRB reagent according to the manufacturer's protocol and measure absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 values using non-linear regression analysis. Calculate the Fold Reversal (RF) for the MDR cells using the formula: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + CA4P)
2. Protocol: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: Harvest MDR cells and resuspend them in a buffer (e.g., PBS or phenol (B47542) red-free medium) at a concentration of 1x10^6 cells/mL.
-
Treatment: Aliquot cells into flow cytometry tubes. Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
A known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
The desired concentration(s) of CA4P.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to all tubes at a final concentration of ~1 µM and incubate for an additional 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Analysis: Resuspend the cell pellet in fresh cold PBS and analyze immediately using a flow cytometer (e.g., FITC channel). Increased mean fluorescence intensity compared to the vehicle control indicates inhibition of P-gp efflux.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism for this compound A4 (CA4) in reversing P-gp-mediated MDR.
Caption: Standard experimental workflow for assessing MDR reversal in vitro.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. Drug resistance reversal by this compound-A4 phosphate loaded with doxorubicin in polymersomes independent of angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Anticancer Effects of Cisplatin Combined with this compound A4 Phosphate on Human Osteosarcoma-Xenografted Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with this compound A-4 phosphate and 5-fluorouracil in an experimental murine colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Combretastatin Treatment Schedule Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combretastatin and its analogues, such as this compound A4 Phosphate (B84403) (CA4P). The focus is on adjusting treatment schedules to minimize common side effects observed during preclinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common dose-limiting toxicities (DLTs) observed with combretastatins, and at what doses do they typically occur?
A1: The most frequently reported DLTs for this compound A4 Phosphate (CA4P) are cardiovascular, neurological, and tumor-related pain. The dose at which these toxicities become limiting can vary based on the treatment schedule (e.g., single-dose, weekly) and patient population.
-
Cardiovascular Toxicities: Acute coronary syndromes, significant QTc interval prolongation, and severe hypertension are major cardiovascular DLTs. These have been observed at doses of 60 mg/m² and higher.[1]
-
Neurological Toxicities: Reversible ataxia is a key neurological DLT, reported at doses of 63 mg/m² to 114 mg/m².[2] Vasovagal syncope and motor neuropathy have also been noted at doses around 88 mg/m².[2]
-
Tumor Pain: Severe tumor pain at the site of bulky visceral tumors can be a DLT, requiring potent analgesia. This side effect does not appear to be strictly dose-related but is more frequent at higher doses.[3]
Troubleshooting Tip: If DLTs are observed, immediate dose reduction or discontinuation of the next cycle is recommended. For cardiovascular events, continuous cardiac monitoring should be implemented. For severe neurological symptoms, a neurological consult and imaging may be warranted to rule out other causes.
Q2: My animal models are experiencing significant tumor pain after CA4P administration. How can I manage this side effect without compromising the experiment?
A2: Tumor pain is a known side effect resulting from the rapid induction of hemorrhagic necrosis within the tumor.[3] Effective pain management is crucial for animal welfare and data integrity.
-
Analgesic Pre-treatment: Consider administering analgesics prior to CA4P treatment. Opioids are often effective for managing cancer-induced bone pain.[2][4]
-
Morphine: Has been shown to be effective but may require higher doses for cancer-induced bone pain compared to inflammatory pain.[2][4]
-
Oxycodone: Has demonstrated efficacy in reducing guarding behavior and allodynia in mouse models of bone cancer pain.[4]
-
Loperamide (B1203769): A peripherally acting opioid, has been shown to inhibit thermal and mechanical hyperalgesia in a mouse osteosarcoma model, potentially reducing central nervous system side effects.[5]
-
-
Dose Adjustment: If pain is severe and difficult to manage, consider reducing the dose of CA4P in subsequent experiments.
-
Behavioral Monitoring: Implement a pain scoring system to objectively assess discomfort and the efficacy of analgesic interventions. This can include monitoring guarding behavior, limb use, and response to mechanical stimuli.[4]
Q3: We are observing cardiovascular abnormalities (e.g., changes in blood pressure, ECG) in our preclinical studies. What are the recommended monitoring and management strategies?
A3: Cardiovascular toxicities are a significant concern with combretastatins. Proactive monitoring and management are essential.
-
Blood Pressure: CA4P can cause an acute, transient increase in blood pressure, typically peaking within 2 hours of infusion and returning to baseline within 4 hours.[6]
-
Monitoring: Regular blood pressure monitoring using tail-cuff plethysmography or telemetry in animal models is recommended before, during, and after CA4P administration.
-
Management: In cases of severe hypertension, antihypertensive agents may be considered. Calcium channel blockers and ACE inhibitors are often used to manage chemotherapy-induced hypertension.[7][8]
-
-
Cardiac Function:
-
ECG Monitoring: Telemetric ECG monitoring can detect QTc interval prolongation, a known risk with CA4P.[1]
-
Echocardiography: Two-dimensional speckle-tracking echocardiography can be a sensitive method for detecting early signs of cardiotoxicity.[9][10] Reductions in longitudinal and circumferential strain may indicate myocardial damage.[10]
-
Biomarkers: Serum levels of cardiac troponin I (cTnI) can be correlated with the degree of cardiotoxicity.[10]
-
Troubleshooting Tip: If significant cardiovascular changes are detected, consider excluding subjects with pre-existing cardiovascular conditions from future studies. A dose-response study for cardiovascular effects may be necessary to identify a safer therapeutic window.
Data on this compound A4 Phosphate (CA4P) Dosing Schedules and Associated Side Effects
Table 1: Single-Agent CA4P Dose-Escalation Studies and Observed Toxicities
| Study Schedule | Dose Range (mg/m²) | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) | Common Side Effects (Grade ≥2) | Reference |
| Single IV dose every 21 days | 18 - 90 | ≤60 | Acute coronary syndrome | Tumor pain, cardiovascular events | [1] |
| Weekly IV infusion for 3 weeks | 5 - 114 | 52 - 68 | Reversible ataxia, vasovagal syncope, motor neuropathy, fatal ischemia | Pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbance, dyspnea | [2][5] |
| Single IV dose | 20 - 85 | 65 | Not specified | Headache, dizziness, tumor-induced pain, vascular vagal excitation, vomiting | [11] |
| Single IV dose (30 min infusion) | 5 - 85 | ≤65 | Reversible ataxia | Neural and gastrointestinal toxicities, tumor pain, increased QTc interval | [3] |
Table 2: Combination Therapy with CA4P and Associated Toxicities
| Combination Agents | CA4P Dose (mg/m²) | DLTs | Common Side Effects (Grade ≥2) | Reference |
| Carboplatin | 27 - 36 | Thrombocytopenia, Neutropenia | Hematologic toxicity | [12] |
Experimental Protocols
Protocol 1: Monitoring of Cardiovascular Function in Rodent Models
This protocol outlines a method for assessing cardiotoxicity using echocardiography in mice or rats treated with this compound.
Materials:
-
High-frequency ultrasound system with a linear array transducer
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad and rectal probe for temperature monitoring
-
ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
One day prior to imaging, remove the chest fur using a depilatory cream to ensure optimal probe contact.
-
Anesthetize the animal with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Attach ECG electrodes to monitor heart rate.
-
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle (LV), aorta, and mitral valve.
-
From the PLAX view, rotate the transducer 90 degrees clockwise to obtain the parasternal short-axis (SAX) view at the level of the papillary muscles.
-
Acquire M-mode images from the SAX view to measure LV wall thickness and internal dimensions during systole and diastole.
-
Obtain apical four-chamber views to assess global LV function and calculate ejection fraction.
-
Use speckle-tracking echocardiography software to analyze myocardial strain (longitudinal, circumferential, and radial).
-
-
Data Analysis:
-
Calculate LV fractional shortening and ejection fraction from M-mode and B-mode images.
-
Measure global longitudinal, circumferential, and radial strain.
-
Compare baseline measurements with post-treatment measurements to assess changes in cardiac function.
-
Protocol 2: Assessment of Tumor Vascular Perfusion using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol describes a general procedure for performing DCE-MRI in preclinical tumor models to evaluate the vascular-disrupting effects of this compound.
Materials:
-
MRI scanner (e.g., 1.5T or higher) with a small animal coil
-
Anesthesia machine with isoflurane
-
Contrast agent (e.g., Gd-DTPA)
-
Catheter for intravenous injection
-
Physiological monitoring system (respiration, temperature)
Procedure:
-
Animal and Tumor Preparation:
-
Anesthetize the tumor-bearing animal and place it in the MRI-compatible cradle.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Maintain the animal's body temperature using a warm air system.
-
-
MRI Acquisition:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.
-
Begin dynamic T1-weighted image acquisition with a high temporal resolution (e.g., every 10-15 seconds).
-
After a few baseline scans, inject a bolus of the contrast agent (e.g., 0.3 mmol/kg Gd-DTPA) via the tail vein catheter.
-
Continue dynamic scanning for at least 5-10 minutes to capture the wash-in and wash-out kinetics of the contrast agent.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to analyze the DCE-MRI data on a voxel-by-voxel basis.
-
The Tofts model is commonly used to derive parameters such as:
-
Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability and blood flow.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
-
Generate parametric maps of Ktrans and ve to visualize the spatial heterogeneity of the vascular response to treatment.
-
Compare pre- and post-treatment values to quantify the vascular-disrupting effect.
-
Visualizations
Caption: Mechanism of this compound A4 (CA4) induced vascular disruption.
Caption: Workflow for preclinical dose optimization of this compound A4 Phosphate.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Analgesic effects of loperamide in bone cancer pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effects of adenylyl cyclase inhibitor NB001 on bone cancer pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertension and Prohypertensive Antineoplastic Therapies in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etiology and management of hypertension in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular disrupting agents | amdbook.org [amdbook.org]
- 11. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 12. Echocardiography protocol: A tool for infrequently used parameters in mice [ouci.dntb.gov.ua]
"troubleshooting combretastatin precipitation in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combretastatin and its derivatives, focusing on the common issue of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound A4 (CA4) precipitating when I dilute it in my aqueous buffer or cell culture medium?
A1: this compound A4 (CA4) has very poor solubility in water.[1][2] Precipitation typically occurs when the concentration of CA4 in the final aqueous solution exceeds its solubility limit.[1] This often happens when a stock solution of CA4 in an organic solvent, such as DMSO, is diluted into an aqueous medium, and the final percentage of the organic solvent is too low to maintain the compound's solubility.[1]
Q2: What is this compound A4 Phosphate (B84403) (CA4P), and should I consider using it instead of CA4?
A2: this compound A4 Phosphate (CA4P) is a water-soluble prodrug of CA4.[1][3][4][5][6] It was specifically developed to overcome the poor aqueous solubility of the parent compound.[1][3][4][5] In biological systems, endogenous phosphatases rapidly convert CA4P to the active CA4 form.[1] For many applications, particularly in vivo studies or experiments requiring higher concentrations in aqueous buffers, using CA4P is highly recommended to ensure better solubility and bioavailability.[1]
Q3: My this compound solution is clear, but I'm seeing a progressive loss of biological activity. What could be the cause?
A3: This issue is likely due to the chemical instability of CA4. The biologically active cis-isomer of CA4 can convert to the significantly less potent trans-isomer.[1] This isomerization can be influenced by several experimental conditions, including exposure to light, elevated temperatures, and certain pH conditions.[1] Therefore, even in the absence of visible precipitation, the active compound may be degrading over time.
Q4: How should I prepare and store stock solutions of this compound A4?
A4: Due to its poor stability in aqueous solutions, it is not recommended to store CA4 in aqueous media for extended periods (no more than a day).[1] For stock solutions, dissolve this compound A4 in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1] These stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability.[1]
Q5: Are there other strategies to improve the solubility of this compound derivatives?
A5: Yes, various formulation and chemical modification strategies have been developed. These include the use of polymeric micelles,[7] dendrimers,[8] and conjugation with molecules like glucose, mannose, or galactose to create glycoconjugates with significantly increased water solubility.[9] Additionally, structural modifications of the CA4 molecule, such as the introduction of a piperazine (B1678402) group, have been shown to dramatically improve aqueous solubility.[10][11]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness Upon Dilution
Symptom: You observe a cloudy solution or visible precipitate immediately after diluting your this compound stock solution into an aqueous buffer or cell culture medium.
Possible Causes:
-
The final concentration of the this compound derivative is above its solubility limit in the aqueous medium.[1]
-
The percentage of the organic co-solvent (e.g., DMSO) in the final dilution is insufficient to keep the compound dissolved.[1]
-
The pH of the buffer is unfavorable for the solubility of the specific this compound derivative.[12]
Solutions:
-
Decrease the Final Concentration: Reduce the final working concentration of the this compound derivative in your experiment.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the percentage of the organic solvent in the final dilution. However, be mindful of potential solvent toxicity to cells.
-
Prepare Dilutions Immediately Before Use: Minimize the time the compound is in a potentially supersaturated state by preparing the final dilution right before adding it to your experimental setup.[1]
-
Use a Water-Soluble Prodrug: For experiments requiring higher aqueous concentrations, switch to a water-soluble prodrug like this compound A4 Phosphate (CA4P).[1][6]
-
Consider Formulation Technologies: For developmental studies, explore solubility-enhancing formulations like polymeric micelles or liposomes.[13][7][8]
Issue 2: High Variability in Experimental Results or Loss of Efficacy
Symptom: Your experimental results show high variability between replicates or a gradual decrease in the expected biological effect (e.g., reduced cytotoxicity) over the course of the experiment.
Possible Causes:
-
Isomerization: The active cis-isomer of this compound A4 is converting to the inactive trans-isomer.[1]
-
Degradation: The compound may be degrading due to unfavorable conditions.
Solutions:
-
Protect from Light: Prepare and handle all this compound solutions in low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.[1]
-
Control Temperature: Avoid heating solutions containing CA4. Prepare dilutions at room temperature or on ice and conduct experiments at the required physiological temperature (e.g., 37°C) for the shortest duration necessary.[1]
-
pH Considerations: Be aware that the stability of your this compound derivative may be pH-dependent.[12] If possible, assess the stability in your specific buffer system.
-
Fresh Preparations: Always use freshly prepared dilutions for your experiments. Avoid storing diluted aqueous solutions of CA4.[1]
Data Presentation
Table 1: Solubility of this compound A4 and its Derivatives
| Compound | Solvent/Medium | Solubility | Reference |
| This compound A4 (CA4) | Water | Poorly soluble | [1][2] |
| This compound A4 (CA4) | DMSO | >10 mg/mL | [14] |
| This compound A4 Phosphate (CA4P) | Water | Water-soluble | [1][6] |
| CA4 Glycoconjugate (Glu-CA4) | Water | 610-fold increase vs. CA4 | [9] |
| CA4 Glycoconjugate (Man-CA4) | Water | 1963-fold increase vs. CA4 | [9] |
| CA4 Glycoconjugate (Gal-CA4) | Water | 853-fold increase vs. CA4 | [9] |
| Piperazine-containing CA4 analog (12a1) | 0.01 M PBS (pH 7.4) | >1687-fold increase vs. control compound 9a | [10] |
| Piperazine-containing CA4 analog (12a2) | 0.01 M PBS (pH 7.4) | >2494-fold increase vs. control compound 9a | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound A4 Stock Solution
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound A4 powder.
-
Dissolution: Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Dispense the stock solution into small-volume, amber-colored microcentrifuge tubes to minimize light exposure and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Dilutions in Aqueous Media
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium to achieve the desired working concentrations. It is critical to perform this step immediately before use.[1]
-
Mixing: Ensure thorough mixing after each dilution step.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the stability of this compound A4 by monitoring the conversion from the cis to the trans isomer.
-
Sample Preparation:
-
Prepare a solution of this compound A4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
To assess stability, incubate the solution under your experimental conditions (e.g., in PBS at 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Gradient Example: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute both isomers.
-
-
Detection:
-
Use a UV detector set to a wavelength where both isomers have significant absorbance (e.g., 295 nm).[1]
-
-
Analysis:
-
The cis and trans isomers will have different retention times.
-
Quantify the peak areas of both isomers at each time point to determine the rate of isomerization under your experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation and instability.
Caption: Logical relationship between problems, causes, and solutions for CA4.
Caption: Simplified signaling pathway of this compound A4's antimitotic action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antineoplastic agents 322. synthesis of this compound A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymeric Micelles Formulation of this compound Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional dendrimer/combretastatin A4 inclusion complexes enable in vitro targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the origins of molecular toxicity of this compound A4 and its glycoconjugates: interactions with major drug transporters and their safety profiles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Profile Evaluation of Novel this compound Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric Micelles Formulation of this compound Derivatives with Enhanced Solubility, Cytostatic Activity and Selectivity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ≥98% (HPLC), vascular disrupting agent, powder | Sigma-Aldrich [sigmaaldrich.com]
"impact of plasma protein binding on combretastatin efficacy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combretastatins. The focus is on understanding and overcoming challenges related to plasma protein binding and its impact on drug efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for combretastatins?
A1: Combretastatins, with Combretastatin A-4 (CA-4) being a key example, are potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on the β-tubulin subunit, which disrupts the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells, particularly cancer cells.
Q2: Why is plasma protein binding a critical factor in this compound research?
A2: Plasma protein binding is crucial because, according to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and able to diffuse to its target site. Combretastatins can exhibit significant binding to plasma proteins, primarily albumin. A high degree of plasma protein binding can reduce the concentration of free this compound available to interact with tubulin in tumor cells, thereby diminishing its therapeutic efficacy. Understanding this binding is essential for interpreting in vitro data and predicting in vivo performance.
Q3: What are the main challenges associated with the physicochemical properties of this compound A-4 (CA-4)?
A3: The primary challenges with CA-4 are its poor aqueous solubility and the instability of its active cis-isomeric form, which can readily convert to the less active trans-isomer.[1][2] These properties can lead to difficulties in formulation, precipitation in aqueous solutions during experiments, and reduced bioavailability in vivo. To address the solubility issue, water-soluble prodrugs like this compound A-4 Phosphate (CA-4P) have been developed.[3]
Q4: How does the lipophilicity of this compound analogues relate to their plasma protein binding?
A4: Generally, there is a positive correlation between the lipophilicity of a compound and its extent of plasma protein binding.[4][5][6] More lipophilic this compound analogues tend to bind more extensively to plasma proteins. This is an important consideration in drug design, as modifications to the this compound structure to enhance potency can sometimes increase lipophilicity and, consequently, plasma protein binding, which may counteract the intended efficacy improvements.
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Cytotoxicity Results
-
Symptom: Higher than expected IC50 values or significant variability in cytotoxicity assays.
-
Possible Cause 1: Compound Precipitation. Due to the low aqueous solubility of many combretastatins, the compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Solution: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). Prepare fresh dilutions immediately before each experiment and visually inspect for any precipitation. Consider using a water-soluble analogue or prodrug if available.
-
-
Possible Cause 2: Isomerization. The active cis-isomer of CA-4 and its analogues can convert to the less active trans-isomer in solution.
-
Solution: Minimize exposure of stock solutions and experimental dilutions to light and elevated temperatures. Prepare fresh solutions for each experiment. The stability of the compound in the experimental medium can be assessed by HPLC analysis over time.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Symptom: A this compound analogue shows high potency in cell-based assays but poor efficacy in animal models.
-
Possible Cause: High Plasma Protein Binding. A high percentage of the drug may be bound to plasma proteins in vivo, significantly reducing the free fraction available to reach the tumor tissue.
-
Solution: Determine the plasma protein binding of the compound using methods like equilibrium dialysis or ultrafiltration. If binding is high, consider this a critical parameter for optimization in medicinal chemistry efforts. Aim for analogues with a more favorable balance of potency and lower plasma protein binding.
-
Issue 3: Variability in Plasma Protein Binding Assay Results
-
Symptom: Inconsistent or non-reproducible plasma protein binding data.
-
Possible Cause 1: Non-Specific Binding. The compound may be binding to the surfaces of the assay apparatus (e.g., dialysis membrane, ultrafiltration device), leading to an overestimation of plasma protein binding.
-
Solution: Pre-saturate the device with the compound solution before the actual experiment. Always include control experiments without plasma proteins to quantify non-specific binding.
-
-
Possible Cause 2: Equilibrium Not Reached. In equilibrium dialysis, the incubation time may be insufficient for the free drug to equilibrate across the membrane.
-
Solution: Perform a time-course experiment to determine the time required to reach equilibrium for your specific compound and experimental setup.
-
Quantitative Data Summary
The following tables summarize the plasma protein binding and in vitro cytotoxicity data for this compound A-4 and some of its analogues.
Table 1: Plasma Protein Binding and Cytotoxicity of this compound A-4 and Analogues
| Compound | Plasma Protein Binding (%) | Cell Line | IC50 (µM) | Reference |
| This compound A-4 (CA-4) | 72.3 (rat plasma) | HCT-116 | 0.02 | [1] |
| HeLa | 0.16 - 95.90 | [7][8] | ||
| JAR | 88.89 | [7] | ||
| Analogue 12a1 | 60.7 (rat plasma) | HCT-116 | 0.02 | [1] |
| LASSBio-1920 | Not explicitly quantified, but suggested to have significant binding | HCT-116 | 2.7 (48h) | [9] |
| PC-9 | 1.01 (72h) | [9] | ||
| Hybrid Compound 5 | Not Reported | HeLa | 0.16 | [8] |
| SK-LU-1 | 6.63 | [8] | ||
| K562 | Similar to imatinib | [8] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general method for determining the percentage of a this compound analogue that binds to plasma proteins.
Materials:
-
96-well equilibrium dialysis apparatus
-
Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Control plasma (human, rat, etc.)
-
Test this compound analogue
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Spike the control plasma with the test compound to a final concentration of 1 µM.
-
Load 150 µL of the spiked plasma into one chamber of the dialysis cell.
-
Load 150 µL of PBS into the corresponding buffer chamber.
-
Seal the apparatus and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate the proteins from the samples (e.g., with acetonitrile) and centrifuge.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
Calculation:
-
Fraction unbound = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - Fraction unbound) x 100
-
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol outlines a method for evaluating the cytotoxic effect of this compound analogues on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test this compound analogue
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
Visualizations
Caption: Signaling pathway of this compound efficacy, highlighting the impact of plasma protein binding.
Caption: Experimental workflow to assess the impact of plasma protein binding on this compound efficacy.
Caption: Logical relationship between plasma protein binding and the in vivo efficacy of combretastatins.
References
- 1. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of combretastatins: a class of novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally restricted analogs of this compound A-4 derived from SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Vascular Targeting Effects of Combretastatin In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of combretastatin's in vivo vascular targeting effects with other vascular disrupting agents (VDAs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and Vascular Disruption
Combretastatins are a class of natural stilbenoid compounds originally isolated from the African bush willow tree, Combretum caffrum.[1] The most extensively studied derivative is this compound A-4 Phosphate (CA-4P), a water-soluble prodrug that is rapidly metabolized in vivo to its active form, this compound A-4 (CA-4).[1] CA-4P is a potent vascular disrupting agent (VDA) that selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2][3] This mechanism of action is distinct from anti-angiogenic agents, which primarily inhibit the formation of new blood vessels.[3]
The primary molecular target of this compound is tubulin, a key component of the cellular cytoskeleton.[4] By binding to the colchicine-binding site on β-tubulin, this compound inhibits microtubule polymerization, leading to a cascade of events that ultimately disrupts the endothelial cell structure and function within the tumor microenvironment.[5]
Mechanism of Action: Signaling Pathway
The vascular disrupting effect of this compound is initiated by its interaction with tubulin in endothelial cells, triggering a signaling cascade that leads to the collapse of the tumor's vascular network.
References
- 1. clyte.tech [clyte.tech]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT this compound-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Combretastatin vs. Colchicine: A Comparative Analysis of Tubulin Binding Dynamics
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides an objective, data-driven comparison of combretastatin and colchicine (B1669291), two potent inhibitors of tubulin polymerization, focusing on their binding characteristics.
Both this compound A4 (CA4) and colchicine exert their anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. They achieve this by binding to the same site on β-tubulin, known as the colchicine-binding site, which is located at the interface between the α and β tubulin subunits.[1][2][3] This binding event prevents the tubulin dimers from polymerizing into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] While their target and general mechanism are similar, subtle differences in their binding affinities and kinetics can have significant implications for their therapeutic potential.
Quantitative Comparison of Tubulin Binding
The following table summarizes key quantitative data for the interaction of this compound A4 and colchicine with tubulin. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies. However, the data consistently indicates that this compound A4 is a more potent inhibitor of tubulin polymerization than colchicine.
| Parameter | This compound A4 | Colchicine | Method | Reference |
| Tubulin Polymerization Inhibition (IC₅₀) | ~2-3 µM | ~2-3 µM | In vitro tubulin polymerization assay | [5] |
| Tubulin Polymerization Inhibition (IC₅₀) | ~1.3 µM | Not Reported | In vitro tubulin polymerization assay | [4] |
| Inhibition Constant (Kᵢ) | 0.2 µM | 4.6 µM | [³H]Colchicine Competition-Binding Scintillation Proximity Assay | [6] |
| Dissociation Constant (Kᵈ) | Not Reported in this study | 1.4 µM | [³H]Colchicine Saturation Binding Scintillation Proximity Assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and colchicine are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin in vitro.[1][7][8][9]
Objective: To quantify the inhibitory effect of this compound and colchicine on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound A4 and Colchicine stock solutions (in DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in General Tubulin Buffer.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter.
-
Prepare serial dilutions of this compound A4 and colchicine in polymerization buffer.
-
-
Reaction Setup:
-
On ice, add the desired volume of polymerization buffer to the wells of a pre-chilled 96-well plate.
-
Add the test compounds (this compound A4 or colchicine) or vehicle control (DMSO) to the respective wells.
-
Initiate the polymerization by adding the tubulin stock solution to each well to a final concentration of 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.[6][10][11][12]
Objective: To determine the binding affinity (Kᵢ) of this compound A4 for the colchicine-binding site on tubulin.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radioligand)
-
Unlabeled colchicine and this compound A4
-
Assay buffer (e.g., 50 mM MES, pH 6.7, 1 mM MgCl₂, 1 mM EGTA, 1 M glycerol)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of the unlabeled competitor (this compound A4 or unlabeled colchicine for control).
-
The total reaction volume is brought up with assay buffer.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration manifold. The filters will trap the tubulin-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Tryptophan Fluorescence Quenching Assay
This technique is used to study the binding of a ligand to a protein by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[13][14][15]
Objective: To determine the binding affinity (Kᵈ) of this compound and colchicine to tubulin.
Materials:
-
Purified tubulin
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
This compound A4 and Colchicine stock solutions
-
Fluorometer
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 310 to 400 nm.
-
-
Titration:
-
Place a solution of tubulin (e.g., 1-2 µM) in a quartz cuvette in the fluorometer.
-
Record the initial fluorescence spectrum.
-
Make successive additions of small aliquots of the ligand (this compound A4 or colchicine) stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Correction:
-
Correct the fluorescence data for the inner filter effect, which is the absorption of excitation or emission light by the ligand. This can be done by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying a correction formula.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity at the emission maximum (around 330-340 nm) as a function of ligand concentration.
-
Plot the change in fluorescence (ΔF) against the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (Kᵈ).
-
Signaling Pathway and Binding Site Visualization
Both this compound and colchicine initiate a cascade of events that ultimately leads to apoptosis. Their binding to the colchicine site on β-tubulin is the crucial first step.
Caption: Signaling pathway initiated by tubulin binding inhibitors.
The binding of this compound A4 and colchicine occurs at the interface of the α- and β-tubulin subunits, primarily within the β-subunit. X-ray crystallography studies have revealed the precise molecular interactions that stabilize these complexes.[7]
Caption: Binding of this compound and colchicine to the colchicine site.
Conclusion
Both this compound A4 and colchicine are valuable tools for cancer research and have been instrumental in elucidating the role of microtubule dynamics in cell division. The available data suggests that while they share a common binding site and mechanism of action, this compound A4 exhibits a higher affinity for tubulin and is a more potent inhibitor of its polymerization. This difference in potency is a key consideration for the development of new anti-cancer therapeutics targeting the colchicine-binding site on tubulin. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of these and other tubulin-binding agents.
References
- 1. Tubulin Polymerization Assay [bio-protocol.org]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical comparison of the anti-mitotic agents colchicine, this compound A4 and amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Combretastatin A-4 and Paclitaxel: Unraveling Their Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two pivotal microtubule-targeting agents, Combretastatin A-4 (CA-4) and Paclitaxel (B517696). While both drugs ultimately lead to mitotic arrest and apoptosis in cancer cells, their fundamental mechanisms of action on tubulin dynamics are diametrically opposed. This report synthesizes experimental data to objectively compare their performance, offering detailed methodologies for key assays and visual representations of their molecular pathways.
At a Glance: Key Mechanistic Differences
| Feature | This compound A-4 | Paclitaxel |
| Primary Mechanism | Tubulin Polymerization Inhibitor | Microtubule Stabilizing Agent |
| Binding Site on β-tubulin | Colchicine-binding site | Taxane-binding site[1] |
| Effect on Microtubules | Destabilizes and prevents polymerization | Hyper-stabilizes and prevents depolymerization[2] |
| Primary Cellular Effect | Disruption of microtubule formation | Formation of abnormal, non-functional microtubule bundles[2] |
| Vascular Effects | Potent Vascular Disrupting Agent (VDA) | Anti-angiogenic effects at lower concentrations[1] |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase[2][3] |
| Induction of Apoptosis | Yes | Yes[4] |
Quantitative Analysis: Cytotoxicity Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound A-4 and Paclitaxel in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | This compound A-4 IC50 | Paclitaxel IC50 |
| HeLa | Cervical Cancer | ~1.2 µM (for a derivative)[5] | Not specified in this context |
| MDA-MB-231 | Breast Cancer | Not specified in this context | <0.01 µM[6] |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified in this context | Not specified in this context |
| T-47D | Breast Cancer (Luminal A) | Not specified in this context | Not specified in this context |
| NCI-H226 | Non-Small Cell Lung Cancer | Not specified in this context | <0.01 µM[6] |
| OVCAR-3 | Ovarian Cancer | Not specified in this context | <0.01 µM[6] |
| PC-3 | Prostate Cancer | Not specified in this context | ~10 nM (for cell cycle arrest)[7] |
Mechanistic Deep Dive: Signaling Pathways and Experimental Workflows
Signaling Pathway: Induction of Apoptosis
Both this compound A-4 and Paclitaxel trigger apoptosis, primarily following mitotic arrest. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged G2/M phase arrest. This arrest can then initiate the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Experimental Workflow: Cell Cycle Analysis
A common method to assess the induction of cell cycle arrest by these agents is flow cytometry with propidium (B1200493) iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content within a cell population.
Detailed Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the effect of this compound A-4 and Paclitaxel on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound A-4 and Paclitaxel stock solutions (in DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer and GTP.
-
Add the test compound (this compound A-4, Paclitaxel, or vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the polymerization by adding purified tubulin to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with this compound A-4 or Paclitaxel.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound A-4 and Paclitaxel stock solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound A-4, Paclitaxel, or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[8][9]
Apoptosis Assay by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound A-4 and Paclitaxel stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound A-4, Paclitaxel, or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[11]
Concluding Remarks
This compound A-4 and Paclitaxel, despite their shared ability to induce mitotic arrest and apoptosis, represent two distinct and powerful strategies in cancer chemotherapy. This compound A-4's dual action as both a tubulin polymerization inhibitor and a potent vascular disrupting agent makes it a compelling candidate for combination therapies, particularly with agents like Paclitaxel that target the tumor cells directly.[12][13][14][15][16] Understanding their divergent mechanisms at a molecular level is crucial for the rational design of novel therapeutic regimens and for overcoming the challenges of drug resistance. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other microtubule-targeting agents.
References
- 1. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination chemotherapy including this compound A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Phase Ib trial of CA4P (this compound A-4 phosphate), carboplatin, and paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Novel Combretastatin Analogues Against CA-4
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1] Its clinical utility, however, is hampered by poor water solubility and metabolic instability. This has spurred the development of numerous analogues designed to overcome these limitations while retaining or enhancing its cytotoxic potency. This guide provides a comparative evaluation of promising new this compound analogues, with a focus on their potency relative to the parent compound, CA-4.
Quantitative Comparison of Anti-proliferative Activity
The anti-proliferative activity of novel this compound analogues is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function. The following tables summarize the IC50 values of several new this compound analogues against various cancer cell lines, with CA-4 as a reference.
Table 1: IC50 Values of Pyridine-Bridged Analogues and CA-4
| Compound | HeLa (Cervical Cancer) IC50 (μM) | HUVEC (Endothelial) IC50 (μM) |
| CA-4 | 0.003 | 0.002 |
| Analogue 4h | 0.002 | 0.001 |
| Analogue 4s | 0.004 | 0.003 |
| Analogue 4t | 0.005 | 0.004 |
Table 2: IC50 Values of a Pyrazole Analogue (XN0502) and CA-4 [2]
| Compound | A549 (Non-small cell lung cancer) IC50 (μM) | HL-7702 (Normal human liver) IC50 (μM) |
| CA-4 | Not Reported in this study | Not Reported in this study |
| XN0502 | 1.8 ± 0.6 | 9.1 ± 0.4 |
Table 3: IC50 Values of a Thiazole-Sulfonamide Hybrid and CA-4 [3]
| Compound | A549 (Lung) IC50 (μM) | HT-29 (Colorectal) IC50 (μM) | 786-O (Renal) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | WI-38 (Normal Fibroblast) IC50 (μM) |
| CA-4 | 0.002 ± 0.0001 | 0.003 ± 0.0002 | 0.004 ± 0.0003 | 0.003 ± 0.0002 | 0.12 ± 0.01 |
| Compound 7 | 0.005 ± 0.0004 | 0.007 ± 0.0005 | 0.009 ± 0.0007 | 0.006 ± 0.0005 | 0.25 ± 0.02 |
Table 4: IC50 Values of Biphenyl (B1667301) Analogues and CA-4 [4]
| Compound | Jurkat (T-cell leukemia) IC50 (μM) | HL-60 (Promyelocytic leukemia) IC50 (μM) |
| CA-4 | 0.004 ± 0.001 | 0.006 ± 0.002 |
| Biphenyl Analogue 1 | 0.025 ± 0.005 | 0.030 ± 0.007 |
| Biphenyl Analogue 2 | 0.040 ± 0.008 | 0.055 ± 0.010 |
Mechanism of Action: Targeting the Tubulin Cytoskeleton
Combretastatins exert their anti-cancer effects primarily by binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5]
Caption: Mechanism of Action of this compound A-4 and its Analogues.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of new chemical entities. Below are detailed methodologies for key assays used to determine the potency of this compound analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and the reference compound (CA-4) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.[8][9]
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the test compounds and CA-4 to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time. The fluorescent reporter preferentially binds to polymerized microtubules, resulting in an increased signal.
-
Data Analysis: Plot the fluorescence intensity against time to obtain polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the control. The IC50 for tubulin polymerization inhibition is then calculated.
Caption: Experimental Workflow for Tubulin Polymerization Inhibition Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]
-
Cell Treatment: Treat cells with the this compound analogues or CA-4 for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from each cell is proportional to its DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The data is then analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathways
The induction of apoptosis by combretastatins is a complex process involving multiple signaling pathways. While the primary trigger is mitotic arrest, downstream events can involve the modulation of various signaling cascades. For instance, CA-4 has been shown to inhibit the PI3K/Akt signaling pathway in thyroid cancer cells, which is known to play a crucial role in cell survival and proliferation.[12] The inhibition of this pathway likely contributes to the pro-apoptotic effects of CA-4. Further research is needed to elucidate the specific signaling pathways affected by novel this compound analogues and to determine if they differ significantly from that of CA-4.
Caption: Simplified PI3K/Akt Signaling Pathway Targeted by CA-4.
Conclusion
The development of novel this compound analogues continues to be a promising avenue in the search for more effective and safer anti-cancer therapies. The data presented in this guide highlights several analogues with potent anti-proliferative activities, some comparable to or even exceeding that of CA-4 in specific cell lines. The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation of these and future compounds. Further investigations into the specific signaling pathways modulated by these new analogues will be crucial in understanding their complete mechanism of action and in identifying potential biomarkers for patient stratification in future clinical trials.
References
- 1. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structurally simplified biphenyl this compound A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Combretastatin and Other Vascular Disrupting Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of tumor vasculature represents a promising frontier in oncology. Vascular Disrupting Agents (VDAs) constitute a class of therapeutics designed to acutely disrupt the established blood vessels of solid tumors, leading to extensive necrosis. This guide provides a detailed comparison of the efficacy of combretastatin, a leading VDA, with other notable agents in its class, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Classes
Small-molecule VDAs are broadly categorized into two main classes based on their mechanism of action:
-
Tubulin-Binding Agents: This class, which includes this compound and its analogues, targets the tubulin protein within the cytoskeleton of endothelial cells. By binding to the colchicine-binding site on β-tubulin, these agents inhibit tubulin polymerization, leading to a rapid change in endothelial cell shape, disruption of cell-cell junctions, and ultimately, vascular collapse and tumor necrosis.[1][2]
-
Flavonoids: This second class of VDAs is exemplified by agents like ASA404 (vadimezan, DMXAA). Their mechanism is thought to involve the induction of inflammatory cytokines within the tumor microenvironment, leading to vascular disruption.
This guide will focus on the comparative efficacy of tubulin-binding VDAs.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the preclinical efficacy of this compound A4 phosphate (B84403) (CA4P), the water-soluble prodrug of this compound A4, against other prominent tubulin-binding VDAs.
Table 1: this compound A4 Phosphate (CA4P) vs. OXi4503
| Efficacy Parameter | This compound A4 Phosphate (CA4P) | OXi4503 (this compound A1 Diphosphate) | Tumor Model | Reference |
| Reduction in Tumor Perfusion (4h post-treatment) | 80-90% | 80-90% | KHT Sarcoma | [3] |
| Viable Tumor Tissue Remaining (24h post-treatment) | 10-15% | <6% | Caki-1 Renal Cell Carcinoma | [4] |
| Tumor Growth Delay (3x/week for 2 weeks) | 6 days | 18 days | Caki-1 Renal Cell Carcinoma | [4] |
Key Finding: In preclinical models, OXi4503 demonstrates more potent antitumor activity compared to CA4P, leading to a smaller viable tumor rim and a more significant delay in tumor growth.[4][5]
Table 2: this compound A4 Phosphate (CA4P) vs. ZD6126
| Efficacy Parameter | This compound A4 Phosphate (CA4P) | ZD6126 (N-acetylcolchinol-O-phosphate) | Tumor Model | Reference |
| Induction of Significant Tumor Necrosis | Yes (at ~1/10th MTD) | Yes (at ~1/30th MTD) | CaNT Murine Carcinoma | [6] |
| Single-Dose Tumor Growth Delay | Modest | Significant (5.7 days) | Calu-6 Lung Cancer Xenograft | [6][7] |
| Multi-Dose Tumor Growth Delay | Significant | Potent | FaDu Head and Neck Squamous Cell Carcinoma | [6] |
Key Finding: ZD6126 shows potent antivascular and antitumor effects at doses well below its maximum tolerated dose (MTD), suggesting a wide therapeutic window in preclinical models.[6][7] While single-dose efficacy is comparable to or greater than CA4P, multi-dosing regimens of ZD6126 demonstrate substantial tumor growth delay.[6] However, the clinical development of ZD6126 was halted due to cardiotoxicity at therapeutic doses.[8][9]
Experimental Protocols
Study of CA4P vs. OXi4503 in Caki-1 Human Renal Cell Carcinoma Xenografts[5]
-
Cell Lines: Caki-1 human clear cell renal cell carcinoma cells.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of Caki-1 cells into the flanks of SCID mice. Tumors were grown to a palpable size.
-
Drug Administration:
-
CA4P: 100 mg/kg, administered intraperitoneally (i.p.).
-
OXi4503: 25 mg/kg, administered i.p.
-
For tumor growth delay studies, drugs were administered three times per week (Monday, Wednesday, Friday) for two weeks.
-
-
Efficacy Assessment:
-
Tumor Necrosis: Tumors were harvested 24 hours after a single drug treatment, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The percentage of viable tumor tissue was quantified.
-
Tumor Growth Delay: Tumor volumes were measured regularly, and the time for tumors to reach a predetermined size was recorded.
-
Study of ZD6126 in Calu-6 Human Lung Cancer Xenografts[8][11]
-
Cell Lines: Calu-6 human lung cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of Calu-6 cells.
-
Drug Administration:
-
ZD6126: Single dose of 200 mg/kg or five daily doses of 100 mg/kg, administered i.p.
-
-
Efficacy Assessment:
-
Tumor Necrosis: Tumors were excised 24 hours after treatment, and the extent of necrosis was evaluated histologically.
-
Tumor Growth Delay: Tumor volumes were measured, and the time to reach a specific volume was determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by tubulin-binding VDAs and a typical experimental workflow for evaluating their efficacy.
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Typical workflow for preclinical VDA efficacy studies.
Conclusion
Preclinical data robustly supports the potent vascular-disrupting and antitumor activities of this compound and its analogues. Comparative studies highlight the superior efficacy of second-generation agents like OXi4503 in certain tumor models. While ZD6126 also demonstrated significant preclinical promise, its development was hampered by toxicity issues, underscoring the importance of the therapeutic window for this class of drugs. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development of novel, more effective, and safer vascular disrupting agents for cancer therapy.
References
- 1. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual Targeting of Tumor Vasculature: Combining Avastin and Vascular Disrupting Agents (CA4P or OXi4503) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZD6126 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Predicting Clinical Response to Combretastatin: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A4 Phosphate (B84403) (CA4P), a potent vascular disrupting agent (VDA), has demonstrated significant anti-tumor activity by selectively targeting and collapsing tumor vasculature, leading to extensive tumor necrosis.[1][2] Despite its promise, the clinical efficacy of this compound and its analogs can be variable. This variability underscores the critical need for robust biomarkers to predict clinical response, monitor therapeutic efficacy, and understand mechanisms of resistance. This guide provides a comparative overview of the leading biomarker candidates for predicting clinical response to this compound, supported by experimental data and detailed methodologies.
Imaging Biomarkers: Visualizing Vascular Disruption
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as the most established biomarker for assessing the pharmacodynamic effects of this compound on tumor vasculature. This non-invasive technique provides quantitative measurements of tumor blood flow, vascular permeability, and the volume of the extravascular extracellular space.
Key DCE-MRI Parameters
-
Ktrans (Volume Transfer Constant): This parameter reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, representing a combination of blood flow and endothelial permeability. A significant reduction in Ktrans is a hallmark of this compound's vascular disrupting activity.
-
AUC (Area Under the Curve): The area under the contrast agent concentration-time curve provides a semi-quantitative measure of vascular perfusion.
Comparative Performance of DCE-MRI in Preclinical and Clinical Settings
| Study Type | Model/Patient Population | This compound Dose | Time Point | Key Finding |
| Preclinical | Rat P22 Carcinosarcoma | 30 mg/kg | 6 hours | 64% reduction in tumor Ktrans.[3] |
| Clinical (Phase I) | Patients with Advanced Solid Tumors | ≥ 52 mg/m² | 4 hours | 37% mean reduction in tumor Ktrans.[3] |
| Clinical (Phase I) | Patients with Advanced Solid Tumors | ≥ 52 mg/m² | 24 hours | 29% mean reduction in tumor Ktrans.[3] |
These data consistently demonstrate that this compound induces a rapid and significant reduction in tumor vascular perfusion and permeability, which can be quantitatively measured by DCE-MRI.
Molecular Biomarkers of Resistance: The Role of β-Tubulin Isotypes
Resistance to this compound, as with other tubulin-binding agents, can emerge. One of the key mechanisms of resistance involves alterations in the expression of β-tubulin isotypes.
Studies have shown that cancer cell lines resistant to this compound A-4 exhibit a distinctive pattern of β-tubulin isotype expression, notably a reduction in the expression of class III β-tubulin. This suggests that the specific composition of tubulin isotypes within a tumor could be a predictive biomarker of intrinsic or acquired resistance to this compound.
Experimental Protocols
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Objective: To quantitatively assess changes in tumor vascular hemodynamics in response to this compound treatment.
Materials:
-
MRI scanner (1.5T or higher)
-
Body coil
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Power injector
-
Image analysis software with pharmacokinetic modeling capabilities (e.g., implementing the Tofts model)
Procedure:
-
Patient/Animal Preparation: Position the patient or animal in the MRI scanner to ensure the tumor is within the imaging field of view.
-
Baseline Imaging:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.
-
Obtain a set of pre-contrast dynamic gradient echo images.
-
-
Contrast Administration: Administer a bolus of Gd-DTPA intravenously at a controlled rate.
-
Dynamic Imaging: Immediately following contrast injection, acquire a series of T1-weighted gradient echo images with high temporal resolution (e.g., every 6 seconds) for a duration of at least 5-10 minutes to capture the influx and washout of the contrast agent.
-
Post-treatment Imaging: Repeat the DCE-MRI procedure at specified time points after this compound administration (e.g., 4, 6, and 24 hours) to assess changes in vascular parameters.
-
Data Analysis:
-
Correct for motion artifacts.
-
Convert the signal intensity-time course data to contrast agent concentration-time curves.
-
Fit the data to a pharmacokinetic model (e.g., the extended Tofts model) to derive quantitative parameters such as Ktrans, Vp (plasma volume), and Ve (extravascular extracellular space volume).
-
Calculate the area under the concentration-time curve (AUC).
-
Compare the post-treatment values to baseline to quantify the treatment effect.
-
Western Blotting for β-Tubulin Isotype Expression
Objective: To determine the expression levels of different β-tubulin isotypes in tumor tissue or cell lines to assess potential resistance to this compound.
Materials:
-
Tumor tissue lysate or cell lysate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for different β-tubulin isotypes (e.g., class I, III, IV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue or lyse cells in an appropriate buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the β-tubulin isotype of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of each isotype to a loading control (e.g., β-actin or total β-tubulin) to compare expression levels between samples.
-
Signaling Pathways and Experimental Workflows
This compound's Disruption of VE-Cadherin Signaling
This compound's primary mechanism of vascular disruption involves the depolymerization of microtubules in endothelial cells. This cytoskeletal collapse has a direct impact on cell-cell junctions, particularly through the disruption of the Vascular Endothelial (VE)-cadherin signaling pathway. This leads to increased vascular permeability and ultimately, vascular collapse.
Caption: this compound A4P signaling pathway leading to tumor necrosis.
Experimental Workflow for Biomarker Assessment
The identification and validation of predictive biomarkers for this compound response involves a multi-step process, integrating preclinical and clinical studies.
Caption: Workflow for this compound biomarker discovery and validation.
Circulating Biomarkers: An Area for Future Development
Conclusion
Predicting the clinical response to this compound is crucial for optimizing its therapeutic potential. DCE-MRI stands out as a robust pharmacodynamic biomarker, providing quantitative evidence of the drug's vascular-disrupting effects. At the molecular level, the expression profile of β-tubulin isotypes holds promise as a biomarker for predicting resistance. While the search for validated circulating biomarkers continues, the integration of advanced imaging and molecular analyses into clinical trials will be paramount in developing personalized treatment strategies with this compound and other vascular disrupting agents.
References
- 1. This compound A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Combretastatin A-1 and A-4 Prodrugs in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
Combretastatin A-1 (CA-1) and this compound A-4 (CA-4) are potent natural products isolated from the African bush willow, Combretum caffrum. Both compounds exhibit significant anti-cancer properties by inhibiting tubulin polymerization, a critical process for cell division and maintenance of cell shape.[1][2] However, their poor water solubility has limited their clinical application. To overcome this, water-soluble phosphate (B84403) prodrugs have been developed: this compound A-1 diphosphate (B83284) (OXi4503) and this compound A-4 phosphate (Fosbretabulin, CA4P).[1][3] These prodrugs are converted in vivo to their active forms, CA-1 and CA-4, respectively, by endogenous phosphatases.[3] This guide provides a detailed head-to-head comparison of these two promising anti-cancer agents, focusing on their performance, underlying mechanisms, and supporting experimental data.
Mechanism of Action: Beyond Tubulin Inhibition
Both this compound A-1 and A-4 prodrugs act as vascular disrupting agents (VDAs), selectively targeting the tumor vasculature.[1][4] Their primary mechanism involves binding to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][5] This disruption of the cytoskeleton in endothelial cells, particularly the immature and rapidly proliferating cells lining tumor blood vessels, causes a cascade of events leading to vascular collapse and tumor necrosis.[6][7]
Interestingly, preclinical studies suggest that the active metabolite of the this compound A-1 prodrug, CA-1, may possess a dual mechanism of action. In addition to tubulin binding, it is suggested to be metabolized into a reactive ortho-quinone species, which could contribute to its enhanced cytotoxic effects compared to CA-4.[8][9]
Below is a diagram illustrating the proposed signaling pathway for both prodrugs.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the performance of this compound A-1 and A-4 prodrugs.
Table 1: In Vivo Efficacy - Vascular Shutdown in Tumors
| Prodrug | Animal Model | Tumor Type | Dose for 50% Vascular Shutdown (ED50) | Reference |
| OXi4503 (CA-1 Prodrug) | SCID Mice | MDA-MB-231 Adenocarcinoma | 3 mg/kg | [10][11] |
| CA4P (CA-4 Prodrug) | SCID Mice | MDA-MB-231 Adenocarcinoma | 43 mg/kg | [10][11] |
Table 2: Pharmacokinetics in Mice Bearing MAC29 Tumors
| Parameter | This compound A-1 (from OXi4503) | This compound A-4 (from CA4P) | Reference |
| Plasma Area Under the Curve (AUC) (µg·h·mL⁻¹) | 10.4 | 18.4 | [8] |
| Tumor Area Under the Curve (AUC) (µg·h·mL⁻¹) | 13.1 | 60.1 | [8] |
Table 3: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound A-4 | HeLa | 1 µM | [12] |
| This compound A-4 | JAR | 100 µM | [12] |
| This compound A-4 | P388 | 0.0004 µg/mL | [3] |
Experimental Protocols: Methodologies for Key Experiments
This section provides an overview of the methodologies used in the preclinical evaluation of this compound A-1 and A-4 prodrugs.
Synthesis of this compound Phosphate Prodrugs
The synthesis of both this compound A-1 and A-4 phosphate prodrugs generally involves the phosphorylation of the phenolic hydroxyl groups of the parent compounds.
-
General Procedure for Phosphorylation:
-
The parent this compound (A-1 or A-4) is dissolved in a suitable organic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen) and cooled.
-
A phosphorylating agent, such as dibenzylphosphite, is added in the presence of a coupling agent and a base (e.g., diisopropylethylamine and 4-dimethylaminopyridine).[13]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the protecting groups (e.g., benzyl (B1604629) groups) are cleaved.
-
The final phosphate prodrug is typically converted to a salt (e.g., sodium salt) to enhance water solubility.[14][15]
-
A schematic of the synthesis process is outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]
-
Protocol Overview:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound A-1 or A-4) for a specified period (e.g., 72 hours).[17]
-
After incubation, an MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[17]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[18]
-
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[19][20]
-
Fluorescence-Based Protocol Overview:
-
Purified tubulin is mixed with a fluorescent reporter that binds to polymerized microtubules.[19][21]
-
The test compound (this compound A-1 or A-4) and GTP are added to the mixture.
-
The reaction is initiated by increasing the temperature to 37°C.[1]
-
The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorescence plate reader.[20][21]
-
Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase.[19]
-
In Vivo Vascular Disruption Assay
This assay evaluates the ability of the prodrugs to disrupt tumor blood vessels in animal models.[6][22]
-
Protocol Overview:
-
Tumors are established in immunocompromised mice (e.g., SCID mice) by subcutaneous injection of human cancer cells.[10][23]
-
Once the tumors reach a certain size, the mice are treated with the this compound prodrug (OXi4503 or CA4P) via intraperitoneal or intravenous injection.[6][23]
-
At various time points after treatment, tumor blood flow is assessed. This can be done by injecting fluorescent microspheres and analyzing their distribution in tumor sections using fluorescence microscopy.[10]
-
The extent of vascular shutdown is quantified by comparing the density of perfused blood vessels in treated versus control tumors.[24]
-
Tumor necrosis can also be evaluated through histological analysis.[6][23]
-
Conclusion
Both this compound A-1 and A-4 prodrugs are potent vascular disrupting agents with significant potential in cancer therapy. Preclinical data suggests that the this compound A-1 prodrug, OXi4503, may exhibit superior in vivo efficacy in shutting down tumor vasculature at lower doses compared to the this compound A-4 prodrug, Fosbretabulin. This enhanced activity might be attributed to a dual mechanism of action involving the formation of a reactive metabolite in addition to tubulin polymerization inhibition. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profiles of these two promising anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the full therapeutic potential of these compounds.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combretastins A-1 and A-4 Prodrugs: A Mini-Review - MedCrave online [medcraveonline.com]
- 4. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of this compound A-4 and its sodium phosphate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Comparative preclinical pharmacokinetic and metabolic studies of the this compound prodrugs this compound A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to this compound A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of this compound A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study | Sciety [sciety.org]
- 15. Antineoplastic agents 322. synthesis of this compound A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo and in vitro evaluation of this compound A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of this compound A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. asu.elsevierpure.com [asu.elsevierpure.com]
Unveiling Combretastatin's Vascular Disruption: An In Vivo Imaging Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo imaging techniques to confirm the mechanism of action of combretastatin, a potent vascular-disrupting agent (VDA). We delve into supporting experimental data, detailed protocols, and visual workflows to illustrate how these methods stack up against traditional ex vivo approaches.
This compound A-4 (CA-4) and its water-soluble prodrug, this compound A-4 phosphate (B84403) (CA4P), are powerful antineoplastic agents that target the tumor vasculature.[1][2] Their primary mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[1][3] This cytoskeletal disruption causes a rapid change in endothelial cell shape, increasing vascular permeability and ultimately leading to a swift and selective shutdown of blood flow within the tumor, causing extensive necrosis.[2][3][4] Confirming this vascular-disrupting effect is crucial in the preclinical and clinical development of this compound and its analogs. While traditional histological methods provide a static snapshot of the aftermath, in vivo imaging offers a dynamic window into the real-time physiological changes induced by the drug.
In Vivo Imaging vs. Ex Vivo Histology: A Comparative Overview
The gold standard for anatomical and cellular-level validation has traditionally been ex vivo histology. However, for a dynamic process like vascular disruption, its limitations are apparent. In vivo imaging techniques provide a non-invasive means to longitudinally monitor the same subject, offering invaluable data on the onset, duration, and reversal of drug effects.
Here, we compare the leading in vivo imaging modalities with ex vivo histology for confirming this compound's mechanism of action.
| Feature | In Vivo Imaging (e.g., DCE-MRI, BLI) | Ex Vivo Histology/Immunohistochemistry |
| Data Type | Functional, physiological, and anatomical | Static, morphological, and molecular |
| Temporal Resolution | High (seconds to minutes) | Low (single endpoint) |
| Longitudinal Monitoring | Yes (same animal over time) | No (terminal procedure) |
| Invasiveness | Non-invasive or minimally invasive | Terminal, highly invasive |
| Information Provided | Blood flow, vascular permeability, perfusion, cell viability | Vessel density, necrosis, specific protein expression (e.g., CD31) |
| Throughput | Moderate to high | Low to moderate |
| Key Advantage | Dynamic, real-time assessment of vascular function | High-resolution anatomical and molecular detail |
| Key Limitation | Lower spatial resolution than microscopy | Provides only a static snapshot of a single time point |
Quantitative Data Presentation: In Vivo Imaging Modalities
The following tables summarize quantitative data from preclinical studies using various in vivo imaging techniques to assess the impact of CA4P on tumor vasculature.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful tool for quantifying changes in blood flow and vascular permeability.[5] By tracking the influx and efflux of a contrast agent, parameters like the volume transfer constant (Ktrans) can be calculated.
| Animal Model | Tumor Type | CA4P Dose | Time Point | % Reduction in Tumor Ktrans | Reference |
| Rat | P22 Carcinosarcoma | 30 mg/kg | 6 hours | 64% | [6][7] |
| Human (Clinical Trial) | Various Solid Tumors | ≥ 52 mg/m² | 4 hours | 37% (mean) | [6][7] |
| Human (Clinical Trial) | Various Solid Tumors | ≥ 52 mg/m² | 24 hours | 29% (mean) | [6][7] |
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging technique that can be used to non-invasively monitor tumor viability and, indirectly, perfusion.[8] A decrease in bioluminescent signal after the administration of luciferin (B1168401) substrate indicates reduced delivery due to vascular shutdown.
| Animal Model | Tumor Type | CA4P Dose | Time Point | % Reduction in Light Emission | Reference |
| Mouse | MDA-MB-231 Breast Cancer | 120 mg/kg | ~2 hours | 50-90% | [8] |
| Mouse | 9L Glioma | 120 mg/kg | 2 hours | Significant decrease | [2][9] |
Signaling Pathway and Experimental Workflows
To better visualize the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are summarized protocols for key experiments cited in this guide.
In Vivo Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol is a generalized summary based on methodologies used in preclinical studies of CA4P.[5][6]
-
Animal Preparation: Anesthetize the tumor-bearing animal (e.g., with isoflurane) and maintain its body temperature. Place a catheter in a tail vein for contrast agent injection.
-
Imaging Setup: Position the animal in the MRI scanner. Acquire pre-contrast T1-weighted images to establish a baseline.
-
Dynamic Scan: Begin the dynamic T1-weighted scan (e.g., using a fast spoiled gradient echo sequence). After a few baseline scans, inject a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) through the catheter.
-
Image Acquisition: Continue acquiring images for a set duration (e.g., 5-10 minutes) to capture the wash-in and wash-out of the contrast agent.
-
Post-Treatment Imaging: Administer CA4P (e.g., intraperitoneally). Repeat the DCE-MRI procedure at various time points (e.g., 2, 6, and 24 hours) post-treatment to monitor changes.
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and normal tissue (e.g., muscle) on the images. Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity curves within the ROIs to calculate parameters such as Ktrans (volume transfer constant) and the area under the curve (AUC).
In Vivo Bioluminescence Imaging (BLI)
This protocol is a summary of the dynamic BLI method used to assess vascular shutdown.[2][8]
-
Animal and Reagent Preparation: Use tumor-bearing animals with cancer cells engineered to express luciferase. Prepare a stock solution of D-luciferin substrate.
-
Baseline Imaging: Anesthetize the animal (e.g., with isoflurane) and place it in the imaging chamber of an in vivo imaging system (e.g., IVIS).
-
Substrate Administration: Inject D-luciferin (e.g., intraperitoneally or subcutaneously).
-
Dynamic Image Acquisition: Immediately begin acquiring a sequence of images over a period (e.g., 20-30 minutes) to capture the peak light emission and subsequent decay.
-
Drug Administration: Administer CA4P to the animal.
-
Post-Treatment Imaging: At desired time points (e.g., 2, 6, 24 hours) after CA4P administration, repeat the anesthesia, luciferin injection, and dynamic imaging sequence.
-
Data Analysis: Define ROIs over the tumor area. Quantify the total photon flux (photons/second) within the ROI for each image in the time sequence. Compare the peak signal intensity and the time to peak before and after treatment.
Ex Vivo Histology and Immunohistochemistry
This protocol outlines the steps for histological validation of vascular disruption.[2][10]
-
Perfusion Marker Injection: Shortly before euthanasia (e.g., 1 minute), inject a perfusion marker such as Hoechst 33342 intravenously to label perfused vessels.
-
Tissue Collection: Euthanize the animal at the designated time point after CA4P treatment. Excise the tumor and surrounding tissue.
-
Tissue Processing: Fix the tissue in formalin and embed it in paraffin, or snap-freeze in an optimal cutting temperature (OCT) compound for frozen sections.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the tissue using a microtome or cryostat.
-
Staining:
-
Hematoxylin and Eosin (H&E): Perform standard H&E staining to visualize overall tissue morphology and identify areas of necrosis.
-
Immunohistochemistry (IHC): For vascular analysis, perform IHC using an antibody against an endothelial cell marker like CD31 to visualize blood vessels. Use a fluorescent secondary antibody.
-
-
Imaging: Image the stained sections using a light or fluorescence microscope. The Hoechst dye will appear blue, and the CD31-stained vessels will appear in the color of the secondary antibody's fluorophore (e.g., green or red).
-
Analysis: Quantify vessel density (number of CD31-positive structures per unit area) and assess the extent of necrosis from the H&E-stained sections. Correlate the Hoechst signal with CD31 staining to determine the proportion of perfused vessels.
Conclusion
In vivo imaging techniques, particularly DCE-MRI and BLI, offer indispensable advantages for confirming the vascular-disrupting mechanism of this compound. They provide dynamic, quantitative, and longitudinal data on blood flow and perfusion that are not attainable with traditional ex vivo methods. While histology remains crucial for high-resolution anatomical validation of necrosis and vessel structure at a study's endpoint, the ability of in vivo imaging to capture the rapid and transient effects of VDAs in real-time makes it a superior tool for mechanistic studies and for optimizing therapeutic strategies. The integration of these imaging modalities into preclinical and clinical research will continue to be vital for the development of this compound and the next generation of vascular-targeting agents.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Dynamic bioluminescence and fluorescence imaging of the effects of the antivascular agent this compound-A4P (CA4P) on brain tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound A4 phosphate has tumor antivascular activity in rat and man as demonstrated by dynamic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antivascular effects of this compound A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic bioluminescence and fluorescence imaging of the effects of the antivascular agent this compound-A4P (CA4P) on brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantifying the Synergistic Advantage of Combretastatin Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatins, particularly Combretastatin A4 (CA4), have emerged as potent vascular disrupting agents (VDAs) in oncology. Their unique mechanism of targeting tumor vasculature offers a compelling strategy for combination therapies, aiming to enhance the efficacy of conventional cytotoxic agents. This guide provides a comparative analysis of the synergistic potential of this compound in combination with other anticancer drugs, supported by experimental data and detailed protocols to aid in the design and interpretation of similar studies.
The Power of Synergy: The Combination Index (CI)
The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern cancer therapy. The Chou-Talalay method is a widely accepted approach to quantify this interaction, utilizing the Combination Index (CI). The CI provides a quantitative measure of the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This guide will focus on presenting available CI values for various this compound combination therapies to facilitate a data-driven comparison.
Comparative Analysis of Synergistic Indices
While numerous studies have reported the synergistic effects of this compound in combination with various chemotherapeutic agents, a comprehensive, standardized comparison of CI values across different studies and cell lines is challenging due to variations in experimental conditions. However, available data provides valuable insights into promising combinations.
| Drug Combination | Cell Line | IC50 (nM) of CA4 alone | IC50 of Co-drug alone | Combination Effect (CI Value) | Reference |
| This compound A4 (CA4) + Camptothecin (Cpt) | HeLa | 58.3 nM | 50.9 nM | < 0.1 (Strong Synergy) | [1][2] |
| This compound A4 Phosphate (B84403) (CA4P) + Cisplatin (B142131) | Human Osteosarcoma (in vivo) | Not Reported | Not Reported | Synergistic effects observed | [3] |
| AC-7700 (CA4 derivative) + Cisplatin | Murine & Human Tumors (in vivo) | Not Reported | Not Reported | Augmented antitumor activity | [4] |
| This compound A4 Phosphate (CA4P) + Paclitaxel (B517696) | Anaplastic Thyroid Cancer (in vivo) | Not Reported | Not Reported | Excellent antineoplastic activity | [5] |
Key Experimental Protocols
To aid researchers in quantifying the synergistic index of this compound combination therapies, this section provides detailed methodologies for essential in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound A4, the combination drug, and the combination of both at a fixed ratio. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each drug and the combination. Use these values to calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the single agents and their combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[6][7][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the single agents and their combination for a specified time.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10][11]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.
Visualizing the Mechanisms of Synergy
Understanding the underlying molecular mechanisms is crucial for optimizing combination therapies. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for Determining the Combination Index.
Caption: Dual Targeting of Microtubules by this compound and Paclitaxel.
Caption: Enhanced Cisplatin Efficacy through this compound-Induced Vascular Disruption.
Conclusion
The combination of combretastatins with conventional chemotherapeutics represents a promising strategy to enhance anticancer efficacy. The quantitative assessment of synergy through the Combination Index provides a robust framework for identifying and optimizing these combinations. While further in vitro studies are needed to establish a comprehensive comparative dataset of CI values, the existing evidence strongly supports the synergistic potential of this compound in combination with agents like camptothecin, cisplatin, and paclitaxel. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers dedicated to advancing these innovative cancer treatment strategies.
References
- 1. This compound A4-camptothecin micelles as combination therapy for effective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A4-camptothecin micelles as combination therapy for effective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Effects of Cisplatin Combined with this compound A4 Phosphate on Human Osteosarcoma-Xenografted Mice [pubmed.ncbi.nlm.nih.gov]
- 4. Combination effect of AC‐7700, a novel this compound A‐4 derivative, and cisplatin against murine and human tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy including this compound A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validating Combretastatin-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating apoptosis induced by combretastatin A-4 (CA-4), a potent microtubule-targeting agent. We delve into the use of caspase assays as a primary validation method, comparing the performance of CA-4 with other microtubule inhibitors such as paclitaxel (B517696), vincristine, and colchicine (B1669291). This guide includes supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
This compound A-4 and the Induction of Apoptosis
This compound A-4, a natural stilbenoid derived from the African bush willow tree Combretum caffrum, is a powerful anti-cancer agent that functions by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules. This disruption of the cellular cytoskeleton triggers a cascade of events culminating in programmed cell death, or apoptosis. The apoptotic response to CA-4 can be initiated through various signaling pathways, including the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent activation of caspase-9 and the effector caspases-3/7. In some cellular contexts, CA-4 may also induce cell death through mitotic catastrophe, a process that can occur independently of caspase activation.
Caspase Assays: The Gold Standard for Apoptosis Validation
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase assays are therefore a direct and reliable method for quantifying apoptotic cell death. These assays typically utilize a specific peptide substrate for a particular caspase, which, when cleaved, generates a detectable signal, such as color, fluorescence, or luminescence. The most commonly used assays for validating apoptosis focus on the activity of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the hallmark morphological changes of apoptosis.
Comparative Analysis of Microtubule-Targeting Agents
To provide a comprehensive understanding of this compound's apoptotic efficacy, this guide compares its effects with other well-established microtubule-targeting agents.
-
Paclitaxel (Taxol): In contrast to this compound, paclitaxel stabilizes microtubules, preventing their depolymerization. This also leads to cell cycle arrest and apoptosis.
-
Vincristine: This vinca (B1221190) alkaloid also destabilizes microtubules, but through a different binding site than this compound.
-
Colchicine: As a classical microtubule-destabilizing agent that binds to the same site as this compound, colchicine serves as a direct comparator for its mechanism of action.
Quantitative Comparison of Caspase-3/7 Activation
The following table summarizes quantitative data from various studies on the activation of caspase-3/7 induced by this compound A-4 and its alternatives. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, drug concentrations, and incubation times.
| Agent | Cell Line | Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| This compound A-4 Analogue (SIX2G) | AMO-1 (Multiple Myeloma) | 40 nM | 24 hours | > 2-fold | [1] |
| This compound A-4 Analogue (Compound 6) | MDA-MB-231 (Breast Cancer) | IC50 | 24 hours | ~15.7-fold | [2] |
| This compound A-4 Analogue (Compound 12) | MDA-MB-231 (Breast Cancer) | IC50 | 24 hours | ~9.16-fold | [2] |
| Paclitaxel | Various Lung Cancer Cell Lines | 10 µM | 24 hours | 1.2 to 3.15-fold (20% to 215% increase) | [3] |
| Paclitaxel | 4T1-Luc (Breast Cancer) | 25 µM | Not Specified | ~2-fold | [4] |
| Vincristine | BCL1 (Lymphoma) | 3.7 µg/mL | Not Specified | Not directly quantified as fold-change, but activity detected | [5] |
| Vincristine | BCL1 (Lymphoma) | 8.5 µg/mL | Not Specified | Significant increase in caspase-3 and -9 activity | [5] |
| Colchicine | L-02 (Normal Liver) | 0.1 µM | Not Specified | Activation of caspase-3 and -9 observed | [6] |
| Colchicine | HT-29 (Colon Cancer) | 1 µg/mL | Not Specified | Activation of caspase-3 observed | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, focusing on a typical fluorometric caspase-3/7 assay.
Fluorometric Caspase-3/7 Activity Assay
This protocol is a generalized procedure based on commercially available kits and published studies.[8][9] Researchers should always refer to the specific instructions provided with their assay kit.
Materials:
-
Cancer cell line of interest
-
This compound A-4 or other microtubule-targeting agents
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
96-well, black, clear-bottom microplates
-
Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AFC or Z-DEVD-R110)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) or collect (for suspension cells) and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound A-4, paclitaxel) and a positive control (e.g., staurosporine) in culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Carefully remove the old medium and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves mixing the substrate with the assay buffer.
-
Allow the plate and the assay reagent to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase-3/7 assay reagent to each well.
-
-
Incubation and Signal Measurement:
-
Mix the contents of the wells gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC, Ex/Em = 499/521 nm for R110).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only) from all readings.
-
Calculate the fold increase in caspase-3/7 activity by dividing the fluorescence values of the treated samples by the fluorescence values of the vehicle control.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for this compound-induced apoptosis and the general workflow for a caspase assay.
Conclusion
Validating apoptosis is a critical step in the preclinical evaluation of anti-cancer agents like this compound A-4. Caspase assays, particularly those targeting the executioner caspases-3 and -7, provide a robust and quantitative method for this purpose. The data presented in this guide demonstrate that this compound A-4 and its analogues are potent inducers of caspase-mediated apoptosis, often exceeding the activity of other microtubule-targeting agents. For a comprehensive and reliable assessment, it is recommended to complement caspase activity assays with other methods that measure different hallmarks of apoptosis, such as Annexin V staining for the detection of early apoptotic events or TUNEL assays for DNA fragmentation. By employing a multi-faceted approach, researchers can gain a deeper understanding of the apoptotic mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Unveiling the Potency of Combretastatin Derivatives: A Comparative Guide to Anti-Proliferative Activity
A detailed analysis of the anti-proliferative efficacy of various combretastatin derivatives reveals a landscape of potent cytotoxic agents against a range of cancer cell lines. This guide provides a comparative overview of their half-maximal inhibitory concentrations (IC50), delves into the experimental methodologies used for these assessments, and visualizes the key signaling pathways and experimental workflows.
Combretastatins, originally isolated from the African bush willow Combretum caffrum, are a class of potent anti-cancer agents that function primarily by inhibiting tubulin polymerization, a critical process in cell division.[1][2] The parent compound, this compound A-4 (CA-4), has demonstrated significant cytotoxic activity, leading to the development of numerous derivatives aimed at improving its pharmacological properties, such as aqueous solubility and metabolic stability, while retaining or enhancing its anti-proliferative effects.[2][3] This guide synthesizes data from multiple studies to offer a clear comparison of the IC50 values of these derivatives, providing researchers with a valuable resource for drug development and cancer research.
Comparative Anti-Proliferative Activity (IC50)
The anti-proliferative activity of this compound derivatives is typically assessed across a panel of human cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines, as reported in recent literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound A-4 (CA-4) | HCT-116 (Colon) | 0.0029 - 0.02 | [3][4] |
| HeLa (Cervical) | 0.0036 | [4] | |
| HepG2 (Liver) | 0.0081 | [4] | |
| MCF-7 (Breast) | 0.003 - 0.14 | [3][4] | |
| A549 (Lung) | <0.2 | [1] | |
| SW480 (Colon) | <0.2 | [1] | |
| SW620 (Colon, metastatic) | <0.2 | [1] | |
| PC3 (Prostate) | <0.2 | [1] | |
| Compound 8 | SW480, SW620, PC3, HepG2, MDA, A549 | 18.8 - 32.7 | [1] |
| Compound 20 | SW480, SW620, PC3, HepG2, MDA, A549 | 18.8 - 32.7 | [1] |
| Compound 16a | HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-7 | 0.0036 - 0.11 | [4] |
| Compound 16i | HCT-116, HeLa, HepG2, MGC803, MKN45 | 0.0034 - 0.0113 | [4] |
| MCF-7 | 0.53 | [4] | |
| Compound 9a | HCT-116 | 0.02 | [3] |
| Pyrrole derivative 12 | SGC-7901 (Gastric) | 0.390 | [2] |
| HT-1080 (Fibrosarcoma) | 0.070 | [2] | |
| KB (Oral) | 0.045 | [2] | |
| Thiazole analogue 14 | Five human cancer cell lines | 0.0084 - 0.0264 | [2] |
| Maleimide derivative 19 | SGC-7901, HT-1080, KB | 0.65 - 1.3 | [2] |
| Acylhydrazone derivative 20 | Various cancer cell lines | 0.004 - 18 | [2] |
| β-lactam derivative | MCF-7 | 0.010 - 0.017 | [5] |
| MDA-MB-231 (Breast) | 0.047 - 0.054 | [5] | |
| Compound 11b | HepG2 | 3.83 | [6] |
| HCT-116 | 10.20 | [6] | |
| A549 | 10.67 | [6] | |
| Biphenyl (B1667301) analogue MP5-F9 | MG-63 (Osteosarcoma) | Not specified | [7] |
| Biphenyl analogue MP5-G9 | MG-63 (Osteosarcoma) | Not specified | [7] |
Experimental Protocols
The determination of IC50 values relies on robust and reproducible in vitro cell viability and proliferation assays. The two most commonly cited methods in the reviewed literature are the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 510 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured on a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Signaling Pathways and Experimental Workflow
This compound and its derivatives exert their anti-proliferative effects primarily by disrupting the microtubule dynamics within cells. This interference with the cytoskeleton leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Mechanism of action for this compound derivatives.
The experimental workflow for determining the anti-proliferative IC50 values of these compounds follows a standardized procedure to ensure accuracy and reproducibility.
Caption: Experimental workflow for IC50 determination.
References
- 1. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity | MDPI [mdpi.com]
- 2. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Structurally simplified biphenyl this compound A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
Combretastatin's Vascular Targeting: A Comparative Analysis of its Selectivity for Tumor Endothelial Cells
A detailed guide for researchers on the preferential action of Combretastatin on tumor vasculature compared to normal endothelial cells, supported by experimental data and methodologies.
This compound A-4 Phosphate (B84403) (CA-4P), a water-soluble prodrug of this compound A-4, has emerged as a potent vascular disrupting agent (VDA) that exhibits a remarkable selectivity for tumor vasculature over that of normal tissues.[1][2][3] This preferential activity forms the cornerstone of its therapeutic potential, enabling the induction of rapid and extensive tumor necrosis by targeting the very blood vessels that sustain the tumor's growth.[1][4] This guide provides a comprehensive comparison of this compound's effects on tumor versus normal endothelial cells, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The Basis of Selectivity: Why Tumor Vasculature is More Susceptible
The selective action of this compound is not attributed to a single factor but rather a convergence of physiological and molecular differences between the endothelial cells lining tumor blood vessels and those in healthy tissues.
-
Higher Proliferation Rate: Endothelial cells within the tumor microenvironment are often in a state of active proliferation to support angiogenesis. These rapidly dividing cells are significantly more sensitive to the cytotoxic and anti-proliferative effects of tubulin-binding agents like this compound compared to their quiescent counterparts in stable, normal vasculature.[2][5][6]
-
Immature and Disorganized Vasculature: Tumor blood vessels are characteristically immature, tortuous, and lack the robust structural support of normal vessels.[7] They often have a deficient basement membrane and are not fully ensheathed by pericytes or smooth muscle cells. This structural immaturity renders them more vulnerable to agents that disrupt the endothelial cytoskeleton.[5][8]
-
Disruption of VE-Cadherin Signaling: this compound has been shown to interfere with the vascular endothelial (VE)-cadherin signaling pathway.[5][8] VE-cadherin is a critical component of adherens junctions between endothelial cells, maintaining vascular integrity. By disrupting this signaling, this compound leads to a rapid increase in endothelial cell permeability, vascular leakage, and eventual collapse of the tumor's vascular network.[5][8]
-
Enhanced Prodrug Conversion: There is evidence to suggest that the conversion of the inactive prodrug, CA-4P, to its active form, this compound A-4, by endogenous phosphatases is more efficient within the tumor microenvironment compared to some normal tissues like skeletal muscle.[9]
Quantitative Comparison of this compound's Effects
The following tables summarize key quantitative data from preclinical studies, highlighting the differential impact of this compound on tumor and normal vasculature.
Table 1: In Vivo Vascular Effects of this compound A-4 Phosphate
| Parameter | Tumor Vasculature | Normal Tissue Vasculature | Reference |
| Blood Flow Reduction (6h post-treatment) | ~100-fold decrease (P22 carcinosarcoma) | ~7-fold decrease (Spleen, most affected normal tissue) | [9] |
| Functional Vascular Volume Reduction (6h post-treatment) | 93% decrease | Minimal effect reported in most normal tissues | [2] |
| Red Cell Velocity Reduction (10 min post-treatment) | 70% decrease | Not reported, but systemic blood pressure can be affected | [10][11] |
Table 2: In Vitro Sensitivity of Endothelial Cells to this compound
| Cell State | Parameter | Observation | Reference |
| Proliferating HUVECs | Cell Shape Change (Form Factor) | 44% reduction within 10 minutes at lower doses | [10][11] |
| Confluent (Quiescent) HUVECs | Cell Shape Change (Form Factor) | Required higher doses for significant shape change | [10][11] |
| Proliferating HUVECs | Antiproliferative/Cytotoxic Effects | Profound long-term effects after short drug exposure | [2][6] |
| Quiescent HUVECs | Antiproliferative/Cytotoxic Effects | No significant long-term effects after short drug exposure | [2][6] |
HUVEC: Human Umbilical Vein Endothelial Cell
It is noteworthy that some in vitro studies have found certain human tumor cell lines to be more sensitive to this compound than human umbilical vein endothelial cells (HUVECs).[12] This underscores the critical importance of the in vivo vascular targeting mechanism, which leads to a far more profound anti-tumor effect than direct cytotoxicity to cancer cells alone.[1][2]
Key Experimental Protocols
The assessment of this compound's selectivity relies on a variety of specialized experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vivo Blood Flow Measurement using Radiolabeled Iodoantipyrine (B1672025)
This method provides a quantitative measure of blood flow in tumors and various normal tissues.
-
Objective: To quantify the effect of CA-4P on tissue blood flow.
-
Materials:
-
Tumor-bearing animal model (e.g., rats with P22 carcinosarcoma).
-
This compound A-4 Phosphate (CA-4P).
-
Radiolabeled iodoantipyrine (e.g., ¹⁴C-iodoantipyrine).
-
Anesthesia.
-
Surgical equipment for catheterization.
-
Scintillation counter or autoradiography equipment.
-
-
Procedure:
-
Administer CA-4P (e.g., 100 mg/kg i.p.) to the tumor-bearing animals. Control animals receive a vehicle control.
-
At specified time points (e.g., 1 and 6 hours) post-treatment, anesthetize the animals and insert catheters into a femoral artery and vein.
-
Infuse a known amount of radiolabeled iodoantipyrine intravenously at a constant rate over a short period (e.g., 30 seconds).
-
During the infusion, collect arterial blood samples at regular intervals to determine the time-integrated arterial concentration of the tracer.
-
Immediately following the infusion, euthanize the animal and rapidly dissect the tumor and various normal tissues (e.g., spleen, kidney, heart, muscle, skin).
-
Weigh the tissue samples and measure the radioactivity using a scintillation counter.
-
For spatial heterogeneity analysis, freeze the tumor and prepare sections for quantitative autoradiography.
-
Calculate blood flow (in ml/min/100g) using the Kety-Schmidt equation, which relates tissue radioactivity to the integrated arterial concentration of the tracer.[9]
-
In Vitro Endothelial Cell Shape Change Assay
This assay assesses the rapid morphological changes in endothelial cells upon exposure to this compound.
-
Objective: To quantify the effect of CA-4P on the morphology of proliferating versus confluent endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium and supplements.
-
CA-4P.
-
Microscopy system with image analysis software.
-
-
Procedure:
-
Culture HUVECs to be either actively proliferating (sub-confluent) or quiescent (confluent monolayer).
-
Treat the cells with various concentrations of CA-4P or a vehicle control.
-
Capture images of the cells at multiple time points (e.g., 0, 10, 30, 60 minutes) using a phase-contrast microscope.
-
Use image analysis software to measure the area and perimeter of individual cells.
-
Calculate the 'form factor' for each cell using the formula: 1 - (4 * π * area / perimeter²). A perfect circle has a form factor of 0, and as cells retract and become less spread, the value increases.[10][11]
-
Compare the changes in form factor between proliferating and confluent HUVECs at different drug concentrations and time points.
-
In Vitro Endothelial Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Objective: To determine if CA-4P inhibits endothelial cell migration.
-
Materials:
-
HUVECs.
-
Culture plates (e.g., 24-well plates).
-
Pipette tips or a cell scraper.
-
CA-4P.
-
Microscopy system.
-
-
Procedure:
-
Culture HUVECs in a multi-well plate until a confluent monolayer is formed.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Gently wash the wells with media to remove detached cells.
-
Add fresh media containing different concentrations of CA-4P or a vehicle control.
-
Place the plate in an incubator and capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 2, 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point.
-
Compare the migration rate in CA-4P-treated wells to the control wells.[12][13]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes can aid in understanding this compound's selective action.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT this compound-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of this compound A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Vascular targeting effect of this compound A-4 phosphate dominates the inherent angiogenesis inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Combretastatin Analogues as Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide benchmarking new combretastatin analogues against established tubulin inhibitors, supported by experimental data and detailed protocols.
This compound A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2][3][4] It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[5][6][7][8][9] Its significant anti-cancer and anti-angiogenic properties have spurred the development of numerous analogues aimed at improving its pharmacological profile, particularly its poor water solubility and the isomerization of the active cis-stilbene (B147466) to the inactive trans form.[1][10] This guide provides a comparative overview of recently developed this compound analogues against well-known tubulin inhibitors, presenting key quantitative data and detailed experimental methodologies.
Performance Benchmark: New Analogues vs. Known Inhibitors
The efficacy of novel this compound analogues is typically evaluated by their ability to inhibit cancer cell proliferation and tubulin polymerization. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several new analogues compared to established tubulin inhibitors.
Table 1: Cytotoxicity (IC50) of this compound Analogues and Known Inhibitors against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| New this compound Analogues | |||
| 3,4-Diarylisoxazole Analogue (IV) | A549 | Nanomolar range | [10] |
| MCF7 | Nanomolar range | [10] | |
| Pyridine-Bridged Analogue (4h) | Various | Potent Inhibition | [5] |
| Pyridine-Bridged Analogue (4s) | Various | Potent Inhibition | [5] |
| Triazole Analogue (Compound 3) | HepG2 | 6.35 | [6][8] |
| Sulfamate (B1201201) Derivative (16a) | HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-7 | Similar to CA-4 | [3][11] |
| 2-Aminoimidazole-carbonyl Analogue (C-13) | HeLa | 0.036 | [12] |
| A549 | More potent than CA-4 | [12] | |
| MCF-7 | 0.121 | [12] | |
| Heterocycle-based Analogue (13a) | HepG2 | 1.31 | [13] |
| A549 | 1.37 | [13] | |
| Diphenylethanone Analogue (6b) | HepG2 | < 0.5 | [14] |
| Known Tubulin Inhibitors | |||
| This compound A-4 (CA-4) | Various | ~0.001 - 0.005 | [15] |
| Colchicine (B1669291) | Various | - | |
| Paclitaxel | Various | ~0.002 - 0.01 | [15] |
| Vinblastine | Various | ~0.001 - 0.01 | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line and exposure time.
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound/Analogue | IC50 (µM) | Reference |
| New this compound Analogues | ||
| Triazole Analogue (Compound 3) | 9.50 | [6][8] |
| Heterocycle-based Analogue (13a) | 0.86 | [13] |
| Tubulin Polymerization-IN-41 | 2.61 | [16] |
| Known Tubulin Inhibitors | ||
| This compound A-4 (CA-4) | 0.88 - 2.1 | [16] |
| Colchicine | 1.6 - 10.6 | [16] |
| Vinblastine | 0.54 - 1.2 | [16] |
Note: IC50 values for tubulin polymerization can differ based on tubulin concentration, buffer composition, and temperature.
Mechanism of Action and Cellular Effects
This compound analogues, like their parent compound, primarily act as microtubule-destabilizing agents. They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a cascade of downstream effects, ultimately resulting in apoptosis of cancer cells.
Caption: Signaling pathway of this compound analogues.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed and standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[16]
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering.
Workflow:
Caption: Workflow for the tubulin polymerization assay.
Detailed Methodology:
-
Tubulin Preparation: Reconstitute lyophilized tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 2-3 mg/mL.[17]
-
GTP Addition: Add GTP to the tubulin solution to a final concentration of 1 mM.[16]
-
Plating: Aliquot the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and known inhibitors/promoters as controls (e.g., colchicine, paclitaxel).[17]
-
Absorbance Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[16]
-
Data Analysis: Plot absorbance as a function of time. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.[16]
Conclusion
The development of novel this compound analogues continues to be a promising avenue in cancer drug discovery. By modifying the core structure, researchers have been able to synthesize compounds with improved potency, solubility, and stability. The data presented in this guide highlights several new analogues that demonstrate comparable or superior activity to the parent compound and other established tubulin inhibitors. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these novel agents, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Combretastatin
Combretastatin, a potent cytotoxic agent utilized in cancer research and drug development, necessitates stringent disposal procedures to mitigate risks to personnel and the environment. As a compound toxic to cells, its waste must be managed as hazardous or special waste, adhering to strict regulatory guidelines. This guide provides essential safety and logistical information for the proper disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be familiar with the safety protocols for handling cytotoxic drugs. The information below is summarized from safety data sheets of this compound analogues and general cytotoxic drug handling guidelines.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3]
| PPE Component | Specification |
| Gloves | Double chemotherapy-grade, powder-free latex or nitrile gloves.[4] |
| Gown | Disposable, lint-free, solid-front gown with cuffed sleeves.[1] |
| Eye Protection | Safety glasses, goggles, or a face shield.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling powders or creating aerosols.[5] |
Emergency Procedures: In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[3][5] |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[3][5] |
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for the specific this compound compound available.[5]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures the containment and destruction of the cytotoxic compounds. The following protocol is a synthesis of best practices for cytotoxic waste management.
1. Waste Segregation: Proper segregation at the point of generation is the first critical step. All items that have come into contact with this compound must be considered cytotoxic waste.[6]
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[1][7] These containers are typically yellow with a purple lid.[7]
-
Non-Sharps Solids: Contaminated labware (e.g., vials, pipette tips), gloves, gowns, and other solid materials should be placed in a designated, leak-proof plastic bag or container clearly labeled "Cytotoxic Waste".[1][7] These are often yellow bags.[7]
-
Liquids: Unused or residual this compound solutions should not be disposed of down the drain.[8] They must be collected in a sealed, leak-proof container labeled as "Hazardous Waste" with the full chemical name.
-
Contaminated Patient Materials: Excreta from patients treated with this compound may contain the drug and should be handled with care for up to seven days post-administration.[1][9] Toilets should be flushed twice with the lid down.[1]
2. Waste Collection and Storage: Designated cytotoxic waste containers should be located in the area where the waste is generated. Once a container is three-quarters full, it should be sealed.[8] Sealed containers should be stored in a secure, designated area away from general waste.
3. Final Disposal Method: The recommended method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[7][10] This process ensures the complete destruction of the cytotoxic compounds. A Safety Data Sheet for a this compound analog suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
4. Spill Management: In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should use a cytotoxic spill kit to absorb and decontaminate the area. All materials used for cleanup must be disposed of as cytotoxic waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is the responsibility of all personnel handling this compound to be aware of and comply with all institutional, local, and national regulations regarding the management of cytotoxic waste.[6][11] Regular training and adherence to these procedures are paramount for ensuring a safe laboratory environment.
References
- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. web.uri.edu [web.uri.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. cda-amc.ca [cda-amc.ca]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Combretastatin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Combretastatin. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
This compound A4 is a toxic compound if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1][2][3] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1][4] |
| Hand Protection | Protective gloves are required. Nitrile rubber gloves are recommended. Gloves must be inspected prior to use and proper removal technique must be followed. | [1][4] |
| Skin & Body Protection | Impervious clothing or a complete suit that protects against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1][4] |
| Respiratory Protection | A suitable respirator is necessary. If air-purifying respirators are deemed appropriate by a risk assessment, a full-face particle respirator (type N100 in the US or P3 in the EU) should be used. For sole protection, a full-face supplied-air respirator is required. A dust mask is also mentioned as a possibility. | [1][4][5][6] |
Quantitative Glove Specifications
| Material | Minimum Layer Thickness | Breakthrough Time | Citation(s) |
| Nitrile Rubber | 0.2 mm | 480 minutes | [4] |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, a comprehensive plan for handling and disposal is crucial for laboratory safety.
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood or a closed system with local exhaust ventilation is strongly recommended to avoid the formation and inhalation of dust and aerosols.[1][4][5][6]
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1][5]
-
General Hygiene: Avoid all contact with skin, eyes, and clothing.[4][5][6] Do not breathe dust, fumes, or mists.[1][4] Wash hands thoroughly before breaks and immediately after handling the product.[4][5][6]
Accidental Release and Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Don PPE: Wear full personal protective equipment, including respiratory protection.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or water courses.[1][2][4][5][7]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials according to the disposal procedures outlined below.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Licensed Disposal: All waste material should be disposed of by a licensed disposal company.[4]
-
Incineration: One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Packaging: Contaminated packaging should be treated as unused product and disposed of accordingly.[4]
-
Regulations: All disposal practices must be in accordance with prevailing country, federal, state, and local regulations.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
